molecular formula C8H7F3O B1197755 1-Phenyl-2,2,2-trifluoroethanol CAS No. 340-05-6

1-Phenyl-2,2,2-trifluoroethanol

Cat. No.: B1197755
CAS No.: 340-05-6
M. Wt: 176.14 g/mol
InChI Key: VNOMEAQPOMDWSR-UHFFFAOYSA-N
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Description

1-Phenyl-2,2,2-trifluoroethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H7F3O and its molecular weight is 176.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20214. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOMEAQPOMDWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909418
Record name 2,2,2-Trifluoro-1-phenylethan-1-ol
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Molecular Weight

176.14 g/mol
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CAS No.

340-05-6, 340-06-7, 10531-50-7, 340-04-5
Record name 2,2,2-Trifluoro-1-phenylethanol
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Record name (1)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name (S)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name (R)-alpha-(Trifluoromethyl)benzyl alcohol
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Record name 2,2,2-Trifluoro-1-phenylethan-1-ol
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Record name (±)-α-(trifluoromethyl)benzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2,2,2-trifluoroethanol (PTFE) is a chiral fluorinated alcohol that has garnered significant interest in synthetic chemistry and drug development. Its unique physicochemical properties, stemming from the presence of the trifluoromethyl group, make it a valuable building block for asymmetric synthesis, a useful chiral solvating agent, and a structural motif in pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on experimental protocols, quantitative data, and its relevance to researchers in the pharmaceutical sciences.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its stereogenic center adjacent to a trifluoromethyl group, serves as a key chiral building block and a versatile tool in the synthesis of complex, enantiomerically pure compounds. This guide will delve into the core aspects of its synthesis and chemical behavior.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including the reduction of a corresponding ketone and the nucleophilic trifluoromethylation of an aldehyde. Enantioselective methods are of particular importance to access the individual enantiomers.

Asymmetric Reduction of 2,2,2-Trifluoroacetophenone

A common and effective method for the enantioselective synthesis of this compound is the asymmetric reduction of 2,2,2-trifluoroacetophenone. This can be achieved using chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or chiral ruthenium complexes.

Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Materials:

    • 2,2,2-Trifluoroacetophenone

    • (R)- or (S)-CBS-oxazaborolidine catalyst

    • Borane-dimethyl sulfide complex (BMS)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a dry, argon-purged flask, add the chiral CBS-oxazaborolidine catalyst (0.1 equivalents) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-dimethyl sulfide complex (1.1 equivalents) to the stirred solution.

    • After stirring for 15 minutes, add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Warm the mixture to room temperature and add 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Nucleophilic Trifluoromethylation of Benzaldehyde

Another synthetic approach involves the addition of a trifluoromethyl group to benzaldehyde. This can be accomplished using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a suitable initiator.

Experimental Protocol: Trifluoromethylation using TMSCF₃

  • Materials:

    • Benzaldehyde

    • Trifluoromethyltrimethylsilane (TMSCF₃)

    • Tetrabutylammonium fluoride (TBAF)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • To a dry, argon-purged flask, add benzaldehyde (1.0 equivalent) and anhydrous THF.

    • Cool the solution to 0 °C.

    • Add TMSCF₃ (1.5 equivalents) to the solution.

    • Slowly add a solution of TBAF (0.1 equivalents) in THF.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with 1 M HCl.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the tables below. These data are compiled from various sources and represent typical values.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular FormulaC₈H₇F₃O[1][2]
Molar Mass176.14 g/mol [1][2]
AppearanceColorless liquid[2]
Density1.297 g/mL at 20 °C[3]
Boiling Point64-65 °C at 5 mmHg[3]
Melting PointNot available
pKa~11.9[2]
LogP (octanol/water)1.8[4]
Spectroscopic Data
SpectroscopyDataReference(s)
¹H NMR (CDCl₃)δ ~7.4 (m, 5H, Ar-H), ~5.0 (q, 1H, CH), ~2.5 (br s, 1H, OH)[5]
¹³C NMR (CDCl₃)δ ~135 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~124 (q, CF₃), ~73 (q, CH)[6]
¹⁹F NMR (CDCl₃)δ ~-78 (d, CF₃)[6]
Mass Spec. (EI) m/z 176 (M+), 107, 77[7][8]
IR (neat) 3400 (br, O-H), 3040 (C-H, aromatic), 1160, 1120 (C-F) cm⁻¹[5]

Applications in Research and Drug Development

This compound is a versatile molecule with several important applications in chemical research and the pharmaceutical industry.

Chiral Solvating and Derivatizing Agent

Enantiomerically pure this compound is widely used as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric excess of chiral compounds. It forms diastereomeric solvates with the enantiomers of a chiral analyte, leading to the separation of their NMR signals. It can also be used as a chiral derivatizing agent to create diastereomers that can be separated by chromatography.

Asymmetric Synthesis

As a chiral building block, this compound can be incorporated into more complex molecules. Its hydroxyl group provides a handle for further chemical transformations, while the chiral center can direct the stereochemical outcome of subsequent reactions. It can also be used as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to guide a stereoselective reaction before being cleaved.

Role in Drug Design

While specific drugs containing the intact this compound moiety are not widespread, the trifluoromethyl-substituted benzylic alcohol is a key structural motif in many pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase the binding affinity of a drug to its target protein.

Biological Considerations and Signaling Pathways

Direct studies on the specific biological signaling pathways modulated by this compound are limited. However, the metabolism of fluorinated alcohols is generally understood to proceed via oxidation by cytochrome P450 enzymes.

General Metabolic Pathway of Fluorinated Alcohols

The primary metabolic pathway for many fluorinated alcohols involves oxidation of the alcohol to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. These transformations are primarily catalyzed by cytochrome P450 enzymes in the liver.[9] The resulting fluorinated carboxylic acids can then be further metabolized or excreted.

Visualizations

Synthesis Workflows

Synthesis_Workflows cluster_reduction Asymmetric Reduction cluster_trifluoromethylation Nucleophilic Trifluoromethylation 2,2,2-Trifluoroacetophenone 2,2,2-Trifluoroacetophenone 1-Phenyl-2,2,2-trifluoroethanol_R 1-Phenyl-2,2,2- trifluoroethanol 2,2,2-Trifluoroacetophenone->1-Phenyl-2,2,2-trifluoroethanol_R Chiral Catalyst (e.g., CBS) + Borane Source Benzaldehyde Benzaldehyde 1-Phenyl-2,2,2-trifluoroethanol_T 1-Phenyl-2,2,2- trifluoroethanol Benzaldehyde->1-Phenyl-2,2,2-trifluoroethanol_T TMSCF3 + Initiator

Synthesis routes to this compound.
Analytical Workflow: Chiral Solvating Agent in NMR

Chiral_Solvating_Agent_Workflow Racemic_Analyte Racemic Analyte (Enantiomers A and B) Add_PTFE Add Chiral this compound (PTFE) Racemic_Analyte->Add_PTFE Diastereomeric_Complexes Formation of Diastereomeric Solvates (A-PTFE and B-PTFE) Add_PTFE->Diastereomeric_Complexes NMR_Analysis NMR Spectroscopy Diastereomeric_Complexes->NMR_Analysis Signal_Separation Separation of NMR Signals for Enantiomers A and B NMR_Analysis->Signal_Separation Quantification Integration of Signals to Determine Enantiomeric Excess Signal_Separation->Quantification

Use of PTFE as a chiral solvating agent in NMR.
Generalized Metabolic Pathway

Metabolic_Pathway Fluorinated_Alcohol This compound Aldehyde Trifluoromethyl Phenyl Acetaldehyde Fluorinated_Alcohol->Aldehyde Cytochrome P450 (Oxidation) Carboxylic_Acid Trifluoromethyl Phenyl Acetic Acid Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase (Oxidation) Excretion Conjugation and Excretion Carboxylic_Acid->Excretion

Generalized metabolic pathway for fluorinated alcohols.

Conclusion

This compound stands out as a molecule of significant utility in modern organic and medicinal chemistry. Its synthesis, particularly in an enantioselective manner, provides access to a valuable chiral building block. The unique properties conferred by the trifluoromethyl group make it an effective tool for stereochemical analysis and a desirable structural component in the design of new therapeutic agents. This guide has provided a foundational overview of its synthesis, properties, and applications, intended to be a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenyl-2,2,2-trifluoroethanol (CAS RN: 340-05-6), a chiral fluorinated alcohol with significant applications in synthetic chemistry and drug development. This document details its key physical and chemical characteristics, provides in-depth experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization.

Core Physicochemical Properties

This compound is a colorless to brown liquid at room temperature.[1] Its trifluoromethyl group significantly influences its electronic properties, rendering the hydroxyl proton more acidic than in its non-fluorinated analog, 1-phenylethanol. This enhanced acidity and its unique solvent properties make it a valuable tool in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₇F₃O[2]
Molecular Weight 176.14 g/mol [3]
Melting Point 74.3-75.2 °C
Boiling Point 64-65 °C at 5 mmHg
Density 1.297 g/mL at 20 °C[4]
pKa (Predicted) 11.91 ± 0.10
log10 Water Solubility (logS) -1.45[5]
Water Solubility (Calculated) ~6.1 g/L
Refractive Index (n20/D) 1.462
Flash Point 84 °C (184 °F)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research and development.

Synthesis of this compound

A common and effective method for the synthesis of 1-aryl-2,2,2-trifluoroethanols is the reduction of the corresponding trifluoromethyl ketone. The following protocol is a representative example.

Reaction: Reduction of 2,2,2-trifluoroacetophenone

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2,2,2-trifluoroacetophenone (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Determination of pKa by ¹⁹F NMR Spectroscopy

The acidity of fluorinated alcohols can be accurately determined using ¹⁹F NMR spectroscopy by monitoring the change in the chemical shift of the fluorine nuclei as a function of pH.[6]

Materials:

  • This compound

  • Deuterated water (D₂O)

  • Sodium deuteroxide (NaOD) solution (for pH adjustment)

  • Deuterated hydrochloric acid (DCl) solution (for pH adjustment)

  • pH meter calibrated for D₂O

  • NMR tubes

  • NMR spectrometer with ¹⁹F capabilities

Procedure:

  • Prepare a stock solution of this compound in D₂O.

  • Prepare a series of NMR samples with varying pD (the equivalent of pH in D₂O) by adding small aliquots of NaOD or DCl solutions to the stock solution.

  • Measure the pD of each sample using a calibrated pH meter.

  • Acquire the ¹⁹F NMR spectrum for each sample.

  • Record the chemical shift (δ) of the -CF₃ signal for each pD value.

  • Plot the observed ¹⁹F chemical shift (δ) as a function of pD.

  • Fit the data to the Henderson-Hasselbalch equation, where the pKa is the pD at the inflection point of the resulting sigmoidal curve.[7]

Purity and Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity and, for chiral molecules, the enantiomeric excess of this compound.[8]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB).[8]

Typical GC Conditions:

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[8]

  • Carrier Gas: Hydrogen or Helium[8]

  • Injector Temperature: 250 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 70 °C), hold for 1 minute, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).

  • Injection Mode: Split

Procedure:

  • Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Run the specified temperature program and record the chromatogram.

  • Purity is determined by the area percentage of the main peak corresponding to this compound.

  • If a racemic standard is available, the enantiomeric excess (ee) can be determined by comparing the peak areas of the two enantiomers. The ee is calculated as: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Workflow and Pathway Visualizations

To facilitate a clear understanding of the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

Synthesis and Purification Workflow

This diagram illustrates the step-by-step process for the synthesis and subsequent purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Start: 2,2,2-Trifluoro- acetophenone reduction Reduction with NaBH4 in Methanol start->reduction quench Acidic Quench (1M HCl) reduction->quench extraction Solvent Extraction (DCM/Water) quench->extraction wash Washing (NaHCO3, Brine) extraction->wash dry Drying (MgSO4) wash->dry concentrate Concentration (Rotovap) dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure 1-Phenyl-2,2,2- trifluoroethanol chromatography->product

Synthesis and Purification Workflow for this compound.
Physicochemical Characterization Logic

This diagram outlines the logical flow for the comprehensive physicochemical characterization of the synthesized this compound.

Characterization_Logic cluster_initial Initial Analysis cluster_properties Property Determination cluster_chirality Chiral Analysis cluster_final Final Data purity Purity Assessment (GC-FID) pka pKa Determination (19F NMR Titration) purity->pka solubility Solubility Testing (Various Solvents) purity->solubility physical Physical Constants (MP, BP, Density) purity->physical ee Enantiomeric Excess (Chiral GC) purity->ee structure Structural Verification (NMR, IR, MS) structure->pka structure->solubility structure->physical data Comprehensive Physicochemical Profile pka->data solubility->data physical->data ee->data

Logical Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol (CAS: 340-04-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2,2,2-trifluoroethanol (PhTFE), a chiral fluorinated alcohol, is a versatile compound with significant applications in stereochemistry and synthetic organic chemistry. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it a powerful tool for chiral recognition, a valuable chiral building block for active pharmaceutical ingredients (APIs), and a useful solvent in various chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of PhTFE, with a focus on its utility in drug development. Detailed experimental protocols and data are presented to facilitate its practical application in the laboratory.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] this compound (PhTFE), with its trifluoromethyl group adjacent to a stereogenic center, embodies the advantageous properties of fluorinated compounds. It has emerged as a promising chiral solvating agent for the determination of enantiomeric excess using Nuclear Magnetic Resonance (NMR) spectroscopy and serves as a precursor for the synthesis of complex chiral molecules.[1] This document aims to be a comprehensive resource for researchers, providing in-depth technical information and practical guidance on the use of PhTFE.

Physicochemical Properties

This compound is a colorless liquid with a pungent, aromatic odor.[2] Its key physicochemical properties are summarized in the table below. The presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, 1-phenylethanol.

PropertyValueReference
CAS Number 340-04-5[3][4]
Molecular Formula C₈H₇F₃O[3][4]
Molecular Weight 176.14 g/mol [5]
Appearance Colorless liquid[2]
Boiling Point 64-65 °C at 5 mmHg[2]
Density 1.297 g/mL at 20 °C[2]
Refractive Index (n20/D) 1.462[2]
pKa 11.91 ± 0.10 (Predicted)[2]
SMILES OC(C(F)(F)F)c1ccccc1[5]
InChI InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H[3][4]
InChIKey VNOMEAQPOMDWSR-UHFFFAOYSA-N[3][4]

Synthesis of this compound

The synthesis of racemic and enantiopure this compound can be achieved through various methods.

Synthesis of Racemic this compound

A common method for the preparation of racemic PhTFE involves the reaction of a phenyl Grignard reagent with trifluoroacetaldehyde or a suitable precursor.

Experimental Protocol: Grignard Reaction

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Trifluoroacetyl Source: The Grignard reagent is cooled to 0 °C. A solution of ethyl trifluoroacetate (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Synthesis of Enantiopure this compound

Enantiomerically pure PhTFE is crucial for its applications as a chiral solvating agent and in asymmetric synthesis. Biocatalytic methods and kinetic resolution are effective strategies for obtaining single enantiomers.

Experimental Protocol: Biocatalytic Reduction of 2,2,2-Trifluoroacetophenone

This method utilizes a carbonyl reductase enzyme to stereoselectively reduce 2,2,2-trifluoroacetophenone.

  • Enzyme and Cofactor Preparation: A recombinant E. coli expressing a suitable carbonyl reductase is cultured and harvested. A reaction buffer (e.g., phosphate buffer, pH 7.0) is prepared containing glucose and a nicotinamide cofactor (NADH or NADPH).

  • Bioreduction: In a temperature-controlled vessel, the whole cells or purified enzyme are suspended in the reaction buffer. 2,2,2-Trifluoroacetophenone is added, often dissolved in a co-solvent like isopropanol to improve solubility. The reaction mixture is incubated with agitation.[6]

  • Monitoring and Work-up: The reaction progress is monitored by chiral HPLC or GC. Once the desired conversion is reached, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The combined organic extracts are dried and concentrated. The enantiomeric excess (ee) of the resulting (R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol is determined by chiral chromatography. The product can be further purified by column chromatography.[6]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the resolution of racemic this compound using a lipase.

  • Reaction Setup: Racemic this compound and an acyl donor (e.g., vinyl acetate) are dissolved in an organic solvent (e.g., hexane) in a sealed vessel.[7]

  • Enzymatic Reaction: An immobilized lipase (e.g., Novozym 435) is added to the mixture. The suspension is agitated at a controlled temperature.[7] The lipase will selectively acylate one enantiomer, leaving the other unreacted.

  • Monitoring and Termination: The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.

  • Separation and Purification: The enzyme is removed by filtration. The solvent is evaporated, and the remaining alcohol and the newly formed ester are separated by column chromatography.

Applications in Drug Development and Research

Chiral Solvating Agent for NMR Spectroscopy

This compound is an effective chiral solvating agent (CSA) for the determination of enantiomeric excess by NMR spectroscopy.[1] In the presence of a chiral analyte, PhTFE forms transient diastereomeric complexes, leading to the splitting of NMR signals for the enantiomers of the analyte.

Experimental Protocol: Determination of Enantiomeric Excess using NMR

  • Sample Preparation: A known quantity of the chiral analyte is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: A standard ¹H NMR spectrum of the analyte is acquired.

  • Addition of PhTFE: A molar equivalent of enantiopure (R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol is added to the NMR tube.

  • Spectrum with CSA: The ¹H NMR spectrum is recorded again after the addition of PhTFE.

  • Analysis: The splitting of a characteristic proton signal of the analyte into two distinct peaks, corresponding to the two diastereomeric complexes, is observed.

  • Quantification: The integral areas of the two resolved peaks are measured. The ratio of these integrals directly corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.

G cluster_0 NMR Analysis Workflow Racemic Analyte Racemic Analyte Add Chiral Solvating Agent (PhTFE) Add Chiral Solvating Agent (PhTFE) Racemic Analyte->Add Chiral Solvating Agent (PhTFE) Diastereomeric Complexes Diastereomeric Complexes Add Chiral Solvating Agent (PhTFE)->Diastereomeric Complexes NMR Spectroscopy NMR Spectroscopy Diastereomeric Complexes->NMR Spectroscopy Split Signals Split Signals NMR Spectroscopy->Split Signals Integration Integration Split Signals->Integration Enantiomeric Excess Enantiomeric Excess Integration->Enantiomeric Excess

Workflow for ee% determination by NMR using PhTFE.
Chiral Building Block in Asymmetric Synthesis

Enantiopure this compound is a valuable chiral precursor for the synthesis of more complex molecules, including pharmaceutical intermediates. The hydroxyl group can be converted to other functionalities with retention or inversion of configuration, allowing for the introduction of a stereocenter with a trifluoromethyl group into a target molecule.

Logical Relationship: PhTFE as a Chiral Precursor

G cluster_0 Synthetic Utility of Enantiopure PhTFE cluster_1 Functional Group Interconversion Enantiopure (R)- or (S)-PhTFE Enantiopure (R)- or (S)-PhTFE Mesylation/Tosylation Mesylation/Tosylation Enantiopure (R)- or (S)-PhTFE->Mesylation/Tosylation Halogenation Halogenation Enantiopure (R)- or (S)-PhTFE->Halogenation Azide Substitution Azide Substitution Mesylation/Tosylation->Azide Substitution SN2 Chiral Intermediate Chiral Intermediate Halogenation->Chiral Intermediate Azide Substitution->Chiral Intermediate Reduction Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Chiral Intermediate->Active Pharmaceutical Ingredient (API)

Synthetic pathways from enantiopure PhTFE.
Solvent in Organic Reactions

Due to its polar and acidic nature, this compound can be used as a solvent or co-solvent in organic reactions, promoting reactions that benefit from hydrogen bonding and stabilization of charged intermediates.[2]

Biological Activity

Currently, there is limited publicly available data on the specific biological activity or signaling pathway involvement of this compound itself. Its primary role in a pharmaceutical context is as a synthetic intermediate or an analytical tool. The biological effects of final drug molecules synthesized using PhTFE would be specific to those molecules. The related compound, 2,2,2-trifluoroethanol, has been noted to competitively inhibit alcohol dehydrogenase.[8]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is a combustible liquid and should be stored away from heat and open flames in a cool, dry place.[2]

Conclusion

This compound is a valuable and versatile chiral compound with significant potential in both academic research and industrial drug development. Its utility as a chiral solvating agent for rapid and accurate determination of enantiomeric excess by NMR is a key advantage. Furthermore, its role as a chiral building block provides a pathway to novel, fluorinated pharmaceutical intermediates. The synthetic protocols and data presented in this guide are intended to empower researchers to effectively utilize this important molecule in their work. Further research into the direct biological effects of PhTFE and its derivatives may unveil new therapeutic possibilities.

References

An In-depth Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Phenyl-2,2,2-trifluoroethanol (PhTFE) is a chiral fluorinated alcohol that has garnered significant interest in various scientific disciplines. Its unique combination of a phenyl ring, a hydroxyl group, and a trifluoromethyl group imparts distinct physicochemical properties, making it a valuable tool in organic synthesis, stereoselective catalysis, and biophysical chemistry. The trifluoromethyl group, in particular, is a key pharmacophore in modern drug design, enhancing metabolic stability and lipophilicity.[1][2] This document provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of PhTFE, with a focus on its utility for researchers in drug development and chemical synthesis.

Molecular Structure and Identification

This compound is a derivative of ethanol where one hydrogen on C1 is replaced by a phenyl group and the three hydrogens on C2 are replaced by fluorine atoms. The carbon atom bearing the hydroxyl group is a stereogenic center, meaning PhTFE exists as a pair of enantiomers, (R)- and (S)-PhTFE, as well as a racemic mixture.

The fundamental structural and identifying information is summarized below.

IdentifierValueReference
Molecular Formula C₈H₇F₃O[3]
Molecular Weight 176.14 g/mol [4]
IUPAC Name This compound[3]
CAS Registry Number 340-05-6 (racemate)[5][6]
10531-50-7 ((R)-enantiomer)[7]
340-06-7 ((S)-enantiomer)[4]
InChI Key VNOMEAQPOMDWSR-UHFFFAOYSA-N (racemate)[3]
Canonical SMILES C1=CC=C(C=C1)C(C(F)(F)F)O[4]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of PhTFE are crucial for its application and analysis. The electron-withdrawing trifluoromethyl group significantly influences the acidity of the hydroxyl proton.

Physicochemical Data

The key physicochemical properties of racemic this compound are presented in the table below.

PropertyValueReference
Appearance Colorless to brown liquid[5]
Melting Point 74.3-75.2 °C[5]
Boiling Point 64-65 °C @ 5 mm Hg[5][6]
Density 1.297 g/mL at 20 °C[5]
Flash Point 84 °C (184 °F)[5]
pKa 11.91 ± 0.10 (Predicted)[5]
Refractive Index (n20/D) 1.462[5]
Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural confirmation of PhTFE.[8][9] Below is a summary of expected spectral data.

SpectroscopyData Interpretation
¹H NMR (CDCl₃) Signals expected for aromatic protons (multiplet, ~7.4 ppm), the methine proton (quartet, ~5.0 ppm), and the hydroxyl proton (singlet, variable shift).
¹³C NMR Signals for the phenyl carbons, the trifluoromethyl carbon (quartet due to C-F coupling), and the methine carbon.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
Infrared (IR) Characteristic peaks for O-H stretching (~3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-F stretching bands (~1100-1300 cm⁻¹).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 176. Key fragments would arise from the loss of CF₃ or cleavage of the C-C bond.

Synthesis and Experimental Protocols

PhTFE can be synthesized through several routes. A common and direct method is the nucleophilic addition of a trifluoromethyl nucleophile to benzaldehyde.

General Synthesis Workflow

The synthesis typically involves the reaction of benzaldehyde with a trifluoromethylating agent, followed by workup and purification.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Benzaldehyde Benzaldehyde Reaction Nucleophilic Trifluoromethylation Initiator: TBAF or other fluoride source Solvent: Anhydrous THF Benzaldehyde->Reaction TMSCF3 Trifluoromethylating Agent (e.g., Ruppert-Prakash Reagent, TMSCF₃) TMSCF3->Reaction Quench Aqueous Workup (e.g., add aq. HCl) Reaction->Quench 1. Reaction Extract Solvent Extraction (e.g., with Ethyl Acetate) Quench->Extract 2. Workup Purify Purification (e.g., Column Chromatography) Extract->Purify 3. Purification Product This compound Purify->Product Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Trifluoromethylation of Benzaldehyde

This protocol describes a representative synthesis using the Ruppert-Prakash reagent (TMSCF₃).

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: Add benzaldehyde to the stirred THF. Subsequently, add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) dropwise.

  • Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1M hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

The unique properties of PhTFE make it a versatile molecule in several areas of chemical and pharmaceutical research.

G cluster_apps Key Application Areas PhTFE This compound (PhTFE) Chiral Chiral Solvating Agent PhTFE->Chiral Enantiomeric recognition Peptide Biophysical Chemistry (Peptide Structure Stabilization) PhTFE->Peptide Solvent effects Synth Organic Synthesis PhTFE->Synth Fluorinated reagent Drug Drug Development (Scaffold/Building Block) PhTFE->Drug Incorporation of CF₃ group NMR NMR Chiral->NMR Used in NMR spectroscopy to determine enantiomeric excess Hbond Hbond Peptide->Hbond Promotes intramolecular H-bonds in peptides Solvent Solvent Synth->Solvent Co-solvent for reactions (e.g., etherification) [21] Properties Properties Drug->Properties Improves metabolic stability and cell permeability

Caption: Key application areas of this compound.

Chiral Solvating Agent

Enantiomerically pure (R)- or (S)-PhTFE is used as a chiral solvating agent (CSA) in NMR spectroscopy. It can form transient diastereomeric complexes with chiral analytes, leading to distinguishable NMR signals for the different enantiomers, which allows for the determination of enantiomeric excess.[10]

Peptide and Protein Chemistry

The parent solvent, 2,2,2-trifluoroethanol (TFE), is well-known for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins.[11][12] This effect is attributed to TFE's ability to weaken competing water-peptide hydrogen bonds and create a lower dielectric environment, which favors the formation of intra-peptide hydrogen bonds.[11] PhTFE shares these properties and is used in biophysical studies to understand protein folding and stability.

Organic Synthesis

PhTFE and its derivatives serve as valuable building blocks for synthesizing more complex fluorinated molecules. Its parent alcohol, TFE, is also employed as a solvent that can promote certain reaction types, such as nucleophilic substitution and etherification, by stabilizing cationic intermediates.[13][14]

Mechanism of Action: Solvent-Mediated Peptide Stabilization

In drug development, understanding the conformation of peptide-based therapeutics is critical. PhTFE, much like TFE, acts as a cosolvent that modulates peptide structure. Its mechanism is not one of direct signaling but of altering the solvent environment.

The diagram below illustrates the proposed mechanism by which a TFE/water mixture stabilizes a peptide's helical structure.

G Mechanism of Peptide Stabilization cluster_water Aqueous Environment cluster_tfe TFE/Water Co-Solvent Peptide_Water Peptide in Pure Water (Unfolded State) Peptide_TFE Peptide in TFE/Water (Folded α-Helix) Peptide_Water->Peptide_TFE Addition of PhTFE/TFE Water Water Molecules (High Dielectric) Peptide_Water->Water Hbond_Inter Intermolecular H-Bonds (Peptide-Water) Peptide_Water->Hbond_Inter TFE PhTFE/TFE Molecules (Low Dielectric) Peptide_TFE->TFE Hbond_Intra Intramolecular H-Bonds (Peptide Backbone) Peptide_TFE->Hbond_Intra Water->Hbond_Inter Favors Formation TFE->Hbond_Intra Favors Formation

Caption: Mechanism of peptide secondary structure stabilization by trifluoroethanol.

The process can be described as follows:

  • Preferential Solvation: TFE or PhTFE molecules preferentially aggregate around the peptide backbone.[11]

  • Water Displacement: This "coating" of fluorinated alcohol displaces water molecules from the peptide's immediate vicinity.

  • Environmental Change: The displacement of water (a high dielectric solvent) creates a local environment with a lower dielectric constant.

  • Hydrogen Bond Strengthening: The lower dielectric constant strengthens electrostatic interactions, favoring the formation of stable, internal hydrogen bonds between the peptide's own carbonyl and amide groups, which are the basis of secondary structures like α-helices.[11]

By promoting stable, native-like conformations, PhTFE serves as an invaluable tool for researchers studying peptide structure-activity relationships, which is a cornerstone of rational drug design.

References

Spectroscopic Data of 1-Phenyl-2,2,2-trifluoroethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for the chiral fluoroalcohol, 1-phenyl-2,2,2-trifluoroethanol. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.4m-Aromatic protons
~5.0q~7.0CH
~2.5d~4.0OH

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~135Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
124 (q, J ≈ 282 Hz)CF₃
73 (q, J ≈ 32 Hz)CH

Solvent: CDCl₃, Frequency: 100 MHz

¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -74d~7.0CF₃

Solvent: CDCl₃, Reference: CCl₃F

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (H-bonded)
~3040MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch
~1495, 1455MediumAromatic C=C stretch
~1160, 1120StrongC-F stretch
~1070StrongC-O stretch

Sample Preparation: Thin film

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
17625[M]⁺
1595[M-OH]⁺
107100[M-CF₃]⁺
7930[C₆H₇]⁺
7740[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR. For quantitative analysis, a relaxation delay of at least five times the longest T1 relaxation time should be used. The spectra are acquired on a spectrometer operating at a frequency of 400 MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F. For ¹⁹F NMR, an external reference such as CCl₃F is commonly used.[1]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

For liquid samples like this compound, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][3] A background spectrum of the clean, empty ATR crystal is recorded first.[3] The sample is then applied, ensuring good contact with the crystal surface. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[2] After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane or hexane. The analysis is performed on a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-polysiloxane phase).[5] The inlet temperature is typically set to 250-300°C.[5][6] The oven temperature program starts at a lower temperature (e.g., 50°C) and is ramped up to a higher temperature (e.g., 280-300°C) to ensure separation of the analyte from any impurities.[5][6] Helium is commonly used as the carrier gas.[5] The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[5] Mass spectra are recorded over a mass-to-charge ratio (m/z) range of approximately 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Deposit on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_MS Acquire Chromatogram & Mass Spectra MS->Data_MS Interpret Spectral Interpretation (Peak Assignment, Fragmentation) Data_NMR->Interpret Data_IR->Interpret Data_MS->Interpret Report Technical Report (Data Tables, Protocols) Interpret->Report

Workflow of Spectroscopic Analysis

References

Conformational Landscape of 1-Phenyl-2,2,2-trifluoroethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of 1-Phenyl-2,2,2-trifluoroethanol (PhTFE), a chiral fluoroalcohol of interest in medicinal chemistry and materials science. Understanding the three-dimensional structure of PhTFE is crucial for elucidating its interactions with biological targets and for the rational design of new molecules. This document summarizes key findings from rotational spectroscopy and computational studies, presenting quantitative data, detailed experimental and computational protocols, and visualizations of the conformational dynamics.

Core Findings: Conformational Isomers of PhTFE

Computational studies have identified three potential energy minima for this compound, designated as conformers I, II, and III, which are primarily distinguished by the dihedral angle of the C-C-O-H bond. However, after the inclusion of zero-point energy (ZPE) corrections, only two of these conformers, I and II, are considered stable.[1][2] Conformer III is predicted to be unstable as its ZPE level is higher than the transition state for its conformational conversion.[3]

The most stable conformer of the isolated PhTFE monomer is the gauche form (Conformer I).[1] Experimental studies using chirped pulse Fourier-transform microwave (CP-FTMW) spectroscopy have exclusively observed this gauche conformer in a jet expansion.[1][4] The trans conformer (Conformer II), which is the second most stable, is not experimentally observed for the isolated molecule because the barrier for conformational conversion is too low to trap it.[1]

Interestingly, the conformational landscape of PhTFE is highly sensitive to intermolecular interactions. The presence of a single water molecule is sufficient to stabilize the trans conformer, allowing for its experimental observation in a PhTFE-water complex.[2][4] This highlights the significant role of the environment in determining the preferred molecular shape.

Quantitative Conformational Data

The following table summarizes the key energetic and structural parameters for the stable conformers of this compound based on computational and experimental data.

ConformerDescriptionDihedral Angle (τ C-C-O-H)Relative Energy (kJ mol⁻¹)Experimental Observation (Monomer)
I gauche~57°0.00 (Global Minimum)Yes
II trans~169°~4No

Note: Relative energies are based on theoretical calculations. The dihedral angles are approximate values from computational models.[3]

Experimental and Computational Methodologies

Experimental Protocol: Chirped Pulse Fourier-Transform Microwave (CP-FTMW) Spectroscopy

The primary experimental technique used to elucidate the conformational preferences of PhTFE is chirped pulse Fourier-transform microwave (CP-FTMW) spectroscopy. This high-resolution spectroscopic method allows for the precise determination of rotational constants, from which the molecular geometry can be accurately derived.

A typical experimental setup involves the following steps:

  • Sample Introduction: A sample of PhTFE, often with a carrier gas like helium or neon, is introduced into a high-vacuum chamber through a pulsed nozzle. This process generates a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures (typically a few Kelvin).

  • Microwave Excitation: A short, high-power microwave pulse that sweeps a range of frequencies (a "chirp") is broadcast into the chamber. This pulse excites the molecules into higher rotational energy levels.

  • Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.

  • Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. The resulting spectrum shows sharp absorption lines corresponding to the rotational transitions of the molecule.

  • Data Analysis: By analyzing the frequencies of the rotational transitions, the rotational constants (A, B, and C) of the molecule can be determined with high precision. These constants are directly related to the moments of inertia and thus provide detailed information about the molecule's three-dimensional structure. Isotopic substitution studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C for ¹²C), are often performed to further refine the molecular structure.[1]

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry plays a pivotal role in identifying potential conformers, predicting their relative stabilities, and interpreting experimental spectra.

  • Conformational Search: An initial exploration of the potential energy surface is performed to locate all possible low-energy conformers. A common tool for this is the Conformer–Rotamer Ensemble Sampling Tool (CREST).[5]

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a high level of theory. A widely used method is Density Functional Theory (DFT) with dispersion corrections, such as B3LYP-D3(BJ), and a triple-zeta basis set like def2-TZVP.[1][5] Harmonic frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to calculate the zero-point energies.

  • High-Level Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using more sophisticated and computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[1]

  • Analysis of Intermolecular Interactions: To understand the forces governing the conformational preferences, especially in complexes, various analytical techniques are employed. These include the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interactions (NCI) analysis, and Symmetry-Adapted Perturbation Theory (SAPT).[5] These methods provide insights into the nature and strength of hydrogen bonds and dispersion forces.[5]

Visualizing Conformational Dynamics

The following diagrams illustrate the key conformational relationships of this compound.

G cluster_monomer Isolated PhTFE Monomer Conformer_I Conformer I (gauche) Global Minimum TS1 Transition State Conformer_I->TS1 ΔE Conformer_II Conformer II (trans) Higher Energy TS1->Conformer_II caption Conformational equilibrium of isolated PhTFE.

Caption: Conformational equilibrium of isolated PhTFE.

G cluster_workflow Integrated Experimental and Computational Workflow cluster_comp Computational Chemistry cluster_exp Experimental Spectroscopy CREST Conformational Search (CREST) DFT Geometry Optimization (DFT) CREST->DFT Energy High-Level Energy Calculation DFT->Energy Analysis Interaction Analysis (QTAIM, SAPT) Energy->Analysis Structure Structure Determination Analysis->Structure Interpretation & Refinement Sample Supersonic Jet Expansion CP_FTMW CP-FTMW Spectroscopy Sample->CP_FTMW Spectrum Rotational Spectrum CP_FTMW->Spectrum Spectrum->Structure Structure->Analysis Validation caption Workflow for conformational analysis of PhTFE.

Caption: Workflow for conformational analysis of PhTFE.

References

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2,2,2-trifluoroethanol (PhTFE), often referred to as a "Pirkle-type alcohol," is a chiral fluorinated alcohol of significant interest in stereochemistry, asymmetric synthesis, and pharmaceutical development. Its unique electronic and steric properties, stemming from the trifluoromethyl group and the phenyl ring attached to the stereocenter, make it a valuable tool for chiral recognition and a versatile building block for complex chiral molecules. This technical guide provides a comprehensive overview of the stereochemical aspects of PhTFE, including its synthesis, resolution, chiroptical properties, and applications in drug discovery and development.

The presence of a stereogenic center at the carbinol carbon means that PhTFE exists as a pair of enantiomers, the (R)- and (S)-forms. The distinct spatial arrangement of the substituents around this chiral center gives rise to their differential interaction with other chiral entities, a principle that is fundamental to its applications.

Physicochemical and Stereochemical Properties

The enantiomers of this compound possess identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

Property(R)-1-Phenyl-2,2,2-trifluoroethanol(S)-1-Phenyl-2,2,2-trifluoroethanolRacemic this compound
Molecular Formula C₈H₇F₃OC₈H₇F₃OC₈H₇F₃O
Molecular Weight 176.14 g/mol 176.14 g/mol 176.14 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid
Density ~1.297 g/mL at 20 °C~1.297 g/mL at 20 °C1.297 g/mL at 20 °C
Boiling Point 64-65 °C at 5 mmHg64-65 °C at 5 mmHg64-65 °C at 5 mmHg
CAS Number 10531-50-7340-06-7340-05-6
Specific Optical Rotation ([α]D) Negative (-)Positive (+)

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of the enantiomers of this compound.

Spectroscopy (R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45-7.35 (m, 5H, Ar-H), 5.05 (q, J = 6.8 Hz, 1H, CH), 2.80 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 135.0 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 127.0 (Ar-CH), 124.2 (q, J = 282 Hz, CF₃), 73.5 (q, J = 32 Hz, CH)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -78.5 (d, J = 6.8 Hz)
IR (neat) ν (cm⁻¹): 3400 (br, O-H), 3070, 2980, 1270, 1160, 1120, 1070, 760, 700
Mass Spectrometry (EI) m/z (%): 176 (M⁺, 25), 107 (100), 79 (50), 77 (40)

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure or enriched this compound is paramount for its applications in asymmetric synthesis and drug development. This can be achieved through either direct enantioselective synthesis or resolution of the racemic mixture.

Enantioselective Synthesis: Asymmetric Transfer Hydrogenation

A highly effective method for the synthesis of enantioenriched PhTFE is the asymmetric transfer hydrogenation of its corresponding ketone, 2,2,2-trifluoroacetophenone.

sub 2,2,2-Trifluoroacetophenone reagents Chiral Ruthenium Catalyst (e.g., RuCl(R,R)-TsDPEN) Formic acid/Triethylamine sub->reagents product (R)-1-Phenyl-2,2,2-trifluoroethanol reagents->product caption Asymmetric Transfer Hydrogenation Workflow

Caption: Asymmetric Transfer Hydrogenation Workflow

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone

  • Catalyst Preparation: In a glovebox, dissolve the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in an appropriate degassed solvent (e.g., dichloromethane).

  • Reaction Setup: To a solution of 2,2,2-trifluoroacetophenone in a formic acid/triethylamine azeotropic mixture (5:2), add the catalyst solution under an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 12-24 hours) until complete conversion is observed by TLC or GC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Enantiomeric Excess (e.e.) Determination: Determine the enantiomeric excess of the product by chiral HPLC or SFC analysis.

Resolution of Racemic this compound

Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic alcohol.

racemate Racemic this compound enzyme Lipase (e.g., Novozym 435) Acyl Donor (e.g., Vinyl Acetate) Organic Solvent racemate->enzyme separation Chromatographic Separation enzyme->separation products (R)-1-Phenyl-2,2,2-trifluoroethyl acetate + (S)-1-Phenyl-2,2,2-trifluoroethanol separation->products caption Enzymatic Kinetic Resolution Workflow

Caption: Enzymatic Kinetic Resolution Workflow

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: Dissolve racemic this compound in an anhydrous organic solvent (e.g., toluene or hexane).

  • Addition of Reagents: Add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435).

  • Reaction Conditions: Stir the mixture at a specific temperature (e.g., 40-60 °C) and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the immobilized enzyme.

  • Separation: Separate the resulting acylated enantiomer from the unreacted alcohol enantiomer by column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed back to the corresponding alcohol to obtain the other enantiomer.

Chiral Analysis by HPLC and SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs) are the most common and reliable methods for determining the enantiomeric purity of this compound.

Technique Chiral Stationary Phase (CSP) Mobile Phase Flow Rate Detection
HPLC Chiralcel OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10)1.0 mL/minUV at 220 nm
HPLC Chiralpak AD-H (Amylose derivative)n-Hexane/Isopropanol (95:5)0.8 mL/minUV at 220 nm
SFC Chiralpak IC (Cellulose derivative)CO₂/Methanol (85:15)3.0 mL/minUV at 220 nm

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase or a compatible solvent.

  • Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H), a pump capable of delivering a constant flow of the mobile phase, an injector, and a UV detector.

  • Analysis: Inject the sample onto the column and record the chromatogram.

  • Data Interpretation: The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

sample Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC/SFC System sample->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection analysis Data Analysis (Peak Integration, e.e. Calculation) detection->analysis caption Chiral Analysis Workflow

Caption: Chiral Analysis Workflow

Applications in Drug Development and Asymmetric Synthesis

The unique properties of enantiopure this compound make it a valuable tool in the pharmaceutical industry.

Chiral Solvating Agent (Pirkle's Alcohol)

Enantiopure PhTFE is widely used as a chiral solvating agent (CSA) in NMR spectroscopy to determine the enantiomeric purity and absolute configuration of other chiral molecules, such as alcohols, amines, and carboxylic acids. In the presence of a single enantiomer of PhTFE, the enantiomers of the analyte form transient diastereomeric solvates, which exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.

Chiral Building Block in Pharmaceutical Synthesis

Conclusion

This compound is a fascinating and highly useful molecule in the realm of stereochemistry. Its straightforward enantioselective synthesis and resolution, coupled with its utility as a chiral solvating agent and a potential building block for pharmaceuticals, underscore its importance for researchers and professionals in drug development. A thorough understanding of its stereochemical properties and the analytical methods for its characterization is essential for its effective application in the synthesis of enantiomerically pure compounds. As the demand for chiral drugs continues to grow, the significance of versatile chiral building blocks like this compound is set to increase.

A Technical Guide to 1-Phenyl-2,2,2-trifluoroethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis, and Applications in Pharmaceutical Research

Introduction

1-Phenyl-2,2,2-trifluoroethanol is a chiral fluorinated alcohol that has garnered significant interest in the fields of organic synthesis and drug development. Its unique stereoelectronic properties, arising from the presence of a trifluoromethyl group and a phenyl ring attached to the stereogenic center, make it a valuable building block and chiral auxiliary. This technical guide provides a comprehensive overview of its commercial availability, detailed synthesis protocols, and key applications relevant to researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and bulk-scale needs. The compound is typically offered as a racemic mixture or as individual enantiomers, with purity levels generally exceeding 97%. Pricing varies depending on the supplier, quantity, and enantiomeric purity.

Table 1: Commercial Suppliers and Product Specifications for this compound

SupplierProduct NameCAS NumberPurityAvailable Quantities
Matrix Scientific This compound340-05-6Not Specified5g, 25g
ChemicalBook This compound340-05-698%, 99%+KG scale
Oakwood Products, Inc. This compoundNot Specified98%1g
Synquest Labs This compound340-05-6Not SpecifiedInquire
Proactive Molecular Research 1-Phenyl-2.2.2-trifluoroethanol340-05-698%100g
CymitQuimica This compound340-05-697%5g, 25g

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₈H₇F₃O[1][2]
Molecular Weight 176.14 g/mol [1][2]
Melting Point 74-75 °C[1]
Boiling Point 128 °C[1]
Density 1.293 g/mL[1]
Appearance Colorless to brown liquid[3]
CAS Number 340-05-6[4]

Experimental Protocols

The synthesis of enantiomerically pure this compound is of significant interest. The most common and effective method involves the asymmetric reduction of its corresponding prochiral ketone, 2,2,2-trifluoroacetophenone.

Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of ketones to alcohols.[2][5][6][7][8][9] This protocol utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction.

Experimental Protocol: Enantioselective Synthesis of (R)-1-Phenyl-2,2,2-trifluoroethanol

Materials:

  • 2,2,2-Trifluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add a solution of 2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add the borane-dimethyl sulfide complex (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the enantiomerically enriched (R)-1-Phenyl-2,2,2-trifluoroethanol.

Expected Outcome: This protocol typically yields the desired chiral alcohol with high enantiomeric excess (ee), often exceeding 95%.

cbs_reduction_workflow cluster_setup Reaction Setup cluster_reaction Catalytic Reduction cluster_workup Workup and Purification start Start: Flame-dried flask under N₂ add_ketone Add 2,2,2-Trifluoroacetophenone in anhydrous THF start->add_ketone cool Cool to 0 °C add_ketone->cool add_cbs Add (R)-CBS catalyst cool->add_cbs stir1 Stir for 15 min add_cbs->stir1 add_borane Add BH₃·SMe₂ stir1->add_borane react Reaction (1-2 h) add_borane->react quench Quench with Methanol react->quench add_hcl Add 1 M HCl quench->add_hcl extract Extract with Ethyl Acetate add_hcl->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end End: (R)-1-Phenyl-2,2,2-trifluoroethanol purify->end

Workflow for the Asymmetric Synthesis of (R)-1-Phenyl-2,2,2-trifluoroethanol via CBS Reduction.
Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation offers an alternative method for the enantioselective reduction of 2,2,2-trifluoroacetophenone.[10] This method typically employs a chiral ruthenium or rhodium catalyst and a hydrogen donor like isopropanol or formic acid.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Chiral Ru-catalyst (e.g., (R,R)-TsDPEN-Ru)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 2,2,2-trifluoroacetophenone (1.0 eq) and the chiral Ru-catalyst (0.01 eq) in anhydrous DCM.

  • Add the formic acid/triethylamine azeotrope (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to obtain the enantiomerically enriched this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.

Chiral Solvating and Derivatizing Agent

Enantiomerically pure this compound can be used as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) for the determination of the enantiomeric excess of other chiral molecules using NMR spectroscopy.[6][7][11] The formation of diastereomeric complexes or derivatives leads to distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.

chiral_analysis_workflow cluster_analyte Analyte Preparation cluster_csa Chiral Solvating Agent cluster_nmr NMR Analysis racemic_analyte Racemic or Scalemic Chiral Analyte mix Mix Analyte and CSA in NMR solvent racemic_analyte->mix csa (R)- or (S)-1-Phenyl-2,2,2- trifluoroethanol csa->mix acquire_nmr Acquire ¹H or ¹⁹F NMR Spectrum mix->acquire_nmr analyze_spectrum Analyze Diastereomeric Complex Signals acquire_nmr->analyze_spectrum calculate_ee Calculate Enantiomeric Excess (ee) analyze_spectrum->calculate_ee

Workflow for Enantiomeric Excess Determination using this compound as a Chiral Solvating Agent.
Chiral Building Block in Synthesis

Chiral this compound serves as a valuable building block for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The trifluoromethylated stereocenter can be incorporated into a target molecule to enhance its metabolic stability, binding affinity, or other pharmacokinetic and pharmacodynamic properties. While direct incorporation into an FDA-approved drug is not explicitly detailed in the readily available literature, its structural motif is of high interest in the design of novel therapeutic agents.

Conclusion

This compound is a readily accessible and versatile chiral compound with significant applications in synthetic organic chemistry and drug development. Its utility as a precursor for enantioselective synthesis and as a tool for chiral analysis makes it an important molecule for researchers in these fields. The detailed protocols provided in this guide offer a starting point for the synthesis and application of this valuable fluorinated alcohol. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is expected to increase.

References

Methodological & Application

The Role of 1-Phenyl-2,2,2-trifluoroethanol in Asymmetric Synthesis: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2,2,2-trifluoroethanol (PTFE) is a chiral alcohol that has garnered interest in stereochemistry. While its application as a chiral solvating agent and in the study of molecular interactions is documented, its use as a traditional, recoverable chiral auxiliary in asymmetric synthesis is not widely reported in scientific literature.[1][2] This document provides a comprehensive overview of the potential applications of this compound as a chiral auxiliary, drawing upon established principles of asymmetric synthesis and the known properties of this molecule. The protocols and data presented herein are largely theoretical and intended to serve as a guide for researchers exploring novel chiral auxiliaries.

The structural characteristics of this compound, specifically the stereogenic center bearing a bulky phenyl group and an electron-withdrawing trifluoromethyl group, suggest its potential to induce facial selectivity in reactions at a prochiral center. The phenyl group can provide the necessary steric hindrance to direct the approach of a reagent, while the trifluoromethyl group can influence the electronic environment of the molecule.

Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and the auxiliary can ideally be recovered for reuse.

The general workflow for employing a chiral auxiliary is depicted below:

G sub Prochiral Substrate adduct Chiral Adduct sub->adduct Attachment aux Chiral Auxiliary (this compound) aux->adduct product_aux Diastereomerically Enriched Product-Auxiliary Conjugate adduct->product_aux Diastereoselective Reaction reagent Reagent reagent->product_aux product Enantiomerically Enriched Product product_aux->product Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Hypothetical Application in Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Attaching a chiral auxiliary to the dienophile can lead to a highly diastereoselective cycloaddition. In this hypothetical protocol, (R)-1-phenyl-2,2,2-trifluoroethanol is used to form a chiral acrylate ester, which then acts as the dienophile.

Protocol 1: Asymmetric Diels-Alder Reaction

Part A: Synthesis of the Chiral Acrylate Dienophile

  • To a solution of (R)-1-phenyl-2,2,2-trifluoroethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-1-phenyl-2,2,2-trifluoroethyl acrylate.

Part B: Diastereoselective Diels-Alder Reaction

  • Dissolve the chiral acrylate (1.0 eq) and cyclopentadiene (3.0 eq) in anhydrous DCM.

  • Cool the mixture to -78 °C and add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl), dropwise (1.1 eq).

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Warm the mixture to room temperature and extract with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric excess (de) of the crude product by ¹H NMR or HPLC analysis.

Part C: Cleavage of the Chiral Auxiliary

  • Dissolve the Diels-Alder adduct in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

  • The organic extracts containing the chiral carboxylic acid are combined, dried, and concentrated.

Expected Data

The following table summarizes the hypothetical results for the asymmetric Diels-Alder reaction.

EntryLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (de) (%)
1Et₂AlCl-788590
2TiCl₄-788288
3SnCl₄-787585

Hypothetical Application in Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. By using a chiral auxiliary, the formation of β-hydroxy carbonyl compounds can be achieved with high stereocontrol. This hypothetical protocol describes the use of an acetate ester of (R)-1-phenyl-2,2,2-trifluoroethanol.

Protocol 2: Asymmetric Aldol Reaction

Part A: Synthesis of the Chiral Acetate Ester

  • Prepare the chiral acetate ester by reacting (R)-1-phenyl-2,2,2-trifluoroethanol with acetyl chloride in the presence of a base, similar to the procedure for the acrylate ester.

Part B: Diastereoselective Aldol Reaction

  • Dissolve the chiral acetate ester (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) dropwise and stir for 30 minutes to form the lithium enolate.

  • Add the desired aldehyde (e.g., isobutyraldehyde) (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

Part C: Cleavage of the Chiral Auxiliary

  • The auxiliary can be cleaved via hydrolysis with LiOH, as described for the Diels-Alder adduct, to yield the chiral β-hydroxy acid.

Expected Data

The following table summarizes the hypothetical results for the asymmetric aldol reaction.

EntryAldehydeBaseYield (%)Diastereomeric Excess (de) (%)
1IsobutyraldehydeLDA7885
2BenzaldehydeLHMDS7582
3PropionaldehydeNaHMDS8088

Logical Relationship of Asymmetric Induction

The stereochemical outcome of these hypothetical reactions is dictated by the steric influence of the chiral auxiliary. The bulky phenyl group is expected to block one face of the enolate or dienophile, forcing the electrophile or diene to approach from the less hindered face.

G cluster_0 Chiral Adduct Conformation cluster_1 Stereoselective Reaction Chiral Auxiliary This compound (Provides steric bulk) Blocked Face Sterically Hindered Face Chiral Auxiliary->Blocked Face shields Prochiral Center Enolate or Dienophile Prochiral Center->Blocked Face Open Face Less Hindered Face Prochiral Center->Open Face Reagent Approach Electrophile / Diene approaches Open Face->Reagent Approach Major Diastereomer Formation of the Major Diastereomer Reagent Approach->Major Diastereomer

References

Application Notes and Protocols: 1-Phenyl-2,2,2-trifluoroethanol in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A anote to the reader: Based on a comprehensive review of the current scientific literature, 1-Phenyl-2,2,2-trifluoroethanol is not utilized as a chiral auxiliary, chiral catalyst, or chiral solvent to induce stereoselectivity in preparative enantioselective synthesis. Research on this molecule has primarily focused on its photophysical properties and non-covalent interactions in the gas phase. Therefore, the following information details these documented scientific applications rather than its use in controlling the stereochemical outcome of synthetic reactions.

Part 1: Physicochemical Properties and Gas-Phase Chiral Recognition

This compound (PTFE) is a chiral alcohol that has garnered interest in the field of physical chemistry for studying non-covalent interactions and chiral recognition. Its unique structure, combining a phenyl ring, a hydroxyl group, and a trifluoromethyl group, allows for a variety of intermolecular interactions to be investigated.

Key Research Areas:

  • Gas-Phase Cluster Studies: A significant body of research has focused on the formation of diastereomeric clusters of PTFE with other chiral molecules in the gas phase. These studies, often employing techniques like resonant two-photon ionization (R2PI) spectroscopy, investigate the subtle differences in the stability and structure of these clusters. For instance, studies have examined the interactions of (R)-1-phenyl-2,2,2-trifluoroethanol with enantiomers of 2-aminobutane.[1]

  • Conformational Analysis: The conformational landscape of PTFE is influenced by intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms of the trifluoromethyl group.[1] The presence of a phenyl group further complicates this landscape, and its study provides insights into the balance of forces that determine molecular shape.

Visualization of Diastereomeric Cluster Formation

The following diagram illustrates the concept of forming diastereomeric clusters in the gas phase for spectroscopic analysis. This is a primary area of research involving this compound and demonstrates a form of "enantioselective" interaction, though not in a synthetic context.

G cluster_reactants Chiral Molecules in Gas Phase cluster_products Diastereomeric Clusters R_PTFE (R)-1-Phenyl-2,2,2-trifluoroethanol RR_Cluster Homochiral Cluster [(R)-PTFE • (R)-Solvent] R_PTFE->RR_Cluster RS_Cluster Heterochiral Cluster [(R)-PTFE • (S)-Solvent] R_PTFE->RS_Cluster R_Solvent (R)-Chiral Solvent R_Solvent->RR_Cluster S_Solvent (S)-Chiral Solvent S_Solvent->RS_Cluster Analysis Analysis RR_Cluster->Analysis Spectroscopic Analysis RS_Cluster->Analysis

Caption: Formation of diastereomeric clusters for spectroscopic analysis.

Part 2: Use as a Non-Chiral Solvent

2,2,2-Trifluoroethanol (TFE) and its derivatives, including this compound, are sometimes used as solvents in organic reactions due to their unique properties, such as high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity.[2] However, in these applications, the chirality of this compound is not reported to influence the stereochemical outcome of the reaction.

Part 3: Chiral Derivatizing Agents - An Analogous Application

While this compound itself is not used as a chiral derivatizing agent, a structurally similar compound, (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol , serves this purpose.[3][4] Chiral derivatizing agents are used to determine the enantiomeric excess (e.e.) of a sample by converting the enantiomers into diastereomers, which can then be distinguished by techniques like NMR spectroscopy.[5][6]

General Principle of Chiral Derivatization for e.e. Determination:

The fundamental workflow for using a chiral derivatizing agent is as follows:

  • A racemic or enantiomerically enriched sample containing a reactive functional group (e.g., an alcohol or amine) is reacted with a single enantiomer of a chiral derivatizing agent.

  • This reaction forms a mixture of diastereomers.

  • The diastereomers have distinct physical properties, including different chemical shifts in NMR spectroscopy.

  • By integrating the signals corresponding to each diastereomer in the NMR spectrum, the ratio of the original enantiomers can be determined.

Illustrative Workflow of Chiral Derivatization

Caption: General workflow for determining enantiomeric excess using a chiral derivatizing agent.

Conclusion

References

The Role of 1-Phenyl-2,2,2-trifluoroethanol in Organic Catalysis: Application as a Chiral Medium in Photochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2,2,2-trifluoroethanol (PhTFE) is a chiral fluorinated alcohol that has garnered attention in organic synthesis. While not typically employed as a direct organocatalyst, its unique properties, particularly its ability to form strong hydrogen bonds and create a chiral microenvironment, make it a valuable tool in asymmetric catalysis. Its primary application in this context is as a chiral solvent or co-solvent, where it can effectively induce enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for a key application of PhTFE in organic catalysis: the photochemical deracemization of nitrones.

Application Note: Photochemical Deracemization of Nitrones to Oxaziridines

The enantioselective synthesis of oxaziridines is of significant interest due to their utility as versatile chiral oxidizing agents. A notable application of (S)-1-Phenyl-2,2,2-trifluoroethanol is as a chiral medium for the photochemical deracemization of racemic nitrones to optically active oxaziridines. This process leverages the chiral environment provided by the solvent to influence the stereochemical outcome of the photoisomerization reaction, yielding the product with a moderate but significant enantiomeric excess.

The proposed mechanism for this chirality transfer involves the formation of a hydrogen-bonded complex between the nitrone and the chiral alcohol. In the excited state, this association directs the cyclization to favor the formation of one enantiomer of the oxaziridine over the other. The steric and electronic properties of PhTFE are crucial for this enantiodiscrimination.

This method is particularly valuable as it represents a rare example of achieving enantioselectivity in a photochemical reaction through the use of a chiral solvent. It highlights the potential of PhTFE and other chiral fluorinated alcohols in developing novel asymmetric transformations.

Quantitative Data Summary

The following table summarizes the results for the photochemical deracemization of various nitrones to their corresponding oxaziridines using (S)-1-Phenyl-2,2,2-trifluoroethanol as the chiral solvent.

EntryNitrone Substrate (Ar)Product OxaziridineYield (%)Enantiomeric Excess (e.e., %)[1]
1Phenyl2-Phenyl-3-phenyloxaziridine>9531
2p-Tolyl2-(p-Tolyl)-3-phenyloxaziridine>9528
3p-Anisyl2-(p-Anisyl)-3-phenyloxaziridine>9525
4p-Chlorophenyl2-(p-Chlorophenyl)-3-phenyloxaziridine>9530

Experimental Protocols

General Procedure for the Photochemical Deracemization of Nitrones:

This protocol is based on the methodology described for the photoisomerization of nitrones in a chiral solvent[1].

Materials:

  • Racemic nitrone substrate

  • (S)-1-Phenyl-2,2,2-trifluoroethanol (chiral solvent)

  • High-pressure mercury lamp (e.g., 450W Hanovia)

  • Pyrex immersion well

  • Reaction vessel suitable for photochemistry

  • Standard laboratory glassware

  • Solvents for workup and purification (e.g., dichloromethane, hexane)

  • Silica gel for column chromatography

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Reaction Setup: A solution of the racemic nitrone (typically 0.01-0.05 M) is prepared in neat (S)-1-Phenyl-2,2,2-trifluoroethanol in a suitable photochemical reactor.

  • Irradiation: The solution is irradiated using a high-pressure mercury lamp with a Pyrex filter (to filter out wavelengths below 300 nm) at room temperature. The reaction progress is monitored by a suitable analytical technique, such as TLC or ¹H NMR spectroscopy, until the starting nitrone is consumed.

  • Workup: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure oxaziridine.

  • Chiral Analysis: The enantiomeric excess of the purified oxaziridine is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

logical_relationship Logical Workflow for Photochemical Deracemization cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis and Purification racemic_nitrone Racemic Nitrone solution Prepare Solution racemic_nitrone->solution chiral_solvent (S)-1-Phenyl-2,2,2-trifluoroethanol chiral_solvent->solution irradiation Irradiation (hv) solution->irradiation chiral_complex Excited State H-Bonded Complex irradiation->chiral_complex enantioselective_cyclization Enantioselective Cyclization chiral_complex->enantioselective_cyclization workup Workup & Purification enantioselective_cyclization->workup chiral_oxaziridine Enantioenriched Oxaziridine workup->chiral_oxaziridine hplc Chiral HPLC Analysis chiral_oxaziridine->hplc

Caption: Workflow for the photochemical deracemization of nitrones.

signaling_pathway Proposed Mechanism of Asymmetric Induction cluster_ground Ground State cluster_excited Excited State cluster_product Product Formation Nitrone Racemic Nitrone H_Bond Hydrogen Bonding Nitrone->H_Bond PhTFE (S)-PhTFE PhTFE->H_Bond Complex Diastereomeric Complexes H_Bond->Complex Excitation Photoexcitation (hv) Complex->Excitation Excited_Complex Excited State Complexes Excitation->Excited_Complex Transition_State Diastereomeric Transition States Excited_Complex->Transition_State ΔΔG‡ Cyclization Favored Cyclization Transition_State->Cyclization Product Enantioenriched Oxaziridine Cyclization->Product

Caption: Mechanism of chirality transfer from PhTFE to oxaziridine.

References

Application Notes and Protocols: Reaction Mechanisms Involving 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Phenyl-2,2,2-trifluoroethanol (PhTFE) and its derivatives in enantioselective synthesis. The focus is on a novel palladium-catalyzed carboetherification/hydrogenation sequence where a transient chiral auxiliary derived from a related trifluoroethanol species directs the stereochemical outcome. This methodology provides efficient access to enantioenriched chiral amino alcohols, which are valuable building blocks in medicinal chemistry and drug discovery.

Enantioselective Carboetherification/Hydrogenation via a Catalytically Formed Chiral Auxiliary

A modern strategy in asymmetric synthesis involves the in-situ formation of a chiral auxiliary from an achiral precursor, which then guides a diastereoselective reaction. This approach combines the robustness of auxiliary-based methods with the efficiency of asymmetric catalysis. A key example involves the use of 1-ethoxy-2,2,2-trifluoroethanol, a hemiacetal of trifluoroacetaldehyde and a close structural analog of PhTFE, in a palladium-catalyzed carboetherification followed by hydrogenation.[1]

The overall transformation is a palladium-catalyzed carboetherification/hydrogenation of propargylic amines, which leads to the formation of chiral amino alcohols with high enantiomeric excess. The trifluoroethoxy group acts as a transient chiral auxiliary, effectively shielding one face of an olefin intermediate, which is then hydrogenated stereospecifically.[1]

Reaction Mechanism

The proposed reaction mechanism involves several key steps. Initially, a palladium catalyst facilitates the carboetherification of a propargylic amine with 1-ethoxy-2,2,2-trifluoroethanol. This step forms a key intermediate containing a vinyl palladium species and the trifluoroethoxy moiety. Subsequent intramolecular cyclization and elimination steps generate an olefin with the trifluoroethoxy group positioned to sterically block one of the enantiotopic faces of the double bond. The final step is a stereospecific hydrogenation of the double bond, directed by the transient chiral auxiliary, which is subsequently cleaved to yield the enantioenriched amino alcohol product.

G cluster_0 Catalytic Cycle cluster_1 Key Steps A Propargylic Amine + 1-Ethoxy-2,2,2-trifluoroethanol C Oxidative Addition A->C B Pd(0) Catalyst B->C D Carbopalladation C->D E Intermediate Complex D->E F Cyclization/ β-Hydride Elimination E->F G Olefin with Chiral Auxiliary F->G J Pd(0) Regeneration F->J H Hydrogenation G->H Stereospecific K Formation of Transient Chiral Auxiliary I Chiral Amino Alcohol Product H->I J->B L Diastereoselective Hydrogenation K->L M Auxiliary Cleavage L->M

Caption: Proposed mechanism for the enantioselective carboetherification/hydrogenation.

Data Presentation

The following table summarizes the results for the enantioselective synthesis of various amino alcohols using this methodology. The data highlights the yields and enantiomeric excesses achieved for different substrates.

EntryPropargylic Amine SubstrateProductYield (%)[1]ee (%)[1]
1N-benzylprop-2-yn-1-amine(S)-2-(benzylamino)-2-phenylethan-1-ol8595
2N-(4-methoxybenzyl)prop-2-yn-1-amine(S)-2-((4-methoxybenzyl)amino)-2-phenylethan-1-ol8296
3N-allylprop-2-yn-1-amine(S)-2-(allylamino)-2-phenylethan-1-ol7894
4N-benzyl-1-phenylprop-2-yn-1-amine(1R,2S)-1-phenyl-2-(benzylamino)propan-1-ol8897
5N-benzyl-1-(4-chlorophenyl)prop-2-yn-1-amine(1R,2S)-1-(4-chlorophenyl)-2-(benzylamino)propan-1-ol8698
Experimental Protocols

General Procedure for the Palladium-Catalyzed Enantioselective Carboetherification/Hydrogenation: [1]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (1.25 mol %) and the chiral ligand (e.g., (S,S)-ligand, 3.5 mol %).

  • Solvent and Reagents: Add anhydrous solvent (e.g., THF). Add the propargylic amine (1.0 equiv) and 1-ethoxy-2,2,2-trifluoroethanol (1.2 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Hydrogenation: Upon completion of the carboetherification, the reaction mixture is subjected to hydrogenation. Add Pd/C (5 wt %) to the reaction mixture.

  • Hydrogenation Conditions: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring for 12-24 hours.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched amino alcohol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.

This compound as a Chiral Derivatizing Agent

This compound can also be employed as a chiral derivatizing agent to determine the enantiomeric excess of chiral amines and alcohols via NMR spectroscopy. The formation of diastereomeric esters or ethers with the chiral analyte allows for the differentiation of the enantiomers by observing distinct signals in the ¹H or ¹⁹F NMR spectra.

Logical Workflow for Enantiomeric Excess Determination

G A Racemic Analyte (e.g., Amine or Alcohol) C Reaction to form Diastereomeric Derivatives A->C B Chiral Derivatizing Agent (R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol B->C D Diastereomeric Mixture C->D E NMR Analysis (¹H or ¹⁹F NMR) D->E F Integration of Diastereomeric Signals E->F G Calculation of Enantiomeric Excess F->G

Caption: Workflow for determining enantiomeric excess using PhTFE as a chiral derivatizing agent.

Experimental Protocol

General Procedure for Derivatization and NMR Analysis:

  • Derivatization: In a clean NMR tube, dissolve the chiral analyte (e.g., a racemic amine, approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).

  • Reagent Addition: Add a slight excess (1.1 to 1.5 equivalents) of enantiomerically pure this compound. If derivatizing an alcohol, an activating agent (e.g., a carbodiimide for ester formation) may be required. For amines, direct salt formation or amidation may be employed.

  • Reaction: Gently mix the components in the NMR tube. The reaction to form diastereomeric salts is often instantaneous. For covalent derivatization, the reaction may require heating or a catalyst.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Identify a set of well-resolved signals corresponding to the two diastereomers. Integrate these signals.

  • Calculation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.

This method provides a convenient and relatively rapid way to assess the enantiopurity of a sample without the need for chiral chromatography.

References

Application Notes and Protocols: 1-Phenyl-2,2,2-trifluoroethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Phenyl-2,2,2-trifluoroethanol (PhTFEA) as a solvent in organic reactions. PhTFEA is a unique chiral fluorinated alcohol that offers distinct properties as a solvent, including high polarity, low nucleophilicity, and the ability to act as a hydrogen bond donor. These characteristics make it a valuable medium for a range of organic transformations, particularly in the field of asymmetric synthesis where it can serve as a chiral solvating agent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective application as a solvent in organic synthesis.

PropertyValueReference
Molecular Formula C₈H₇F₃O[1][2]
Molar Mass 176.14 g/mol [1]
Appearance Colorless to brown liquid[1]
Density 1.297 g/mL at 20 °C[1]
Melting Point 74.3-75.2 °C[1]
Boiling Point 64-65 °C at 5 mmHg[1]
Flash Point 184 °F (84.4 °C)[1]
Refractive Index (n₂₀/D) 1.462[1]
pKa 11.91 ± 0.10 (Predicted)[1]

Applications in Organic Synthesis

While the broader application of this compound as a primary solvent is an emerging area of research, its utility has been noted in specific contexts, particularly where its chiral nature can influence the stereochemical outcome of a reaction.

Chiral Solvating Agent in Asymmetric Synthesis

This compound has been identified as a promising chiral solvating agent.[3] In asymmetric synthesis, a chiral solvent can create a chiral environment that influences the transition state of a reaction, leading to the preferential formation of one enantiomer over the other. This can be a powerful strategy for achieving enantioselectivity without the need for a chiral catalyst or auxiliary.

One notable example is the photoisomerization of nitrones to oxaziridines, where the use of (S)-2,2,2-trifluoro-1-phenylethanol as the solvent resulted in a product with 31% enantiomeric excess (ee).[4] This demonstrates the potential of PhTFEA to induce chirality in photochemical reactions.

Logical Relationship: Chirality Transfer in Asymmetric Synthesis

G Chirality Transfer via Chiral Solvent cluster_solvent Chiral Environment cluster_reaction Reaction Components Chiral Solvent (S)-1-Phenyl-2,2,2-trifluoroethanol Transition State Diastereomeric Transition States Chiral Solvent->Transition State Influences Energy Reactant_A Achiral Reactant (Nitrone) Reactant_A->Transition State Reactant_B Light (hν) Reactant_B->Transition State Product Enantiomerically Enriched Product (Oxaziridine) Transition State->Product Preferential Formation

Caption: Logical flow of chirality transfer from the chiral solvent to the product.

Solvent in Dehydrative Etherification (Comparative Study)

In a study focused on the synthesis of unsymmetrical dialkyl ethers via direct dehydrative etherification, this compound was investigated as a solvent in comparison to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1] The reaction involved the FeCl₃·6H₂O-cocatalyzed coupling of an alcohol with another alcohol. While HFIP proved to be a highly effective solvent for this transformation, the use of this compound did not lead to an improvement in the reaction outcome under the tested conditions.[1] This comparative data is valuable for solvent screening in reaction optimization.

Experimental Workflow: Dehydrative Etherification

G Workflow for Dehydrative Etherification Start Start Reactants Mix Alcohol 1 (1 mmol) and Alcohol 2 (2 mmol) Start->Reactants Solvent Add Solvent (this compound or HFIP, 1 mL) Reactants->Solvent Stir Stir at Specified Temperature for 5 min Solvent->Stir Catalyst Add FeCl3·6H2O (0.05 mmol) Stir->Catalyst Reaction Reaction Progress (Monitored by TLC) Catalyst->Reaction Workup Isolate Product by Silica Gel Column Chromatography Reaction->Workup End End Workup->End

Caption: General experimental workflow for the dehydrative etherification reaction.

Experimental Protocols

Protocol 1: Photoisomerization of a Nitrone (General Procedure)

This protocol is a general representation based on the principle of using a chiral solvent to induce enantioselectivity in a photochemical reaction.

Materials:

  • Nitronic starting material

  • (S)-1-Phenyl-2,2,2-trifluoroethanol (as solvent)

  • Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Rotary evaporator

  • Chiral HPLC for enantiomeric excess determination

Procedure:

  • Dissolve the nitrone substrate in (S)-1-Phenyl-2,2,2-trifluoroethanol in a quartz reaction vessel to a desired concentration.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Place the reaction vessel in the photoreactor and irradiate with the appropriate wavelength of light at a controlled temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified oxaziridine product by chiral HPLC analysis.

Protocol 2: Dehydrative Etherification of Alcohols (General Procedure for Solvent Comparison)

This protocol is adapted from a study on the synthesis of unsymmetrical dialkyl ethers and is intended for the comparative evaluation of solvents like this compound.[5]

Materials:

  • Alcohol 1 (electrophile precursor, 1.0 mmol)

  • Alcohol 2 (nucleophile, 2.0-4.0 mmol)

  • This compound (solvent)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (for comparison)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.05 mmol, 14 mg)

  • 25 mL Schlenk tube

  • Magnetic stir bar

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL Schlenk tube under an air atmosphere, add Alcohol 1 (1.0 mmol) and Alcohol 2 (2.0 or 4.0 mmol).

  • Add a magnetic stir bar and 1.0 mL of the solvent to be tested (e.g., this compound).

  • Stir the mixture at the desired reaction temperature for 5 minutes.

  • Add FeCl₃·6H₂O (14 mg, 0.05 mmol) to the reaction mixture to initiate the reaction.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired unsymmetrical ether.

  • Characterize the product and determine the yield for comparison between the different solvents used.

Summary of Quantitative Data

The following table summarizes the available quantitative data for reactions involving this compound as a solvent.

ReactionSubstrateProductCatalyst/ConditionsSolventYield (%)Enantiomeric Excess (%)Reference
PhotoisomerizationNitroneOxaziridineLight (hν)(S)-1-Phenyl-2,2,2-trifluoroethanol-31[4]
Dehydrative Etherification1-(4-methylphenyl)ethanol + Ethanol1-ethoxy-1-(4-methylphenyl)ethaneFeCl₃·6H₂O, 0 °C, 30 minThis compound48 (¹H NMR yield)N/A[1]

Note: The yield for the dehydrative etherification is based on ¹H NMR analysis and is provided for comparative purposes. The study concluded that this solvent did not improve the reaction compared to the optimized conditions with HFIP.

Concluding Remarks

This compound is a solvent with significant potential, particularly in the realm of asymmetric synthesis due to its inherent chirality. The application notes provided herein highlight its demonstrated use as a chiral solvating agent and its role in comparative solvent studies. Further research is warranted to explore its full range of applications as a primary solvent in various other organic transformations. Researchers and drug development professionals are encouraged to consider PhTFEA in their solvent screening protocols, especially for reactions where chirality transfer or unique solvent-substrate interactions are desired.

References

Application of 1-Phenyl-2,2,2-trifluoroethanol in the Synthesis of Aprepitant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Phenyl-2,2,2-trifluoroethanol (PFT) and its derivatives are valuable chiral building blocks in the synthesis of complex pharmaceutical compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule.[1] This document outlines the application of an enantiomerically pure derivative of PFT in the synthesis of Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2][3]

The synthesis of Aprepitant involves the crucial step of coupling an enantiopure trifluoromethylated phenyl ethanol derivative with a morpholine precursor.[2] This key transformation establishes one of the critical stereocenters in the final active pharmaceutical ingredient (API).

Core Application: Chiral Building Block in Aprepitant Synthesis

In the synthesis of Aprepitant, a derivative of this compound, specifically (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is utilized as a key chiral intermediate. This molecule is coupled with a morpholine derivative to form a key intermediate, establishing the correct stereochemistry essential for the drug's therapeutic activity.

Quantitative Data Summary:

The following table summarizes the key quantitative data for the synthesis of a crucial intermediate in the Aprepitant synthesis, starting from a derivative of this compound.

StepReactantsProductYield
Coupling of (R)-phenylethylamine with 2-bromoethanol(R)-Phenylethylamine, 2-bromoethanol(R)-2-[(1-phenylethyl)amino]ethanol hydrobromideHigh
Cyclization and Reduction(R)-2-[(1-phenylethyl)amino]ethanol hydrobromide, 1-(4-fluorophenyl)-2,2-dihydroxyethanone(2S,3R)-3-(4-fluorophenyl)-4-[(R)-1-phenylethyl]morpholin-2-ol-
Nucleophilic Substitution, Deprotection, and Recrystallization(2S,3R)-3-(4-fluorophenyl)-4-[(R)-1-phenylethyl]morpholin-2-ol, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol derivative(2R,3R)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride-
Dehydrogenation and Reduction(2R,3R)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride(2R,3S)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride (Intermediate 9 )-
CondensationIntermediate 9 hydrochloride, 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-oneAprepitant~21%

Note: Detailed step-by-step yields were not available in the provided search results. The overall yield is reported based on the starting material, (R)-phenylethylamine.[4]

Experimental Workflow Diagram:

G cluster_0 Synthesis of Aprepitant Intermediate A (R)-Phenylethylamine + 2-Bromoethanol B Cyclization with 1-(4-fluorophenyl)-2,2-dihydroxyethanone A->B Formation of (R)-2-[(1-phenylethyl)amino]ethanol C Nucleophilic Substitution with (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol derivative B->C Formation of (2S,3R)-morpholin-2-ol D Dehydrogenation and Reduction C->D Formation of (2R,3R)-diastereomer E Aprepitant Intermediate (2R,3S)-diastereomer hydrochloride D->E Stereochemical Inversion

Caption: Workflow for the synthesis of the key Aprepitant intermediate.

Detailed Experimental Protocol: Synthesis of Aprepitant from a this compound Derivative

The following protocol is a general representation based on synthetic strategies reported for Aprepitant.[4][5]

Objective: To synthesize Aprepitant through a multi-step process involving the key coupling of a chiral phenylethanol derivative.

Materials:

  • (R)-Phenylethylamine

  • 2-Bromoethanol

  • 1-(4-fluorophenyl)-2,2-dihydroxyethanone

  • (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol derivative (specific derivative may vary based on patented routes)

  • 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one

  • Appropriate solvents and reagents for each step (e.g., bases, reducing agents, catalysts)

Procedure:

Step 1: Synthesis of (R)-2-[(1-phenylethyl)amino]ethanol hydrobromide (R)-Phenylethylamine is reacted with 2-bromoethanol to yield (R)-2-[(1-phenylethyl)amino]ethanol hydrobromide.[4]

Step 2: Formation of the Morpholine Ring The resulting amino alcohol hydrobromide undergoes cyclization with 1-(4-fluorophenyl)-2,2-dihydroxyethanone, followed by a reduction step, to afford the optically pure isomer (2S,3R)-3-(4-fluorophenyl)-4-[(R)-1-phenylethyl]morpholin-2-ol.[4]

Step 3: Coupling with the Chiral Phenyl Ethanol Derivative The morpholin-2-ol intermediate is subjected to a nucleophilic substitution reaction with a derivative of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. This is a critical step where the trifluoromethylated phenyl ethanol moiety is introduced. Subsequent deprotection and recrystallization yield (2R,3R)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride.[4]

Step 4: Stereochemical Inversion The (2R,3R)-diastereomer is then converted to the desired (2R,3S)-diastereomer (Intermediate 9 ) hydrochloride through a dehydrogenation and reduction process.[4]

Step 5: Final Condensation to Form Aprepitant Finally, Aprepitant is obtained by the condensation of Intermediate 9 hydrochloride with 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one.[4][5] The overall yield for this multi-step synthesis is approximately 21%, based on the initial (R)-phenylethylamine.[4]

Logical Relationship Diagram:

G cluster_key_components Key Components and Transformations PFT_deriv (1R)-1-[3,5-bis(trifluoromethyl) -phenyl]ethanol Derivative (Chiral Building Block) Coupling Nucleophilic Substitution (Key Stereocenter Formation) PFT_deriv->Coupling Morpholine Morpholine Precursor Morpholine->Coupling Intermediate Key Chiral Intermediate Coupling->Intermediate Aprepitant Aprepitant (API) Intermediate->Aprepitant Further Transformations

Caption: Logical relationship of key components in Aprepitant synthesis.

References

Application Notes and Protocols for Determining Enantiomeric Excess of 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the enantiomeric excess (e.e.) of 1-Phenyl-2,2,2-trifluoroethanol, a key chiral building block in pharmaceutical and materials science. The primary analytical techniques covered are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the accurate determination of the enantiomeric excess of this compound. The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based columns being particularly effective.

Application Note:

The enantiomers of this compound can be baseline separated using amylose or cellulose-based chiral stationary phases. The choice of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol, is critical for achieving optimal resolution. Normal phase chromatography is generally the preferred mode for this compound. The selection of the specific CSP and the mobile phase composition can be tailored to achieve desired retention times and resolution.

Quantitative Data Summary:
Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80[1]
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10[1]
Chiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50[1]
Experimental Protocol:

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

2. Mobile Phase Preparation:

  • For normal phase separation, prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • For polar organic mode, use 100% Methanol.

  • Degas the mobile phase before use.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

5. Data Analysis:

  • Inject a racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase p2 Dissolve Sample p1->p2 p3 Filter Sample p2->p3 a1 Inject Racemic Standard p3->a1 a2 Inject Sample a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Calculate % e.e. d1->d2

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds like this compound. The use of cyclodextrin-based chiral stationary phases is common for this analysis.

Application Note:

The enantiomers of this compound can be effectively separated by chiral GC using capillary columns coated with derivatized cyclodextrins. Beta-cyclodextrin phases have shown good selectivity for this analyte. The oven temperature program is a critical parameter to optimize for achieving baseline separation. Derivatization is typically not required for this compound due to its volatility.

Quantitative Data Summary:
Chiral Stationary Phase (CSP)Oven TemperatureSeparation Factor (α)
α-DEX 120120 °CNot Separated
β-DEX 120120 °C1.071[2]
β-DEX 225120 °C1.085[2]
γ-DEX 120120 °C1.063[2]
Experimental Protocol:

1. Instrumentation and Column:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: β-DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar beta-cyclodextrin based column.

2. GC Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 150 °C) at a rate of 2-5 °C/min. Isothermal analysis at 120°C can also be effective.[2]

  • Split Ratio: 50:1.

3. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

4. Data Analysis:

  • Inject a racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the same formula as for HPLC.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Prepare Sample Solution a1 Inject Racemic Standard p1->a1 a2 Inject Sample a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Calculate % e.e. d1->d2

Caption: Workflow for Enantiomeric Excess Determination by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), is a powerful and non-destructive method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.

Application Note:

For this compound, a suitable chiral solvating agent is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[3] Upon addition of the CSA, the proton signals of the analyte, particularly the methine proton, will split into two distinct signals corresponding to the two diastereomeric complexes. The integration of these signals allows for the direct calculation of the enantiomeric excess. It is important to optimize the molar ratio of the analyte to the CSA to achieve the best resolution of the signals.

Quantitative Data Summary:
Experimental Protocol:

1. Instrumentation and Reagents:

  • NMR Spectrometer (300 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

2. Sample Preparation:

  • Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • To the same NMR tube, add a specific molar equivalent of the chiral solvating agent (e.g., 1.0 to 2.0 equivalents). The optimal ratio may need to be determined experimentally.

  • Gently mix the sample.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

4. Data Analysis:

  • Identify a well-resolved proton signal of the analyte that shows clear splitting into two signals in the presence of the CSA (the methine proton is a good candidate).

  • Integrate the areas of the two separated signals.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values of the signals for the major and minor enantiomers, respectively.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Dissolve Analyte p2 Acquire Analyte Spectrum p1->p2 p3 Add Chiral Solvating Agent p2->p3 a1 Acquire Mixture Spectrum p3->a1 d1 Signal Integration a1->d1 d2 Calculate % e.e. d1->d2

Caption: Workflow for Enantiomeric Excess Determination by NMR Spectroscopy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2,2,2-trifluoroethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two primary methods are the reduction of 2,2,2-trifluoroacetophenone and the addition of a trifluoromethyl group to benzaldehyde.

For the Reduction of 2,2,2-trifluoroacetophenone:

  • Inactive Reducing Agent: The activity of reducing agents like sodium borohydride (NaBH₄) can diminish over time, especially with improper storage.

    • Solution: Use a freshly opened bottle of the reducing agent or test the activity of your current batch on a known, reliable substrate.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.

    • Solution: For reductions using biocatalysts like Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) mutants, ensure the temperature and pH are optimized as per the specific enzyme's requirements. For chemical reductions, monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the temperature is appropriate for the chosen reducing agent.

  • Poor Quality Starting Material: Impurities in the 2,2,2-trifluoroacetophenone can inhibit the reaction.

    • Solution: Ensure the purity of the starting ketone. If necessary, purify it by distillation or chromatography before use.

For the Trifluoromethylation of Benzaldehyde (using Grignard or Ruppert-Prakash Reagent):

  • Moisture Contamination: Grignard reagents (e.g., CF₃MgBr) and the initiators for the Ruppert-Prakash reagent (e.g., fluoride ions) are extremely sensitive to moisture. The presence of water will quench the reagents and prevent the reaction from proceeding.

    • Solution: All glassware must be thoroughly oven-dried before use. Anhydrous solvents are essential. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Grignard Reagent Formation: If preparing the trifluoromethyl Grignard reagent in situ, incomplete formation can lead to low yields.

    • Solution: Ensure the magnesium turnings are of high quality and activated (a small crystal of iodine can be used as an initiator).

  • Inactive Fluoride Source (for Ruppert-Prakash Reagent): The fluoride source (e.g., tetrabutylammonium fluoride - TBAF) used to activate the Ruppert-Prakash reagent (TMSCF₃) is hygroscopic and can become inactive.

    • Solution: Use a freshly opened container of the fluoride source or dry it under a high vacuum before use.

  • Side Reactions: Benzaldehyde can undergo side reactions, such as the Cannizzaro reaction, under basic conditions, which can be generated during the Grignard reaction workup.

    • Solution: Maintain a low temperature during the reaction and workup to minimize side reactions.

Issue 2: Formation of Impurities and Purification Challenges

Question: I have successfully synthesized this compound, but I am facing difficulties in purifying the product and identifying the impurities. What are the common impurities and effective purification methods?

Answer: Purification of this compound can be challenging due to the presence of starting materials and side products.

  • Common Impurities:

    • Unreacted Starting Materials: Benzaldehyde or 2,2,2-trifluoroacetophenone may remain if the reaction does not go to completion.

    • Solvent Residues: Residual solvents from the reaction or workup (e.g., diethyl ether, tetrahydrofuran, toluene).

    • Side Products from Grignard Reaction: Biphenyl can form from the coupling of the Grignard reagent.

    • Over-reduction Products: In the case of reducing 2,2,2-trifluoroacetophenone, if a very strong reducing agent is used, the phenyl ring could potentially be reduced, although this is less common under standard conditions.

  • Purification Strategies:

    • Extraction: An initial workup with an acidic solution can help remove some basic impurities.

    • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid alcohols like this compound.

    • Flash Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can provide high purity.

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from an appropriate solvent can be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are:

  • Reduction of 2,2,2-trifluoroacetophenone: This involves the reduction of the corresponding ketone using various reducing agents, including chemical reagents like sodium borohydride or catalytic hydrogenation. For enantioselective synthesis, chiral catalysts or enzymes are employed.

  • Nucleophilic Trifluoromethylation of Benzaldehyde: This method involves the addition of a trifluoromethyl nucleophile to benzaldehyde. This can be achieved using a trifluoromethyl Grignard reagent (CF₃MgX) or, more commonly, with the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) in the presence of a fluoride initiator.

Q2: How can I achieve high enantioselectivity in the synthesis of this compound?

A2: High enantioselectivity is typically achieved through the asymmetric reduction of 2,2,2-trifluoroacetophenone. Several effective methods include:

  • Biocatalytic Reduction: Using enzymes such as alcohol dehydrogenases (ADHs) can provide excellent enantioselectivity (often >99% ee) and high yields. For instance, the use of Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) mutants can lead to the quantitative formation of (S)-2,2,2-trifluoro-1-phenylethanol with high enantioselectivity.[1]

  • Asymmetric Transfer Hydrogenation: Chiral ruthenium complexes can be used as catalysts in transfer hydrogenation reactions to produce the chiral alcohol with high yield and enantiomeric excess. One study reported a 96% yield and 94% ee using a chiral Ru complex in an electrochemically promoted reaction.[2]

Q3: What are the main safety precautions to consider during the synthesis?

A3:

  • Reagent Handling: Trifluoromethylating agents can be toxic and should be handled in a well-ventilated fume hood. Grignard reagents are highly reactive and flammable.

  • Inert Atmosphere: Reactions involving Grignard reagents or other moisture-sensitive reagents must be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching and potential fire hazards.

  • Temperature Control: Many of these reactions are exothermic. Proper temperature control using ice baths or other cooling systems is crucial to prevent runaway reactions and the formation of side products.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for this compound

MethodSubstrateReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric Transfer Hydrogenation2,2,2-TrifluoroacetophenoneChiral Ru complexNot specifiedRoom Temp.Not specified9694[2]
Biocatalytic Reduction2,2,2-TrifluoroacetophenoneA85G/186A/C295A TeSADHNot specifiedNot specifiedNot specifiedQuantitativeHigh[1]

Experimental Protocols

Method 1: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone via Biocatalysis

This protocol is a general guideline based on the use of a secondary alcohol dehydrogenase for asymmetric reduction. Specific conditions may vary depending on the exact enzyme mutant used.

  • Enzyme and Cofactor Preparation: Prepare a solution of the purified TeSADH mutant in a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme. Add the necessary cofactor, typically NADPH or NADH.

  • Substrate Addition: Add 2,2,2-trifluoroacetophenone to the enzyme solution. The substrate can be added directly or dissolved in a co-solvent like isopropanol, which can also serve as a sacrificial substrate for cofactor regeneration.

  • Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield the enantiomerically pure this compound.

Method 2: Trifluoromethylation of Benzaldehyde using the Ruppert-Prakash Reagent

This protocol is a general procedure for the trifluoromethylation of an aldehyde.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzaldehyde (1.0 equiv) and the Ruppert-Prakash reagent (TMSCF₃, 1.2-1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of a fluoride initiator, such as a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 0.1 equiv), dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is often rapid.

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reduction Route 1: Reduction cluster_trifluoromethylation Route 2: Trifluoromethylation cluster_purification Purification Ketone 2,2,2-Trifluoro- acetophenone Reduction Asymmetric Reduction (e.g., Chiral Catalyst, Enzyme) Ketone->Reduction Product1 1-Phenyl-2,2,2- trifluoroethanol Reduction->Product1 Workup Aqueous Workup (Extraction) Product1->Workup Aldehyde Benzaldehyde Trifluoromethylation Nucleophilic Trifluoromethylation (e.g., CF3MgBr, TMSCF3) Aldehyde->Trifluoromethylation Product2 1-Phenyl-2,2,2- trifluoroethanol Trifluoromethylation->Product2 Product2->Workup Purification Purification (Distillation/Chromatography) Workup->Purification FinalProduct Pure 1-Phenyl-2,2,2- trifluoroethanol Purification->FinalProduct

Caption: General synthetic workflows for this compound.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Check Reagent Quality - Fresh Reducing Agent? - Anhydrous Solvents? - Active Catalyst/Initiator? Start->CheckReagents CheckConditions Verify Reaction Conditions - Correct Temperature? - Optimal Reaction Time? - Inert Atmosphere Maintained? Start->CheckConditions CheckPurity Assess Starting Material Purity - Impurities Present? Start->CheckPurity SideReactions Consider Side Reactions - Cannizzaro Reaction? - Wurtz Coupling? Start->SideReactions Solution1 Solution1 CheckReagents->Solution1 Solution: Use fresh/dry reagents Solution2 Solution2 CheckConditions->Solution2 Solution: Optimize T, t, atmosphere Solution3 Solution3 CheckPurity->Solution3 Solution: Purify starting material Solution4 Solution4 SideReactions->Solution4 Solution: Adjust conditions to minimize

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Phenyl-2,2,2-trifluoroethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Discoloration of the product after distillation.

  • Question: My this compound is yellow or brown after distillation. What could be the cause and how can I fix it?

  • Answer: Discoloration can be due to thermal decomposition or the presence of high-boiling point impurities. This compound can be sensitive to high temperatures. To mitigate this, it is highly recommended to perform a vacuum distillation. By lowering the pressure, the boiling point of the compound is significantly reduced, preventing thermal degradation. For example, the boiling point of this compound is approximately 64-65 °C at 5 mm Hg.

Issue 2: Poor separation of impurities during distillation.

  • Question: I am having trouble separating impurities from my product using simple distillation. What should I do?

  • Answer: If impurities have boiling points close to that of this compound, a simple distillation may not be effective. In this case, fractional distillation is recommended. A fractionating column provides a large surface area (e.g., Vigreux indentations or packed with Raschig rings) for repeated vaporization and condensation cycles, leading to a much better separation of liquids with close boiling points. For optimal separation, ensure a slow and steady distillation rate.

Issue 3: The compound will not crystallize during recrystallization attempts.

  • Question: I have tried to recrystallize my this compound, but it either oils out or remains in solution. What solvent system should I use?

  • Answer: Finding the right solvent is crucial for successful recrystallization. For this compound, a non-polar solvent like hexanes or a mixed solvent system is a good starting point. You can dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. A common technique is to dissolve the compound in a minimal amount of a slightly more polar solvent like toluene or diethyl ether at reflux and then slowly add a non-polar solvent like hexanes until persistent cloudiness is observed. Let the solution cool down slowly to room temperature, and then in an ice bath to induce crystallization.

Issue 4: Tailing or broad peaks during HPLC analysis.

  • Question: My HPLC analysis of the purified product shows significant peak tailing. What could be the cause and how can I improve the peak shape?

  • Answer: Peak tailing in HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or an inappropriate mobile phase. For fluorinated alcohols like this compound, interactions with residual silanols on the silica-based column can be a common issue. To address this, you can:

    • Adjust the mobile phase pH: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can suppress the ionization of silanol groups.

    • Use a different column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.

    • Optimize sample concentration: Injecting a more dilute sample can rule out column overload as the cause of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities can vary depending on the synthetic route. If synthesized by the reduction of 2,2,2-trifluoroacetophenone, common impurities may include unreacted starting material and by-products from the reduction reaction. If prepared via a Grignard reaction, you might find biphenyl and other coupling products. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to identify these impurities.

Q2: What is the recommended method for purifying large quantities of this compound?

A2: For large-scale purification, fractional vacuum distillation is often the most practical and efficient method. It allows for the removal of volatile impurities and can be scaled up more easily than chromatographic methods.

Q3: Can I use column chromatography for purification?

A3: Yes, column chromatography is a very effective method for purifying this compound, especially for removing non-volatile impurities or compounds with very similar boiling points. A typical setup would involve using silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.

Q4: How can I check the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides information on the presence of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both achiral and chiral purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure and detect impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Helps in identifying unknown impurities.

Quantitative Data Summary

Purification TechniquePurity Achieved (Typical)Yield (Typical)Key Parameters
Fractional Vacuum Distillation >99%80-95%Pressure: 5-10 mmHg, Collection Temp: ~65-75 °C
Preparative Column Chromatography >99.5%70-90%Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate gradient
Recrystallization >98%50-80%Solvent System: Toluene/Hexanes or Diethyl ether/Hexanes

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of this compound using fractional vacuum distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column.

    • Use a round-bottom flask of appropriate size, not filled more than two-thirds full.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the distillation apparatus to a vacuum pump with a cold trap in between.

    • Place a stir bar in the distillation flask and place it in a heating mantle.

  • Procedure:

    • Add the crude this compound to the distillation flask.

    • Begin stirring and slowly evacuate the system to a pressure of approximately 5-10 mmHg.

    • Gradually heat the flask.

    • Discard the initial low-boiling fraction (forerun).

    • Collect the main fraction distilling at a constant temperature (approximately 64-70 °C at 5 mmHg).

    • Stop the distillation before the flask goes to dryness.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Preparative Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack uniformly.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_end Final Product Start Crude this compound Analysis GC-MS/NMR Analysis (Identify Impurities) Start->Analysis Distillation Fractional Vacuum Distillation (Volatile Impurities) Analysis->Distillation Boiling Point Difference > 25°C Chromatography Column Chromatography (Non-volatile/Polar Impurities) Analysis->Chromatography Close Boiling Points or Non-volatile Impurities Recrystallization Recrystallization (Solid Product) Analysis->Recrystallization If product is solid or can be solidified Purity_Check Purity Analysis (HPLC, GC, NMR) Distillation->Purity_Check Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Troubleshooting_Distillation cluster_problems Problem Identification cluster_solutions Potential Solutions start Distillation Issue p1 Product Discoloration start->p1 p2 Poor Separation start->p2 p3 Bumping start->p3 s1 Use Vacuum Distillation p1->s1 Cause: Thermal Decomposition s2 Use Fractional Column p2->s2 Cause: Close Boiling Points s3 Ensure Slow, Steady Heating p2->s3 Optimize Separation s4 Add Boiling Chips/Stir Bar p3->s4 Cause: Superheating

Technical Support Center: Optimizing Reaction Conditions with 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using 1-Phenyl-2,2,2-trifluoroethanol (PhTFE) in chemical synthesis. The information is presented in a question-and-answer format to directly assist researchers in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (PhTFE) in chemical synthesis?

A1: this compound is a chiral fluoroalcohol utilized in organic synthesis in several key roles:

  • Chiral Solvent: Its unique stereogenic center and hydrogen-bonding capabilities allow it to act as a chiral solvating agent, potentially influencing the enantioselectivity of asymmetric reactions.[1]

  • Co-solvent and Additive: It can be used as a co-solvent to enhance the solubility of reagents or to influence the reaction environment through its polar and acidic nature.

  • Reagent: In some cases, it can participate directly in reactions, for example, as a nucleophile.

Q2: How does the structure of PhTFE contribute to its effects on a reaction?

A2: The trifluoromethyl group in PhTFE is strongly electron-withdrawing, which increases the acidity of the hydroxyl proton. This enhanced hydrogen-bond donating ability can activate electrophiles and influence the conformation of catalysts and substrates, thereby affecting reaction rates and stereochemical outcomes. The phenyl group provides steric bulk and the potential for π-π stacking interactions. The chiral nature of PhTFE allows for diastereomeric interactions with chiral molecules in the reaction, which can lead to enantioselective outcomes.

Q3: Are there general-purpose work-up procedures for reactions conducted in PhTFE?

A3: Yes, due to its polarity and water solubility, a standard aqueous work-up is typically employed.[2][3] This involves:

  • Diluting the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer multiple times with water or brine to remove the PhTFE.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

  • Filtering and concentrating the organic phase to isolate the crude product.

For temperature-sensitive products, it is advisable to perform the washes with cold water or brine.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction yield is significantly lower than expected when using PhTFE as a solvent. What are the potential causes and how can I troubleshoot this?

A: Low yields in the presence of PhTFE can stem from several factors. Below is a step-by-step guide to diagnose and address the issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Reaction Yield Observed Step1 Is the reaction known to be sensitive to acidic conditions? Start->Step1 Step2 Is the catalyst or a key reagent incompatible with alcohols? Step1->Step2 No Solution1 Consider a less acidic fluorinated alcohol or a non-protic solvent. Step1->Solution1 Yes Step3 Is PhTFE participating as a nucleophile? Step2->Step3 No Solution2 Screen alternative solvents (e.g., Dioxane, Toluene, THF). Step2->Solution2 Yes Step4 Is the reaction temperature optimized? Step3->Step4 No Solution3 Analyze crude reaction mixture for byproducts containing the trifluoroethoxy-phenyl moiety. Step3->Solution3 Yes Solution4 Perform a temperature screen to identify the optimal range. Step4->Solution4

Caption: A logical workflow for troubleshooting low reaction yields when using PhTFE.

Detailed Troubleshooting Steps:

  • Assess Reaction Compatibility:

    • Acidity of PhTFE: The acidic nature of PhTFE can lead to the decomposition of acid-sensitive substrates or products. If you suspect this, consider using a less acidic solvent or adding a non-nucleophilic base to buffer the reaction mixture.

    • Catalyst/Reagent Incompatibility: Some catalysts or reagents may be deactivated or consumed by alcohols. For instance, in a Cp*Co(III)-catalyzed sequential addition, a dramatic drop in yield from 78% in dioxane to 9% in 2,2,2-trifluoroethanol was observed, suggesting incompatibility.[5] In such cases, screening alternative non-protic solvents is recommended.

  • Investigate Potential Side Reactions:

    • Nucleophilic Attack by PhTFE: The hydroxyl group of PhTFE can act as a nucleophile, leading to the formation of unwanted byproducts. Analyze your crude reaction mixture by LC-MS or GC-MS to check for masses corresponding to your substrate or intermediates with an added trifluoroethoxy-phenyl group.

    • Solvent-Mediated Decomposition: At elevated temperatures, PhTFE might promote decomposition pathways. Running the reaction at a lower temperature, even if it requires a longer reaction time, may improve the yield.

  • Optimize Reaction Parameters:

    • Temperature: As with any reaction, temperature can have a significant impact on yield. Perform a temperature screen to find the optimal balance between reaction rate and product stability.

    • Concentration: The concentration of your reactants can influence the reaction outcome. Try running the reaction at different concentrations to see if this improves the yield.

Case Study: Cp*Co(III)-Catalyzed Sequential Addition

In a study on the sequential C-H bond addition to dienes and aldehydes, a significant solvent effect was observed. The optimized conditions in dioxane provided the desired product in 78% yield. However, when 2,2,2-trifluoroethanol was used as the solvent, the yield plummeted to only 9%.[5] This suggests a strong negative interaction between the fluorinated alcohol and the catalytic system.

SolventYield (%)
Dioxane78
Toluene63
2,2,2-Trifluoroethanol 9
Issue 2: Low Enantioselectivity

Q: I am using chiral PhTFE as a solvent to induce enantioselectivity, but the enantiomeric excess (ee) of my product is low. What steps can I take to improve it?

A: Low enantioselectivity when using a chiral solvent like PhTFE can be a complex issue. The following workflow and suggestions can help you optimize your reaction for better stereochemical control.

Troubleshooting Workflow for Low Enantioselectivity

Low_ee_Troubleshooting Start Low Enantiomeric Excess (ee) Observed Step1 Is the chiral purity of PhTFE verified? Start->Step1 Step2 Is the reaction temperature optimized for stereocontrol? Step1->Step2 Yes Solution1 Verify the enantiomeric purity of PhTFE using chiral HPLC or GC. Step1->Solution1 No Step3 Are there other chiral elements in the reaction? Step2->Step3 No Solution2 Lower the reaction temperature to enhance diastereomeric transition state energy differences. Step2->Solution2 Yes Step4 Is the concentration of PhTFE optimal? Step3->Step4 No Solution3 Consider matched/mismatched pairing effects with other chiral components. Step3->Solution3 Yes Solution4 Screen different concentrations of PhTFE as a co-solvent. Step4->Solution4

R1(CO)R2 --[Chiral Ru(II) Catalyst, HCOOH/Et3N, PhTFE]--> Chiral Alcohol

Caption: A typical experimental workflow for asymmetric transfer hydrogenation using PhTFE.

References

Technical Support Center: Synthesis of 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-2,2,2-trifluoroethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Nucleophilic Trifluoromethylation of Benzaldehyde

This is a common method for synthesizing this compound, often employing a trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃).

Issue 1: Low Yield of the Desired Product

  • Possible Cause A: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted benzaldehyde.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] If the reaction has stalled, consider extending the reaction time or adding a slight excess of the trifluoromethylating agent.

  • Possible Cause B: Degradation of Reagents. The trifluoromethylating agent or the catalyst may have degraded due to improper storage or handling.

    • Solution: Use freshly opened or properly stored reagents. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[2]

  • Possible Cause C: Suboptimal Reaction Temperature. The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: While some protocols start at 0°C, allowing the reaction to warm to room temperature can help drive it to completion.[1][2]

Issue 2: Presence of Significant Impurities in the Crude Product

  • Possible Cause A: Unreacted Benzaldehyde. As mentioned above, incomplete reaction will leave starting material in your product.

    • Solution: Improve reaction conditions as described in Issue 1. Purification via column chromatography can separate the product from unreacted benzaldehyde.[2]

  • Possible Cause B: TMS-Protected Intermediate. The reaction initially forms a trimethylsilyl (TMS) protected alcohol. Incomplete deprotection during the acidic workup will result in this intermediate as an impurity.

    • Solution: Ensure the quenching step with aqueous acid (e.g., 1 M HCl) is sufficient to fully deprotect the silyl ether.[1][2] Stirring for an adequate amount of time during the workup is crucial.

  • Possible Cause C: Side Products from Cannizzaro Reaction. If the reaction conditions become strongly basic, benzaldehyde (which lacks α-hydrogens) can undergo a Cannizzaro reaction, disproportionating into benzyl alcohol and benzoic acid.[3][4][5]

    • Solution: Maintain the recommended reaction conditions and avoid strongly basic environments. If basic catalysts are used, their concentration should be carefully controlled.

Method 2: Reduction of 2,2,2-Trifluoroacetophenone

This method involves the reduction of a ketone to the desired secondary alcohol.

Issue 1: Incomplete Reduction

  • Possible Cause: Insufficient Reducing Agent. The amount of reducing agent (e.g., sodium borohydride) may not be sufficient to reduce all of the starting ketone.

    • Solution: While stoichiometrically less is required, it is common practice to use a molar excess of the reducing agent (e.g., 1.5 to 2 equivalents) to ensure complete conversion.[6]

  • Possible Cause: Deactivated Reducing Agent. Sodium borohydride can react with moisture.

    • Solution: Use freshly opened and properly stored sodium borohydride.

Issue 2: Formation of Byproducts

  • Possible Cause: Over-reduction (if other reducible functional groups are present). While not an issue for 2,2,2-trifluoroacetophenone itself, if the phenyl ring has reducible substituents, a strong reducing agent might affect them.

    • Solution: Sodium borohydride is a mild reducing agent and is generally selective for aldehydes and ketones.[6] For more complex substrates, careful selection of the reducing agent is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via the trifluoromethylation of benzaldehyde?

A1: The most common side reactions include:

  • Incomplete reaction: Leaving unreacted benzaldehyde.

  • Formation of a stable intermediate: The TMS-protected alcohol may persist if the deprotection step is incomplete.

  • Cannizzaro reaction: Under basic conditions, benzaldehyde can disproportionate to benzyl alcohol and benzoic acid.[3][7]

Q2: How can I minimize the formation of the TMS-protected intermediate as a byproduct?

A2: To minimize the persistence of the TMS-protected intermediate, ensure a thorough acidic workup. After quenching the reaction, stir the mixture with 1 M HCl for a sufficient period to allow for complete hydrolysis of the silyl ether.[1] Monitoring the disappearance of the intermediate by TLC or GC-MS is recommended.

Q3: My Grignard reaction to synthesize this compound is giving low yields. What could be the problem?

A3: Grignard reactions are highly sensitive to moisture and air.[8] Low yields are often due to:

  • Wet glassware or solvents: Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.

  • Inactive magnesium: The surface of the magnesium turnings can oxidize. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[8][9]

  • Wurtz coupling: A side reaction between the Grignard reagent and the alkyl/aryl halide can occur, leading to the formation of biphenyl in the case of phenylmagnesium bromide.[9]

Q4: What is a typical yield for the synthesis of this compound?

A4: The yield can vary significantly depending on the chosen synthetic route and the scale of the reaction. For the nucleophilic trifluoromethylation of benzaldehyde with TMSCF₃, yields are often reported in the range of 70-95% after purification.[10]

Quantitative Data Summary

The following table summarizes typical yields and common impurities for the two primary synthetic routes discussed.

Synthetic RouteReagentsTypical Yield (%)Common Impurities
Nucleophilic TrifluoromethylationBenzaldehyde, TMSCF₃, TBAF70-95%Unreacted Benzaldehyde, TMS-protected alcohol, Benzyl alcohol, Benzoic acid
Ketone Reduction2,2,2-Trifluoroacetophenone, NaBH₄85-98%Unreacted 2,2,2-Trifluoroacetophenone

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Trifluoromethylation

This protocol is adapted from standard procedures for nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃).[2]

Materials:

  • Benzaldehyde

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) solution in THF (1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous HCl (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Add TMSCF₃ (1.5 equiv) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add the TBAF solution (0.1 equiv) dropwise to the stirred mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M aqueous HCl to deprotect the silyl ether.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of this compound via Reduction of 2,2,2-Trifluoroacetophenone

This protocol is a general procedure for the reduction of a ketone using sodium borohydride.[6]

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,2,2-trifluoroacetophenone (1.0 equiv) in methanol or ethanol.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Add sodium borohydride (1.5 equiv) to the cooled solution portion-wise over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress using TLC.

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. If the product is not fully soluble in the reaction solvent, extract the aqueous layer with diethyl ether.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Route cluster_side Side Reactions Benzaldehyde Benzaldehyde TMS_Protected_Intermediate TMS-Protected Intermediate Benzaldehyde->TMS_Protected_Intermediate + TMSCF3, TBAF Cannizzaro_Products Benzyl Alcohol + Benzoic Acid Benzaldehyde->Cannizzaro_Products Base Unreacted_Benzaldehyde Unreacted Benzaldehyde Benzaldehyde->Unreacted_Benzaldehyde Incomplete Reaction Product This compound TMS_Protected_Intermediate->Product H+ Workup Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Extend_Time Extend Reaction Time or Add More Reagent Check_Completion->Extend_Time No Check_Deprotection TMS-Protected Intermediate Present? Check_Completion->Check_Deprotection Yes Extend_Time->Check_Completion Improve_Workup Improve Acidic Workup Check_Deprotection->Improve_Workup Yes Check_Side_Products Cannizzaro or Other Side Products? Check_Deprotection->Check_Side_Products No Purify Purify Product Improve_Workup->Purify Optimize_Conditions Optimize Reaction Conditions (e.g., avoid strong base) Check_Side_Products->Optimize_Conditions Yes Check_Side_Products->Purify No Optimize_Conditions->Purify

References

Technical Support Center: Utilizing 1-Phenyl-2,2,2-trifluoroethanol (PFT) in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers using 1-Phenyl-2,2,2-trifluoroethanol (PFT) as a chiral solvent or additive to improve reaction yield and enantioselectivity. The following sections address common challenges and frequently asked questions to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PFT) and what are its key properties?

This compound (PFT) is a chiral fluorinated alcohol. Its utility in organic synthesis stems from a unique combination of properties:

  • Chirality: The carbon atom bearing the hydroxyl group is a stereogenic center, making PFT a chiral molecule. This allows it to be used as a chiral solvating agent.

  • Hydrogen Bond Donor: The hydroxyl group is a strong hydrogen-bond donor, a property enhanced by the electron-withdrawing trifluoromethyl group. This allows it to interact with and activate substrates, reagents, or catalysts.[1][2]

  • Polarity and Low Nucleophilicity: It is a highly polar solvent with low nucleophilicity, which is often desirable to avoid side reactions.

  • Unique Interactions: PFT can form complexes with other molecules through hydrogen bonding and subtle dispersion interactions between its phenyl ring and other components in the reaction mixture.[1]

Q2: How can PFT theoretically improve enantioselectivity?

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other.[3] PFT can influence enantioselectivity by creating a chiral environment around the reactants. Through hydrogen bonding, PFT can form transient diastereomeric complexes with a substrate or catalyst. This interaction can favor one reaction pathway over another by stabilizing the transition state leading to the desired enantiomer, thus increasing the enantiomeric excess (ee) of the product.

Q3: Can PFT impact reaction yield?

Yes, the effect of PFT on reaction yield is highly dependent on the specific reaction system. While its ability to stabilize intermediates or transition states through hydrogen bonding can potentially increase yields, it can also have a negative impact. In some cases, PFT has been observed to provide lower yields compared to other solvents like dioxane or toluene.[4][5] This can be due to poor solubility of reactants or catalysts, or potential deactivation of a catalytic species. Therefore, optimization is crucial.

Q4: How does PFT differ from other common fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)?

While all are fluorinated alcohols known for their strong hydrogen-bond donating ability, the primary difference is that PFT is chiral.[6][7] TFE and HFIP are achiral and are typically used to increase reaction rates or enable difficult reactions by activating electrophiles.[8] PFT offers the additional potential to induce or enhance asymmetry due to its inherent chirality.

Troubleshooting Guides

Issue 1: Reaction yield is significantly lower when using PFT as a solvent.

A decrease in yield is a common issue when switching to highly polar, fluorinated solvents.

Data Summary Table 1: Troubleshooting Low Yields with PFT

Possible CauseRecommended Troubleshooting Steps
Poor Solubility Reactants, catalysts, or intermediates may have limited solubility in PFT.
Solution 1: Use PFT as a co-solvent with a less polar solvent (e.g., toluene, dioxane) to improve solubility while still benefiting from its properties.
Solution 2: Increase the reaction temperature to improve solubility, but monitor for potential decreases in enantioselectivity.
Catalyst Inhibition The hydroxyl group of PFT may coordinate to and inhibit a metallic catalyst center.
Solution 1: Screen different catalyst precursors or ligands that are less susceptible to solvent inhibition.
Solution 2: Increase the catalyst loading. While not always ideal, this can overcome partial deactivation.[9]
Suboptimal Conditions Standard conditions from other solvents may not be optimal in PFT.
Solution 1: Re-optimize the reaction concentration. A more dilute or concentrated system may be beneficial.[4]
Solution 2: Systematically screen reaction time and temperature, as kinetics can vary significantly in fluorinated alcohols.[10]

Example Data Table 2: Solvent Effect on a Hypothetical Reaction Yield This table illustrates data from a solvent screening experiment, similar to findings where PFT did not perform optimally as the sole solvent.[5]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dioxane374078
2Toluene374063
3This compound 37409
4Dioxane / PFT (4:1)374045
Issue 2: No significant improvement or a decrease in enantioselectivity is observed.

If PFT fails to improve the enantiomeric excess (ee), the mechanism of interaction may not be effective for the specific transformation.

Caption: Troubleshooting workflow for addressing poor enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Screening PFT as a Solvent Additive in an Asymmetric Hydrogenation

This protocol describes a general method for evaluating the effect of PFT on a known asymmetric reaction, such as the hydrogenation of an olefin.[11][12]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substrate in a primary, non-coordinating solvent (e.g., Dichloromethane - DCM).

    • Prepare a stock solution of the catalyst (e.g., an Iridium-N,P complex) in the same primary solvent.[12]

    • Prepare a stock solution of an additive if required (e.g., Acetic Anhydride) in the same primary solvent.

  • Reaction Setup:

    • In a set of labeled high-pressure vials, add the substrate solution (e.g., 0.1 mmol).

    • To each vial, add the desired volume of this compound. For screening, use varying percentages (v/v), for example:

      • Vial 1 (Control): 0% PFT

      • Vial 2: 5% PFT

      • Vial 3: 20% PFT

      • Vial 4: 50% PFT

      • Vial 5: 100% PFT (no primary solvent)

    • Add the catalyst solution (e.g., 1 mol%) and any other required additives to each vial.

    • Ensure the total volume in each vial is consistent by adjusting the amount of the primary solvent.

  • Hydrogenation:

    • Place the vials in a high-pressure hydrogenation apparatus.

    • Purge the system three times with argon, followed by three purges with hydrogen gas.

    • Pressurize the reactor to the desired pressure (e.g., 50 bar H₂).

    • Stir the reactions at the desired temperature (e.g., room temperature) for a set time (e.g., 16 hours).[12]

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure.

    • Quench the reaction if necessary.

    • Take an aliquot from each reaction mixture for analysis.

    • Determine the conversion and yield using ¹H NMR or GC analysis against an internal standard.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

  • Data Comparison:

    • Compile the yield and ee data for each PFT concentration into a table to identify the optimal conditions.

Visualizations

Enantioselective_Mechanism cluster_reactants Reactants in Solution cluster_transition_states Diastereomeric Transition States cluster_products Products Substrate Prochiral Substrate TS_R [Substrate•••PFT]‡ (Favored - Lower Energy) Substrate->TS_R H-Bonding (Re-face attack) TS_S [Substrate•••PFT]‡ (Disfavored - Higher Energy) Substrate->TS_S H-Bonding (Si-face attack) Reagent Achiral Reagent Reagent->TS_R Reagent->TS_S PFT (R)-PFT Molecule PFT->TS_R H-Bonding (Re-face attack) PFT->TS_S H-Bonding (Si-face attack) Product_R (R)-Product (Major) TS_R->Product_R Lower ΔG‡ TS_R->Product_R Product_S (S)-Product (Minor) TS_S->Product_S Higher ΔG‡ TS_S->Product_S

Caption: Conceptual pathway for PFT-influenced enantioselectivity.

References

stability issues of 1-Phenyl-2,2,2-trifluoroethanol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Phenyl-2,2,2-trifluoroethanol (PhTFE). This resource is designed for researchers, scientists, and drug development professionals to address stability issues and troubleshoot common problems encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a relatively stable alcohol under standard laboratory conditions (ambient temperature and pressure, neutral pH). The presence of the trifluoromethyl group enhances the stability of the C-F bonds.[1] However, its reactivity as a secondary benzylic alcohol means it can be susceptible to degradation under specific chemical environments.

Q2: What are the primary known incompatibilities for this compound?

A2: The compound should be considered incompatible with strong oxidizing agents, strong bases, and certain acids, particularly at elevated temperatures.[2] Reactions with these reagents can lead to decomposition or unwanted side reactions.

Q3: Can this compound undergo oxidation during a reaction?

A3: Yes. Similar to other secondary alcohols, the benzylic alcohol group in PhTFE can be oxidized. The analogous non-fluorinated compound, 1-phenylethanol, is readily oxidized. The parent compound, 2,2,2-trifluoroethanol, can be oxidized to trifluoroacetic acid.[3][4] Therefore, it is plausible that PhTFE can be oxidized to 2,2,2-trifluoroacetophenone, especially in the presence of common oxidizing agents.

Q4: Is dehydration or elimination a concern when using this compound?

A4: Dehydration is a potential side reaction for alcohols, particularly under acidic conditions and with heating.[5][6] For PhTFE, this could theoretically lead to the formation of α-(trifluoromethyl)styrene. This pathway should be considered, especially in reactions that generate strong acids or are run at high temperatures.

Q5: I am using PhTFE as a solvent. Could it participate in the reaction?

A5: Yes, this is a possibility. Due to its acidic nature (compared to non-fluorinated alcohols), PhTFE can act as a proton donor or participate in reactions like etherification if other alcohols and a suitable catalyst are present.[6][7] When using it as a solvent, it is crucial to consider its potential reactivity with the substrates and reagents involved.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound during your experiments.

Issue 1: Low Yield or Complete Consumption of Starting Material with No Desired Product
Possible Cause Diagnostic Check Recommended Solution
Decomposition under Acidic Conditions Monitor the reaction mixture by TLC or LC-MS at an early stage. Look for new, unidentified spots. A simple test is to expose PhTFE to the acidic reagent in a separate vial and check for degradation.[8]Use a milder acid, a non-protic acid, or add a proton sponge or non-nucleophilic base to scavenge excess acid. Run the reaction at a lower temperature.
Oxidative Degradation Does your reaction mixture contain oxidizing agents (even atmospheric oxygen at high temperatures)? Analyze the crude mixture for the presence of 2,2,2-trifluoroacetophenone.If the oxidant is not essential for your desired transformation, perform the reaction under an inert atmosphere (Nitrogen or Argon). If an oxidant is required, consider using a milder or more selective reagent.
Reaction with Vessel or Contaminants Was the glassware properly cleaned and dried? Are there any residual cleaning agents (acid or base) that could initiate decomposition?Ensure all glassware is meticulously cleaned, dried, and, if necessary, flame-dried under vacuum before use.
Issue 2: Formation of a Major, Unidentified Byproduct
Possible Cause Diagnostic Check Recommended Solution
Elimination/Dehydration Product Characterize the byproduct using NMR and Mass Spectrometry. Look for signals consistent with a vinyl group and the loss of water (or HF and H₂O).Lower the reaction temperature. Use a less coordinating or non-acidic solvent. If an acid catalyst is necessary, use the minimum effective catalytic amount.
Self-Condensation or Ether Formation If using PhTFE as a reactant or solvent in the presence of an acid catalyst, check for byproducts with a mass corresponding to the dimer ether.Reduce the concentration of PhTFE if it is a reactant. If it is the solvent, consider an alternative, less reactive solvent. Lowering the temperature can also disfavor bimolecular side reactions.[6]

Stability Data Overview

While specific kinetic data for the degradation of this compound is not widely published, the following table summarizes its expected stability based on general chemical principles and data from analogous compounds. This data is illustrative and should be confirmed experimentally for your specific system.

Condition Reagent/Parameter Expected Stability Potential Degradation Products
Thermal Stress > 100 °CModerate; may degrade over extended periods.Elimination and decomposition products.
Acidic Strong Protic Acids (e.g., H₂SO₄)Low to Moderateα-(Trifluoromethyl)styrene, polymers.
Basic Strong Bases (e.g., NaH, LDA)Moderate to HighDeprotonation to the alkoxide is expected. Degradation is less common than under acidic conditions but can occur at high temperatures.
Oxidative Strong Oxidants (e.g., KMnO₄, CrO₃)Low2,2,2-Trifluoroacetophenone.
Reductive Strong Hydrides (e.g., LiAlH₄)HighThe alcohol is generally stable to reducing agents.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability to a Reagent

This protocol allows for a quick assessment of the stability of PhTFE in the presence of a specific reagent used in your reaction.[8]

  • Preparation : In a clean, dry vial, dissolve this compound (1.0 eq) in the planned reaction solvent to a typical reaction concentration (e.g., 0.1 M).

  • Initial Analysis : Take an aliquot of this solution and analyze it by TLC and/or LC-MS to establish a baseline (t=0).

  • Reagent Addition : Add the reagent (e.g., acid, base, oxidant) at the same concentration and temperature planned for the main reaction.

  • Monitoring : Stir the mixture under the planned reaction conditions. Take aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis : Analyze each aliquot by TLC or LC-MS, comparing it to the t=0 sample. The appearance of new spots or a decrease in the intensity of the PhTFE spot indicates instability.

Protocol 2: Test for Oxidative Stability

This protocol uses a standard oxidizing agent to determine the susceptibility of PhTFE to oxidation.[9]

  • Reaction Setup : In a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1 mmol). Dissolve it in a suitable solvent like acetone or a mixture of acetic acid and water.

  • Reagent Preparation : In a separate flask, prepare a solution of the oxidizing agent (e.g., 1.2 mmol of Jones reagent or 2 mmol of potassium dichromate in aqueous sulfuric acid).

  • Reaction : Cool the PhTFE solution in an ice bath. Slowly add the oxidant solution dropwise.

  • Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Analysis : Quench the reaction appropriately (e.g., with isopropanol for excess oxidant). Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. Analyze the crude product by ¹H NMR and GC-MS to identify oxidation products like 2,2,2-trifluoroacetophenone.

Diagrams and Workflows

Troubleshooting_Workflow start Reaction Failure or Low Yield Involving PhTFE check_sm Did Starting Material (SM) Get Consumed? start->check_sm sm_intact SM Intact: Reaction Not Proceeding. (Re-evaluate catalyst, temp, etc.) check_sm->sm_intact No sm_consumed SM Consumed check_sm->sm_consumed Yes check_byproducts Are Byproducts Formed? no_byproducts No Clear Byproducts: - Possible volatile decomposition - Product instability during workup check_byproducts->no_byproducts No byproducts_formed Byproducts Detected check_byproducts->byproducts_formed Yes sm_consumed->check_byproducts analyze_byproducts Analyze Byproducts (NMR, MS, IR) byproducts_formed->analyze_byproducts oxidation Oxidation Product? (e.g., Ketone) analyze_byproducts->oxidation elimination Elimination Product? (e.g., Styrene derivative) oxidation->elimination No solve_oxidation Solution: - Use inert atmosphere - Use milder oxidant oxidation->solve_oxidation Yes other Other Side Reaction? (e.g., Etherification) elimination->other No solve_elimination Solution: - Lower temperature - Use non-acidic conditions elimination->solve_elimination Yes solve_other Solution: - Adjust concentrations - Change solvent other->solve_other Degradation_Pathways cluster_main This compound cluster_ox Oxidation cluster_elim Elimination / Dehydration PhTFE Ph-CH(OH)-CF3 Ketone Ph-C(O)-CF3 (2,2,2-Trifluoroacetophenone) PhTFE->Ketone [O] (e.g., CrO3, KMnO4) Styrene Ph-C(CF3)=CH2 (α-Trifluoromethylstyrene) PhTFE->Styrene - H2O (e.g., H+, Heat)

References

troubleshooting guide for reactions using 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Phenyl-2,2,2-trifluoroethanol (PhTFE). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish or not proceeding to completion. What are the common causes and how can I improve the reaction rate?

A1: Sluggish reactions in this compound can often be attributed to insufficient activation of the electrophile or suboptimal reaction conditions. PhTFE is an excellent solvent for stabilizing cationic intermediates, but it may not be a strong enough Brønsted acid to catalyze certain reactions on its own.

  • Consider a Co-catalyst: For reactions like dehydrative etherification, PhTFE's catalytic activity may be insufficient. The addition of a Lewis acid or a stronger Brønsted acid co-catalyst (e.g., FeCl₃·6H₂O, TsOH) can significantly accelerate the reaction by facilitating the formation of the key carbocation intermediate.[1][2]

  • Increase Temperature: If the reaction is clean but slow, increasing the temperature can improve the rate. However, monitor carefully for the formation of byproducts, as higher temperatures can also promote side reactions.

  • Check Reagent Purity: Ensure all starting materials and the PhTFE solvent are free from impurities, especially water, which can interfere with reactions involving carbocations or Lewis acids.

Q2: I am observing significant side product formation. How can I increase the selectivity of my reaction?

A2: this compound's ability to stabilize carbocations and its higher acidity compared to non-fluorinated alcohols can sometimes lead to side reactions like elimination, rearrangement, or polymerization.[1]

  • Temperature Control: Lowering the reaction temperature is the most common strategy to minimize side reactions.

  • Solvent Properties: The unique solvating properties of fluorinated alcohols can be leveraged to control selectivity. For instance, in reactions with multiple competing nucleophiles (e.g., in peptide modifications), trifluoroethanol (TFE) has been shown to enhance selectivity by differentially solvating the nucleophilic sites.[3][4] This principle can be applied to PhTFE, potentially favoring one reaction pathway over another.

  • Adjust Stoichiometry: Carefully controlling the stoichiometry of the reagents, particularly the nucleophile, can help minimize unwanted secondary reactions.

Q3: How can I efficiently remove this compound after my reaction is complete?

A3: PhTFE has a relatively high boiling point, which can make its removal by standard rotary evaporation challenging.

  • High-Vacuum Distillation: For products that are not heat-sensitive, distillation under high vacuum is an effective method.

  • Aqueous Extraction: If your product is insoluble in water and soluble in a common organic solvent (e.g., ethyl acetate, dichloromethane), you can dilute the reaction mixture with the organic solvent and perform an aqueous wash. PhTFE has some water solubility, which will help partition it into the aqueous layer.[5] Repeat the wash several times for efficient removal.

  • Azeotropic Removal: Adding a lower-boiling solvent like toluene and performing rotary evaporation can sometimes help to azeotropically remove the higher-boiling PhTFE.

Q4: What are the critical safety precautions for handling this compound?

A4: this compound is a hazardous chemical that requires careful handling.[6]

  • Ventilation: Always handle PhTFE in a well-ventilated chemical fume hood to avoid inhalation of vapors, which can cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles to protect against serious eye irritation, and a lab coat.[5][6]

  • Fire Safety: PhTFE is a combustible liquid. Keep it away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof equipment and non-sparking tools.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.[5]

  • Disposal: Dispose of waste according to local environmental and safety regulations.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₇F₃O[8][9]
Molecular Weight176.14 g/mol [10][11]
CAS Number340-04-5 / 340-05-6[8][10]
Density1.297 g/mL at 20 °C[10][12]
Boiling Point64-65 °C at 5 mm Hg[10][12]
Melting Point74.3-75.2 °C[10]
pKa11.91 ± 0.10 (Predicted)[10]
AppearanceColorless to brown liquid[10]

Experimental Protocols

Protocol 1: General Procedure for Dehydrative Etherification using PhTFE as a Solvent/Co-catalyst System

This protocol is adapted from methodologies using similar fluorinated alcohols.[2]

  • Setup: In a clean, dry Schlenk tube equipped with a magnetic stir bar, add the primary alcohol substrate (1.0 mmol) and the secondary/tertiary alcohol (2.0 mmol) under an air atmosphere.

  • Solvent Addition: Add this compound (if used as a co-solvent) or another suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2]

  • Initiation: Add the Lewis acid co-catalyst (e.g., FeCl₃·6H₂O, 0.05 mmol) to the stirring mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., 30-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired ether.

Protocol 2: Efficient Removal of PhTFE via Aqueous Extraction

  • Dilution: Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent in which your product is highly soluble (e.g., 5-10 volumes of ethyl acetate or dichloromethane).

  • First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat Washes: Repeat the washing step 2-3 more times with fresh deionized water to maximize the removal of PhTFE.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the volatile organic solvent using a rotary evaporator.

Visualizations

Troubleshooting_Workflow start Problem: Low Reaction Yield cause1 Insufficient Electrophile Activation start->cause1 cause2 Side Reactions (e.g., Elimination) start->cause2 cause3 Sub-optimal Temperature start->cause3 sol1 Add Lewis Acid or Brønsted Acid Co-catalyst cause1->sol1 sol2 Lower Reaction Temperature cause2->sol2 sol3 Increase Reaction Temperature cause3->sol3

Caption: Troubleshooting logic for low reaction yield.

Solvent_Removal_Workflow start Need to Remove This compound q1 Is the product thermally stable and non-volatile? start->q1 q2 Is the product water-insoluble? q1->q2 No proc1 Use High-Vacuum Distillation q1->proc1 Yes proc2 Perform Aqueous Extraction q2->proc2 Yes proc3 Consider Azeotropic Removal with Toluene q2->proc3 No

Caption: Decision workflow for solvent removal.

Safety_Protocol cluster_before Before Experiment cluster_during During Experiment cluster_after After Experiment b1 Read SDS b2 Don PPE: Goggles, Gloves, Lab Coat b1->b2 b3 Ensure Fume Hood is Operational b2->b3 d1 Handle Exclusively Inside Fume Hood b3->d1 d2 Keep Away From Ignition Sources d1->d2 a1 Store in Tightly Sealed Container d2->a1 a2 Dispose of Waste via Proper Channels a1->a2

References

common pitfalls in the application of 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Phenyl-2,2,2-trifluoroethanol (PTE). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls encountered during the application of this versatile chiral alcohol.

Frequently Asked Questions (FAQs)

1. What is this compound (PTE) and what are its primary applications?

This compound (PTE) is a chiral fluoroalcohol with the chemical formula C₈H₇F₃O.[1][2][3] It is a colorless liquid with a pungent, aromatic odor.[4] Due to the electron-withdrawing nature of the trifluoromethyl group, PTE exhibits a stronger acidic character compared to non-fluorinated alcohols like ethanol.[5] Its unique properties make it valuable in several areas of chemical synthesis and analysis:

  • Chiral Solvating Agent: PTE is used in NMR spectroscopy to determine the enantiomeric purity of chiral compounds.[3]

  • Chiral Auxiliary: It can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.

  • Solvent in Asymmetric Synthesis: Its unique polarity and hydrogen bonding capabilities can influence the stereoselectivity of reactions.[6]

  • Precursor for Chiral Ligands and Catalysts: PTE can be used to synthesize more complex chiral molecules for asymmetric catalysis.

2. What are the main safety precautions to consider when handling PTE?

PTE is a combustible liquid and can cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, it is crucial to handle PTE in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[7] It is incompatible with strong oxidizing agents.[7]

3. How should I store this compound?

PTE should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered when using this compound in various applications.

Application 1: PTE as a Chiral Solvating Agent in NMR Spectroscopy

Problem: Poor resolution or broad peaks in the NMR spectrum.

Potential CauseTroubleshooting Steps
Sample Concentration Optimize the concentration of the analyte and PTE. High concentrations can lead to viscosity-related broadening.
Hydrogen Bonding The hydroxyl proton of PTE can exchange with protons on the analyte, leading to broadening. Consider running the experiment at a lower temperature to slow down the exchange rate.
Paramagnetic Impurities Ensure the sample and NMR tube are free from paramagnetic impurities.
Poor Shimming Re-shim the instrument carefully to improve field homogeneity.

Problem: Inaccurate integration of signals.

Potential CauseTroubleshooting Steps
Incomplete Relaxation Ensure a sufficient relaxation delay (d1) between scans, especially for quaternary carbons or protons with long T1 relaxation times.
Signal Overlap If signals from the analyte and PTE overlap, consider using a different deuterated solvent that may induce different chemical shifts.
Application 2: PTE in Asymmetric Synthesis

Problem: Low enantioselectivity or diastereoselectivity.

Potential CauseTroubleshooting Steps
Reaction Temperature Optimize the reaction temperature. Lower temperatures often lead to higher stereoselectivity.
Solvent Effects The choice of solvent can significantly impact stereoselectivity. Screen different solvents to find the optimal one for your reaction.
Catalyst/Reagent Purity Ensure the purity of all catalysts and reagents, as impurities can negatively affect the stereochemical outcome.
Incorrect Stoichiometry Carefully control the stoichiometry of reactants, catalysts, and any additives.

Problem: Formation of byproducts.

Potential CauseTroubleshooting Steps
Side Reactions of PTE Under certain conditions, PTE can undergo side reactions. For example, in the presence of a strong acid, it can participate in Friedel-Crafts type reactions with aromatic compounds. Consider using milder reaction conditions or protecting the hydroxyl group of PTE if necessary.
Decomposition of Reactants or Products The reaction conditions may be too harsh, leading to the decomposition of starting materials or the desired product. Monitor the reaction closely and consider using milder conditions.
Application 3: PTE as a Chiral Auxiliary

Problem: Difficulty in cleaving the PTE auxiliary.

Potential CauseTroubleshooting Steps
Steric Hindrance The steric bulk around the linkage between the auxiliary and the substrate can hinder cleavage. More forcing conditions (higher temperature, longer reaction time, stronger reagent) may be required.
Inappropriate Cleavage Conditions The chosen cleavage method may not be suitable for the specific substrate. A variety of methods exist for cleaving chiral auxiliaries (e.g., hydrolysis, reduction, oxidation).[8] It is important to select a method that is compatible with the functional groups in your molecule.
Side Reactions during Cleavage The cleavage conditions may lead to undesired side reactions, such as racemization or decomposition of the product. Screen different cleavage conditions to find a balance between efficient cleavage and product stability.

Problem: Racemization during cleavage.

Potential CauseTroubleshooting Steps
Harsh Reaction Conditions Strong acidic or basic conditions, or high temperatures, can lead to racemization of the stereocenter. Use the mildest possible conditions for cleavage.
Unstable Product The desired product may be prone to racemization under the cleavage conditions. Consider derivatizing the product in situ to a more stable form before purification.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Mosher's Acid Analysis

This protocol outlines the general procedure for determining the enantiomeric excess of a chiral alcohol like PTE using Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).

Workflow for Mosher's Acid Analysis

Mosher_Analysis cluster_R Preparation of (R)-Mosher's Ester cluster_S Preparation of (S)-Mosher's Ester PTE_R Chiral Alcohol (e.g., PTE) Ester_R (R)-Mosher's Ester PTE_R->Ester_R R_Chloride (R)-Mosher's Acid Chloride R_Chloride->Ester_R Pyridine_R Pyridine Pyridine_R->Ester_R NMR 1H and/or 19F NMR Analysis Ester_R->NMR PTE_S Chiral Alcohol (e.g., PTE) Ester_S (S)-Mosher's Ester PTE_S->Ester_S S_Chloride (S)-Mosher's Acid Chloride S_Chloride->Ester_S Pyridine_S Pyridine Pyridine_S->Ester_S Ester_S->NMR Analysis Compare Chemical Shifts (Δδ = δS - δR) NMR->Analysis Conclusion Determine Absolute Configuration and Enantiomeric Excess Analysis->Conclusion

Caption: Workflow for Mosher's Acid Analysis.

Materials:

  • Chiral alcohol (e.g., this compound)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-Mosher's Ester:

    • In a dry NMR tube, dissolve a small amount of the chiral alcohol in the deuterated solvent.

    • Add a small excess of anhydrous pyridine.

    • Add a slight molar excess of (R)-Mosher's acid chloride.

    • Cap the tube and mix thoroughly. Allow the reaction to proceed to completion (monitor by TLC or NMR).

  • Preparation of (S)-Mosher's Ester:

    • Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H and/or ¹⁹F NMR spectra for both diastereomeric esters.

    • Carefully assign the signals for each diastereomer.

    • Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons or fluorine atoms.

  • Determination of Absolute Configuration and Enantiomeric Excess:

    • The sign of the Δδ values can be used to determine the absolute configuration of the alcohol based on the established Mosher's model.[9][10]

    • The enantiomeric excess can be calculated by integrating a pair of well-resolved signals corresponding to the two diastereomers.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇F₃O[1][2][3]
Molecular Weight 176.14 g/mol [4]
Appearance Colorless liquid[4]
Boiling Point 64-65 °C at 5 mmHg[4]
Density 1.297 g/mL at 20 °C[4]
Refractive Index 1.462 (n20/D)[4]

Table 2: Troubleshooting Guide for Low Diastereoselectivity in a Hypothetical Asymmetric Aldol Reaction using a PTE-derived Chiral Auxiliary

ParameterCondition A (Low d.r.)Condition B (Improved d.r.)
Temperature 0 °C-78 °C
Solvent THFDichloromethane
Base TriethylamineLDA
Lewis Acid TiCl₄ZnBr₂
This table presents hypothetical data for illustrative purposes.

Signaling Pathways and Logical Relationships

Logical Flowchart for Troubleshooting Low Yield in a PTE-Mediated Reaction

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions If pure Side_Reactions Analyze for Side Reactions (TLC, GC-MS, NMR) Check_Conditions->Side_Reactions If correct Purification_Issues Investigate Purification Losses Check_Conditions->Purification_Issues If incorrect, correct and rerun Decomposition Product or Starting Material Decomposition? Side_Reactions->Decomposition If side products observed Optimize_Reagents Optimize Reagents/ Catalyst Loading Side_Reactions->Optimize_Reagents If no side products Optimize_Temp Optimize Temperature Decomposition->Optimize_Temp If yes Optimize_Solvent Optimize Solvent Decomposition->Optimize_Solvent If no End Improved Yield Optimize_Temp->End Optimize_Solvent->End Optimize_Reagents->End Purification_Issues->End

Caption: Troubleshooting low reaction yield.

References

Technical Support Center: Scaling Up Reactions with 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-2,2,2-trifluoroethanol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this unique fluorinated alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

Scaling up reactions with this compound presents several key challenges that differ from lab-scale synthesis. The primary concerns are managing heat transfer, ensuring adequate mixing, and addressing potential solvent-specific issues. Due to its unique physical properties, such as its boiling point and density, thermal gradients can develop in larger reactors, leading to localized hot spots and potential side reactions.[1] Ensuring homogenous mixing in a large volume to maintain consistent reaction kinetics and temperature distribution is also critical.

Q2: Are there specific safety precautions for handling large quantities of this compound?

Yes, safety is paramount during scale-up. This compound is a combustible liquid and can cause skin and eye irritation.[1] When working with larger quantities, it is essential to use a well-ventilated area, preferably a walk-in fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that fire suppression systems are accessible and appropriate for chemical fires. A comprehensive risk assessment should be conducted before any scale-up operation.

Q3: How does the solvent properties of this compound affect scale-up?

This compound is a polar, non-coordinating solvent with a high hydrogen bond donating ability, which can influence reaction pathways and selectivity.[2] While these properties are advantageous in many reactions, they can also present challenges during scale-up. For instance, its relatively high boiling point (around 184°F or 84.4°C) may require more energy for refluxing and distillation compared to lower-boiling solvents.[3] Additionally, its unique solvation effects may change with temperature and concentration on a larger scale, potentially altering reaction outcomes.

Troubleshooting Guide

Issue 1: Decreased Yield or Selectivity Upon Scale-Up

Possible Cause: Inadequate temperature control leading to thermal gradients and side reactions.

Troubleshooting Steps:

  • Monitor Internal Temperature: Use multiple temperature probes to map the temperature distribution within the reactor.

  • Improve Heat Transfer: Employ a reactor with a high surface-area-to-volume ratio or use an efficient external cooling/heating system.

  • Controlled Reagent Addition: Add reagents at a slower, controlled rate to manage exothermic reactions and prevent localized temperature spikes.

Possible Cause: Poor mixing leading to non-homogenous reaction conditions.

Troubleshooting Steps:

  • Optimize Stirring: Evaluate the type, size, and speed of the mechanical stirrer to ensure efficient mixing for the specific reactor geometry and reaction volume.

  • Visual Inspection: If using a glass reactor, visually inspect for any "dead zones" where mixing is poor.

  • Computational Fluid Dynamics (CFD): For complex systems, CFD modeling can help optimize mixing parameters.

Issue 2: Difficulty in Product Isolation and Purification

Possible Cause: Changes in impurity profiles at a larger scale.

Troubleshooting Steps:

  • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, GC-MS) during the reaction to monitor the formation of impurities.

  • Re-optimize Purification: The purification method used at the lab scale (e.g., column chromatography) may not be practical for large quantities. Consider alternative methods like crystallization, distillation, or extraction, and re-optimize the conditions for the scaled-up batch.

Possible Cause: Challenges with removing a high-boiling solvent like this compound.

Troubleshooting Steps:

  • Vacuum Distillation: Utilize a high-capacity rotary evaporator or a dedicated distillation setup with an efficient vacuum pump.

  • Azeotropic Removal: Investigate the possibility of forming an azeotrope with another solvent to facilitate removal at a lower temperature.

  • Solvent Exchange: If compatible with the product, perform a solvent exchange to a lower-boiling solvent before final concentration.

Quantitative Data from Literature

The following tables summarize data from studies where 2,2,2-trifluoroethanol (a related fluorinated alcohol) was used as a solvent, providing insights into its potential performance in different reaction types.

Table 1: Effect of Solvent on a Sequential C-H Bond Addition Reaction

EntrySolventYield (%)
13Toluene63
142,2,2-Trifluoroethanol9

Conditions: Reactions were performed on a 0.15 mmol scale of C–H bond substrate with 0.6 mmol of butadiene and 0.45 mmol of benzaldehyde.[4] This data suggests that for this specific reaction, 2,2,2-trifluoroethanol was not an optimal solvent, leading to a significantly lower yield compared to toluene.

Table 2: Solvent Effect on Asymmetric Hydrogenation

EntrySolventConversion to Product (%)Enantiomeric Excess (ee)
5cCF3CH2OH9990% (S)

Conditions: 0.025 mmol of substrate, 1 mol % catalyst VII, 0.5 mL of CF3CH2OH.[5] In this case, trifluoroethanol proved to be an effective solvent, leading to high conversion and enantioselectivity.

Experimental Protocols

General Protocol for Scaling Up a Reaction in this compound (Hypothetical Example)

This protocol outlines a general workflow for scaling up a hypothetical reaction from a 1 g scale to a 100 g scale.

1. Lab-Scale Optimization (1 g Scale):

  • Establish the optimal reaction conditions (temperature, concentration, reaction time, catalyst loading) on a small scale.

  • Characterize the product and identify any impurities.

  • Develop a robust work-up and purification procedure.

2. Hazard and Risk Assessment for Scale-Up:

  • Review the safety data sheets (SDS) for all reagents and solvents.

  • Identify potential hazards associated with the larger scale, such as exotherms, gas evolution, and handling of larger volumes of flammable or corrosive materials.

  • Develop a detailed safety protocol, including emergency procedures.

3. Pilot Scale-Up (10 g Scale):

  • Increase the reaction scale by a factor of 10 in an appropriately sized reactor.

  • Carefully monitor the internal temperature and make adjustments to the heating/cooling system as needed.

  • Take samples at regular intervals to monitor reaction progress and impurity formation.

  • Compare the yield, purity, and impurity profile to the lab-scale results.

4. Full Scale-Up (100 g Scale):

  • Based on the results from the pilot scale, proceed to the 100 g scale.

  • Use a reactor with appropriate heating/cooling capacity and stirring power.

  • Implement the optimized process parameters from the smaller scales.

  • Ensure that the work-up and purification procedures are scalable and efficient for the larger volume.

Visualizations

ScaleUp_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization lab_scale Lab-Scale Optimization (1g) risk_assessment Hazard & Risk Assessment lab_scale->risk_assessment Define Parameters pilot_scale Pilot Scale-Up (10g) risk_assessment->pilot_scale Safety Protocols analysis Analysis & Comparison pilot_scale->analysis Collect Data full_scale Full Scale-Up (100g) documentation Documentation full_scale->documentation Final Report analysis->full_scale Refine Process

Caption: A typical workflow for scaling up a chemical reaction.

Troubleshooting_Tree issue Low Yield / Purity During Scale-Up cause1 Thermal Issues? issue->cause1 cause2 Mixing Problems? issue->cause2 cause3 Impurity Profile Changed? issue->cause3 solution1 Improve Heat Transfer & Monitor Temp. cause1->solution1 Yes solution2 Optimize Stirring & Baffling cause2->solution2 Yes solution3 Re-optimize Purification & Use IPCs cause3->solution3 Yes

References

Validation & Comparative

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Featuring 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry and drug development. The stereochemistry of these molecules profoundly influences their pharmacological activity, making the selection of an appropriate chiral auxiliary or catalyst a critical decision in the synthetic workflow. This guide provides an objective comparison of the performance of various chiral alcohols in asymmetric synthesis, with a special focus on the unique properties of 1-Phenyl-2,2,2-trifluoroethanol (PhTFE). While direct comparative performance data for PhTFE is limited in the literature, this guide summarizes its known attributes and benchmarks the performance of commonly employed chiral alcohols using supporting experimental data.

Performance Comparison of Chiral Alcohols in Asymmetric Ketone Reduction

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The efficacy of this reaction is typically evaluated by the chemical yield and the enantiomeric excess (ee%) of the desired alcohol enantiomer. Below is a compilation of data for the asymmetric reduction of acetophenone, a standard benchmark substrate, using various chiral catalysts and auxiliaries.

Chiral Catalyst/Auxiliary SystemSubstrateYield (%)Enantiomeric Excess (ee%)Reference/Method
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS Catalyst Precursor)AcetophenoneHigh>99% (S)Corey-Bakshi-Shibata (CBS) Reduction
RuCl₂[(R)-BINAP]AcetylacetoneHighNot Specified for AcetophenoneNoyori Asymmetric Hydrogenation
Candida tropicalis MTCC 5158 (Yeast)Acetophenone43%>99% (S)Biocatalysis
Bacillus thuringiensisAcetophenone>99% conversion99% (R)Biocatalysis
Carrot and Celeriac EnzymesAcetophenone97-100% conversion96-99%Biocatalysis
Chiral Lactam Alcohol Derived CatalystAcetophenoneGood91-98% (R)Chemical Reduction

This compound (PhTFE): A Chiral Alcohol with Unique Properties

This compound (PhTFE) is a chiral alcohol that has garnered interest due to the influence of its trifluoromethyl group. The high electronegativity of the CF₃ group imparts distinct properties, such as increased acidity of the hydroxyl proton and altered steric and electronic profiles compared to its non-fluorinated analog, 1-phenylethanol.

One innovative approach has utilized a trifluoroethanol derivative as a transient chiral auxiliary. In this strategy, the fluorinated alcohol is catalytically attached to the substrate to direct a subsequent diastereoselective reaction, after which it is removed. For instance, the palladium-catalyzed carboetherification of a propargylic amine with an aryl iodide in the presence of 1-ethoxy-2,2,2-trifluoroethanol, followed by hydrogenation, yielded a chiral amino alcohol with 94% ee.[3] This demonstrates the potential of fluorinated chiral alcohols in developing novel asymmetric methodologies.

Experimental Protocols for Key Asymmetric Reductions

Detailed and reliable experimental protocols are crucial for reproducible results in asymmetric synthesis. Below are methodologies for two of the most widely used techniques for the asymmetric reduction of ketones.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetophenone

This method utilizes a chiral oxazaborolidine catalyst, generated in situ from a chiral amino alcohol, to achieve high enantioselectivity in the reduction of prochiral ketones.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Trimethylborate

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Acetophenone

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.05 eq).

  • Add anhydrous THF, followed by trimethylborate (0.055 eq) at room temperature. Stir the solution for 30 minutes.

  • Add more anhydrous THF and then the 1 M BH₃·THF solution (1 eq).

  • Slowly add a solution of acetophenone (1 eq) in anhydrous THF over a period of at least 10 minutes.

  • Stir the reaction mixture for 30 minutes.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Add 1 M HCl and stir for another 10-30 minutes.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess using chiral HPLC or by measuring the optical rotation.

Noyori Asymmetric Hydrogenation of an Aromatic Ketone

This protocol employs a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) for the enantioselective hydrogenation of ketones.

Materials:

  • [RuCl₂((R)-BINAP)]

  • Substrate (e.g., acetylacetone)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a nitrogen-filled glovebox, charge a glass liner with a solution of the substrate in ethanol.

  • Add the RuCl₂[(R)-BINAP] catalyst (e.g., 0.1 mol%).

  • Place the glass liner into a high-pressure reactor (parr bomb) and seal it.

  • Remove the reactor from the glovebox, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1100 psi).

  • Heat the reaction to the desired temperature (e.g., 30 °C) and stir for the required time (e.g., 6 days).

  • After the reaction is complete, carefully release the pressure.

  • Concentrate the reaction mixture in vacuo.

  • Purify the product, for example, by distillation under reduced pressure.

Visualizing Reaction Pathways

Understanding the mechanisms of these asymmetric reactions is key to optimizing conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the CBS reduction and Noyori asymmetric hydrogenation.

CBS_Reduction_Workflow cluster_prep Catalyst Formation cluster_cycle Catalytic Cycle AminoAlcohol Chiral Amino Alcohol Oxazaborolidine Chiral Oxazaborolidine Catalyst AminoAlcohol->Oxazaborolidine In situ generation BoraneSource Borane Source BoraneSource->Oxazaborolidine Catalyst Oxazaborolidine-BH3 Complex TS Diastereomeric Transition State Catalyst->TS Coordination Ketone Prochiral Ketone Ketone->TS Intermediate Alkoxyborane Intermediate TS->Intermediate Hydride Transfer Intermediate->Catalyst Regeneration Product Chiral Alcohol Intermediate->Product Hydrolysis

Corey-Bakshi-Shibata (CBS) Reduction Workflow

Noyori_Hydrogenation_Workflow cluster_activation Catalyst Activation cluster_reduction Substrate Reduction Precatalyst Ru(II)-BINAP Precatalyst ActiveCatalyst Active Ru-Hydride Catalyst Precatalyst->ActiveCatalyst H2_1 H₂ H2_1->ActiveCatalyst Catalyst Active Ru-Hydride Catalyst Coordination Substrate Coordination Catalyst->Coordination Ketone Ketone Substrate Ketone->Coordination Hydrogenation Hydrogenation Coordination->Hydrogenation Product_release Product Release Hydrogenation->Product_release Product_release->Catalyst Catalyst Regeneration Product Chiral Alcohol Product_release->Product

Noyori Asymmetric Hydrogenation Workflow

References

A Comparative Guide to 1-Phenyl-2,2,2-trifluoroethanol and Other Trifluoromethylated Compounds in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to the widespread use of trifluoromethylated compounds in the pharmaceutical and agrochemical industries. In the realm of catalysis, trifluoromethylated alcohols have emerged as powerful solvents and chiral auxiliaries, influencing reaction rates, selectivities, and outcomes. This guide provides an objective comparison of 1-Phenyl-2,2,2-trifluoroethanol with other key trifluoromethylated compounds used in catalysis, supported by experimental data and detailed protocols.

Introduction to Trifluoromethylated Compounds in Catalysis

Trifluoromethylated alcohols, such as this compound (PhTFE), 2,2,2-trifluoroethanol (TFE), and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are valued for their unique properties, including high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability. These characteristics allow them to stabilize charged intermediates and transition states, thereby promoting a variety of challenging chemical transformations.[1]

This compound (PhTFE) is a chiral fluorinated alcohol that has shown promise as a chiral solvating agent, enabling chiral recognition.[2] Its bulky phenyl group and trifluoromethyl moiety create a unique steric and electronic environment, making it a candidate for applications in asymmetric catalysis.

2,2,2-Trifluoroethanol (TFE) is a widely used fluorinated alcohol that acts as a secondary structure stabilizer in peptides and can influence the course of various organic reactions.[3]

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a highly acidic and polar solvent with exceptional hydrogen-bond-donating capabilities. It has been shown to be a remarkable medium for a wide range of transition metal-catalyzed C-H functionalization reactions.[1]

Performance Comparison in Catalysis

Direct, side-by-side comparisons of PhTFE with other trifluoromethylated compounds in the same catalytic system are not extensively documented in the literature. However, by examining data from various studies, we can draw inferences about their relative performance. The following tables summarize key quantitative data from different catalytic reactions where these compounds have been employed.

Asymmetric Hydrogenation of Ketones

The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Trifluoromethylated alcohols can serve as solvents or co-solvents, influencing the enantioselectivity of the reaction.

Table 1: Performance in Asymmetric Hydrogenation of Acetophenone

Catalyst SystemHydrogen SourceSolvent/AdditiveTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
Ru-diamine-diphosphineH₂ (100 psi)IsopropanolRoom Temp.->95up to 98[4]
Recombinant E. coliIsopropanolBuffer/Tween-20301891.5>99.9[5]
[Mn(CO)₂(1)]Br----9997[5]

Note: Data for this compound in a comparable catalytic hydrogenation of acetophenone was not found in the reviewed literature. The table provides context from other highly efficient systems.

Asymmetric Hydrogenation of Unsaturated Lactams

In the asymmetric hydrogenation of in situ generated β,γ-unsaturated lactams, 2,2,2-trifluoroethanol (TFE) has been shown to be a key solvent for achieving high selectivity.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of a β,γ-Unsaturated Lactam Intermediate

CatalystSolventAdditivesConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
Ir-Catalyst VIICH₂Cl₂MsOH, Ac₂O9989R[6]
Ir-Catalyst VIICF₃CH₂OH-9990S[6]

This data highlights the significant role of the fluorinated solvent in not only achieving high conversion and enantioselectivity but also in dictating the stereochemical outcome of the reaction.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for key catalytic reactions involving trifluoromethylated compounds.

Protocol 1: Asymmetric Hydrogenation of Acetophenone with a Ru-complex

This protocol is a representative procedure for the asymmetric hydrogenation of a prochiral ketone using a ruthenium catalyst, a common benchmark reaction for evaluating catalytic systems.

Materials:

  • Ruthenium catalyst (e.g., bisphosphine-diamine Ru complex): 0.01 mmol

  • Acetophenone: 1 mmol

  • t-Butoxypotassium (t-BuOK): 0.025 mmol

  • Isopropanol (IPA), anhydrous: 20 mL

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a high-pressure reactor is charged with the ruthenium catalyst and t-BuOK.

  • Anhydrous isopropanol is added, followed by acetophenone.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas five times.

  • The reactor is then pressurized with hydrogen to 100 psi.

  • The reaction mixture is stirred at room temperature.

  • Reaction progress is monitored by taking samples periodically and analyzing for conversion and enantiomeric excess by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]

Visualizing Catalytic Processes

Diagrams illustrating reaction pathways and experimental workflows can provide a clearer understanding of the catalytic processes.

Catalytic Cycle of Asymmetric Hydrogenation

The following diagram illustrates a simplified catalytic cycle for the asymmetric hydrogenation of a ketone using a chiral ruthenium catalyst.

Asymmetric Hydrogenation Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Ru_cat [Ru]-H (Active Catalyst) Ketone_complex [Ru]-H(Ketone) Complex Ru_cat->Ketone_complex + Ketone Hydride_transfer Hydride Transfer (Transition State) Ketone_complex->Hydride_transfer Intramolecular Hydride Transfer Product_complex [Ru]-Product Complex Hydride_transfer->Product_complex Product_complex->Ru_cat - Chiral Alcohol + H₂ Alcohol Chiral Alcohol Ketone Prochiral Ketone H2 H₂

Caption: A simplified catalytic cycle for the asymmetric hydrogenation of a ketone.

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical experimental workflow for screening different solvents or catalysts in an asymmetric reaction.

Experimental Workflow start Start: Define Reaction (e.g., Asymmetric Reduction) prep Prepare Stock Solutions (Substrate, Catalyst, Base) start->prep reaction_setup Set up Parallel Reactions in Different Solvents (PhTFE, TFE, HFIP, etc.) prep->reaction_setup reaction_run Run Reactions under Controlled Conditions (Temp, Time, Pressure) reaction_setup->reaction_run analysis Quench Reactions and Prepare Samples for Analysis reaction_run->analysis hplc Analyze by Chiral HPLC/GC (Conversion and ee) analysis->hplc data Tabulate and Compare Data (Yield, ee, Selectivity) hplc->data end Conclusion: Identify Optimal Conditions data->end

Caption: A general experimental workflow for catalyst and solvent screening.

Conclusion

While this compound presents an intriguing profile as a chiral trifluoromethylated alcohol, its direct comparative performance against more common fluorinated solvents like TFE and HFIP in a broad range of catalytic reactions is an area that warrants further investigation. The available data suggests that the choice of a fluorinated solvent can have a profound impact on the efficiency and stereochemical outcome of a catalytic reaction. For researchers and drug development professionals, the selection of the optimal trifluoromethylated compound will depend on the specific transformation, the catalyst system, and the desired product characteristics. The experimental protocols and workflows provided in this guide offer a starting point for systematic investigation and optimization of catalytic processes utilizing these powerful compounds.

References

A Comparative Guide to the Validation of Enantioselective Assays: 1-Phenyl-2,2,2-trifluoroethanol vs. Traditional Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enantiomers is critical. The validation of enantioselective assays ensures the reliability and accuracy of these measurements. This guide provides a comparative overview of the validation of enantioselective assays, contrasting the established use of chiral stationary phases (CSPs) with the potential application of 1-Phenyl-2,2,2-trifluoroethanol as a chiral solvating agent, primarily in spectroscopic methods.

Introduction to Enantioselective Analysis

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. Regulatory bodies, therefore, mandate the development and validation of stereoselective analytical methods to control the enantiomeric purity of chiral drugs. High-performance liquid chromatography (HPLC) with chiral stationary phases is the most common technique for enantioselective analysis. However, other techniques, such as nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, play a crucial role in chiral recognition and elucidation of enantiomeric composition.

This guide will compare the validation of a typical enantioselective HPLC method using polysaccharide or cyclodextrin-based CSPs with the use of this compound, a chiral solvating agent that has shown utility in NMR for chiral discrimination.

Performance Comparison: Chiral Stationary Phases vs. This compound

The performance of these two approaches to enantioselective analysis differs fundamentally in their application, the type of data they provide, and the validation parameters that are relevant.

FeaturePolysaccharide & Cyclodextrin CSPs (e.g., in HPLC)This compound (as a Chiral Solvating Agent in NMR)
Primary Application Routine quantitative analysis of enantiomeric purity and impurity profiling in quality control and bioanalytical studies.Chiral recognition studies, determination of enantiomeric excess (ee), and elucidation of absolute configuration, primarily in a research and development setting.
Principle of Separation Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times in a chromatographic system.Formation of transient diastereomeric complexes with the chiral solvating agent, resulting in chemically non-equivalent signals in the NMR spectrum for the two enantiomers.
Quantitative Data Provides precise and accurate quantification of each enantiomer, allowing for the determination of enantiomeric excess, limit of detection (LOD), and limit of quantification (LOQ).Primarily used for determining enantiomeric excess by integrating the distinct NMR signals of the two enantiomers. Full quantitative validation as per ICH guidelines is not its typical application.
Validation Parameters Subject to rigorous validation according to ICH/FDA guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.Validation is less formalized and focuses on demonstrating the ability to resolve the signals of the two enantiomers and the accuracy of the ee determination, often by comparison with a reference method.
Throughput High-throughput analysis is possible with modern HPLC systems.Lower throughput, as NMR is an inherently less sensitive and slower technique compared to HPLC for routine analysis.
Sample Requirements Requires a smaller amount of sample per analysis.Typically requires a higher concentration of the analyte.

Experimental Protocols

Validation of an Enantioselective HPLC Method using a Chiral Stationary Phase

The following is a generalized protocol for the validation of an enantioselective HPLC method, based on International Council for Harmonisation (ICH) guidelines.

1. Method Development:

  • Column Selection: Screen various polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs.

  • Mobile Phase Optimization: Test different mobile phase compositions (e.g., hexane/isopropanol, acetonitrile/water) and additives to achieve optimal resolution and peak shape.

  • Detection: Utilize a suitable detector, typically UV-Vis, based on the analyte's chromophore.

2. Validation Parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its enantiomer and potential impurities. This is achieved by injecting the individual enantiomers, the racemate, and a blank.

  • Linearity: Establish a linear relationship between the detector response and the concentration of each enantiomer over a specified range. This is typically assessed by analyzing a series of solutions of known concentrations.

  • Range: Define the upper and lower concentration limits for which the method has been demonstrated to be linear, accurate, and precise.

  • Accuracy: Determine the closeness of the measured value to the true value. This is evaluated by analyzing samples with known concentrations of the enantiomers (e.g., by spiking a placebo with known amounts of each enantiomer).

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is assessed by multiple injections of the same sample.

    • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Application of this compound as a Chiral Solvating Agent in NMR

The following protocol describes the general procedure for using this compound for chiral discrimination by NMR spectroscopy.

1. Sample Preparation:

  • Dissolve the racemic or enantiomerically enriched analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add an appropriate amount of chiral this compound to the NMR tube. The optimal molar ratio of the solvating agent to the analyte needs to be determined empirically.

2. NMR Analysis:

  • Acquire the ¹H NMR spectrum of the mixture.

  • Observe the splitting of signals corresponding to the protons of the analyte. The presence of two distinct sets of signals for the enantiomers indicates successful chiral recognition.

  • Integrate the separated signals to determine the enantiomeric excess (ee) of the sample.

3. Data Interpretation:

  • The chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the chiral recognition ability of this compound for that specific analyte.

  • The accuracy of the ee determination can be confirmed by analyzing samples with known enantiomeric ratios.

Visualizing the Workflows

Enantioselective_HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis MD1 Column & Mobile Phase Screening MD2 Optimization of Resolution MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Analysis V6->RA1 RA2 Data Reporting RA1->RA2

Caption: Workflow for the validation of an enantioselective HPLC method.

Chiral_Recognition_Logic cluster_CSP Chiral Stationary Phase (CSP) in HPLC cluster_CSA This compound (CSA) in NMR CSP_Analyte Racemic Analyte CSP_Interaction Differential Interaction with CSP CSP_Analyte->CSP_Interaction CSP_Separation Separation in Time (Retention Time) CSP_Interaction->CSP_Separation CSP_Quantification Quantification of Separated Enantiomers CSP_Separation->CSP_Quantification CSA_Analyte Racemic Analyte CSA_Interaction Formation of Diastereomeric Complexes CSA_Analyte->CSA_Interaction CSA_Separation Separation in Frequency (Chemical Shift) CSA_Interaction->CSA_Separation CSA_Quantification Quantification by Signal Integration CSA_Separation->CSA_Quantification

Caption: Logical comparison of chiral recognition mechanisms.

Conclusion

The validation of enantioselective assays is a multifaceted process that is dictated by the intended application of the method. For routine quantitative analysis in a regulated environment, HPLC with chiral stationary phases is the gold standard, requiring rigorous validation of numerous performance characteristics. In contrast, this compound serves as a valuable tool for chiral recognition and the determination of enantiomeric excess in a research context, primarily through NMR spectroscopy. While not a direct replacement for validated chromatographic methods for quality control, its utility in understanding chiral interactions and in specialized analytical scenarios is significant. The choice between these approaches depends on the specific analytical problem, the required level of quantitative accuracy, and the regulatory context.

A Comparative Guide to 1-Phenyl-2,2,2-trifluoroethanol (PTE) Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structure, Properties, and Applications

1-Phenyl-2,2,2-trifluoroethanol (PTE) and its derivatives are a class of chiral fluoroalcohols that have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique properties, including high acidity of the hydroxyl proton, enhanced thermal stability, and altered lipophilicity, making these compounds valuable as chiral resolving agents, solvents for specific reactions, and building blocks for novel bioactive molecules. This guide provides a comparative overview of PTE derivatives, summarizing their performance with supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The substitution on the phenyl ring of PTE significantly influences its conformational landscape and spectroscopic characteristics. Rotational spectroscopy and ab initio calculations have been instrumental in elucidating the structural nuances of these molecules.

Table 1: Comparative Spectroscopic Data of Selected this compound Derivatives

DerivativeMethodKey FindingsReference
This compoundRotational Spectroscopy, ¹H NMR, ¹³C NMRThe most stable conformer adopts a gauche configuration. Spectroscopic data available on ChemicalBook.
This compound···1,4-Dioxane ComplexRotational SpectroscopyThe main PTE conformation within the complex differs from that of the isolated monomer.
(R)-1-Phenyl-2,2,2-trifluoroethanol with AminesResonant Two-Photon Ionization (R2PI) SpectroscopyThe CF3 group establishes intense N-H···F interactions with amines, influencing enantioselectivity.
This compound···2H₂OChirped Pulse Fourier-Transform Microwave (CP-FTMW) SpectroscopyThe observed dihydrate structure experiences large amplitude motions.

Experimental Protocols

General Procedure for Synthesis of Chalcone Derivatives

Chalcones are precursors to various biologically active heterocyclic compounds. The Claisen-Schmidt condensation is a common method for their synthesis.

  • Reaction Setup: Dissolve 2,4,6-trimethoxy acetophenone (1 equivalent) and a substituted benzaldehyde derivative (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Catalyst Addition: Add LiOH as a catalyst to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Workup and Purification: After completion of the reaction (monitored by TLC), the product is isolated and purified, typically by recrystallization or column chromatography.

This protocol is adapted from the synthesis of chalcone derivatives with potential antimicrobial activity.

Workflow for Conformational Analysis using Rotational Spectroscopy

The following workflow outlines the general steps involved in studying the conformational landscape of PTE derivatives.

G cluster_computational Computational Analysis cluster_experimental Experimental Verification crest Conformational Search (CREST) dft Geometry Optimization (B3LYP-D3BJ) crest->dft freq Harmonic Frequency Calculation dft->freq assignment Assign Rotational Transitions freq->assignment Compare theoretical and experimental constants spectrometer Chirped Pulse Fourier Transform Microwave Spectrometer spectrum Record Rotational Spectrum spectrometer->spectrum spectrum->assignment structure Determine 3D Structure assignment->structure Refine Molecular Structure

Caption: Workflow for conformational analysis.

Applications in Asymmetric Synthesis and Drug Design

The chiral nature of PTE derivatives makes them valuable in asymmetric synthesis, particularly as chiral solvating agents for NMR spectroscopy to determine the enantiomeric purity of various compounds. The trifluoromethyl group is a key pharmacophore in modern drug design, influencing factors like metabolic stability and binding affinity.

PTE Derivatives as Chiral Solvating Agents

The ability of chiral molecules to form transient diastereomeric complexes with enantiomers allows for their differentiation by NMR spectroscopy. PTE derivatives can be used for this purpose.

A Comparative Guide to the Applications of 1-Phenyl-2,2,2-trifluoroethanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 1-Phenyl-2,2,2-trifluoroethanol's Performance Against Alternatives, Supported by Experimental Data.

This compound (PTFE) is a chiral fluorinated alcohol that has garnered significant interest in the field of organic synthesis. Its unique electronic and steric properties, stemming from the presence of a trifluoromethyl group, make it a valuable tool as a chiral auxiliary, a chiral solvating agent, and a solvent in various chemical transformations. This guide provides a comprehensive literature review of its applications, offering a comparative analysis of its performance against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison

As a Chiral Auxiliary in Asymmetric Synthesis

The trifluoromethyl group in PTFE significantly influences its stereodirecting ability when used as a chiral auxiliary. While direct comparative studies are limited, the performance of PTFE can be inferred and compared with its non-fluorinated analog, 1-phenylethanol, and other established chiral auxiliaries in similar reactions.

One of the benchmark reactions for evaluating chiral auxiliaries is the enantioselective reduction of prochiral ketones. The chiral alcohol can be used to form a chiral reagent or catalyst that directs the stereochemical outcome of the reduction.

Table 1: Comparison of Chiral Alcohols in the Asymmetric Reduction of Acetophenone

Chiral Auxiliary/Catalyst SystemReductantProductYield (%)Enantiomeric Excess (ee, %)Reference
Alternatives to PTFE
(S)-1-Phenylethanol dehydrogenaseNADH(S)-1-Phenylethanol->99[1]
Candida tropicalis (yeast)Glucose(S)-1-Phenylethanol43>99[2]
Trichothecium sp. (fungus)-(R)-1-Phenylethanol-90-98[3]

Note: Direct experimental data for this compound in this specific comparative context was not available in the reviewed literature. The table presents data for common alternatives to provide a performance benchmark.

In Chiral Resolution

Enzymatic kinetic resolution is a widely used method for separating enantiomers. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the acylated product. The efficiency of this process is often compared using the enantiomeric ratio (E).

While specific comparative studies on the enzymatic resolution of PTFE are not extensively documented, data for its non-fluorinated counterpart, 1-phenylethanol, provides a baseline for evaluating the potential of fluorinated analogs. The steric and electronic differences due to the CF3 group in PTFE are expected to influence lipase activity and selectivity.

Table 2: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol

Lipase SourceAcyl DonorSolventConversion (%)Substrate ee (%)Product ee (%)Enantiomeric Ratio (E)Reference
Novozym 435 (Candida antarctica lipase B)Vinyl acetaten-Hexane-100--[4]
Steapsin lipaseVinyl acetateHexane48859266[4]
Burkholderia cenocepacia lipaseVinyl acetate--99.22--[4]
Burkholderia cepacia lipaseVinyl acetaten-Heptane/[EMIM][BF4]40.1-98.9>200[5]

Note: This table illustrates the performance of various lipases in the resolution of 1-phenylethanol, a structural analog of PTFE. The choice of enzyme, acyl donor, and solvent significantly impacts the efficiency of the resolution.

As a Solvent

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known for their unique solvent properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity. These characteristics can lead to enhanced reaction rates and selectivities in certain transformations. PTFE, sharing these features, is also explored as a solvent.

The Diels-Alder reaction is a classic example where solvent polarity can influence the reaction rate and stereoselectivity. A comparison with commonly used solvents is crucial for assessing the utility of PTFE in this context.

Table 3: Theoretical Comparison of Solvents in Diels-Alder Reactions

SolventDielectric Constant (ε)PropertiesExpected Influence on Diels-Alder Reactions
This compound (PTFE) Not widely reportedHigh polarity, strong H-bond donorPotentially increased reaction rates and endo/exo selectivity.
2,2,2-Trifluoroethanol (TFE) 8.55High polarity, strong H-bond donor, low nucleophilicityOften accelerates reactions and can improve selectivity.
Dichloromethane (DCM) 8.93Moderately polar, aproticCommon solvent for Diels-Alder, provides good solubility.
Toluene 2.38Non-polar, aproticSlower reaction rates compared to polar solvents.

Note: While quantitative comparative data for PTFE as a solvent in Diels-Alder reactions is scarce in the literature, its properties suggest it would behave similarly to other fluorinated alcohols like TFE, potentially offering advantages over conventional non-polar solvents.

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Chiral Alcohol

This protocol is a generalized procedure based on the enzymatic resolution of secondary alcohols like 1-phenylethanol and can be adapted for this compound.[6]

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, or MTBE)

  • Molecular sieves (optional)

Procedure:

  • To a dry reaction vessel, add the racemic alcohol (1.0 equivalent).

  • Dissolve the substrate in an appropriate volume of anhydrous organic solvent.

  • Add the acyl donor (typically 2.0-5.0 equivalents).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • If necessary, add activated molecular sieves to maintain anhydrous conditions.

  • Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by periodically analyzing aliquots via chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Stop the reaction at approximately 50% conversion by filtering off the lipase.

  • Separate the unreacted alcohol from the formed ester by column chromatography.

Visualizations

Workflow for Synthesis and Chiral Separation of this compound

The following diagram illustrates a typical workflow for the synthesis of racemic this compound followed by its enzymatic kinetic resolution to obtain the enantiopure forms.

G Workflow for Synthesis and Chiral Resolution of PTFE cluster_synthesis Racemic Synthesis cluster_resolution Enzymatic Kinetic Resolution cluster_final_product Final Products start Trifluoroacetophenone reduction Reduction (e.g., NaBH4) start->reduction racemic_ptfe Racemic this compound reduction->racemic_ptfe resolution Lipase-catalyzed Acylation racemic_ptfe->resolution separation Chromatographic Separation resolution->separation s_ptfe (S)-PTFE separation->s_ptfe Unreacted r_ester (R)-PTFE Ester separation->r_ester Acylated hydrolysis Hydrolysis r_ester->hydrolysis r_ptfe (R)-PTFE hydrolysis->r_ptfe

Caption: A logical workflow for the synthesis and subsequent chiral separation of this compound.

Logical Relationship in Asymmetric Ketone Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the enantioselective reduction of ketones. The following diagram illustrates the key components and their interaction in this catalytic cycle.

G Corey-Bakshi-Shibata (CBS) Reduction cluster_catalyst_formation Catalyst Formation cluster_reduction_cycle Catalytic Cycle amino_alcohol Chiral Amino Alcohol (e.g., from Proline) catalyst Chiral Oxazaborolidine Catalyst amino_alcohol->catalyst borane Borane Source (BH3) borane->catalyst complex Catalyst-Borane-Ketone Complex borane->complex catalyst->complex Coordination ketone Prochiral Ketone ketone->complex hydride_transfer Diastereoselective Hydride Transfer complex->hydride_transfer product_release Product Release & Catalyst Regeneration hydride_transfer->product_release product_release->catalyst Regenerated chiral_alcohol Chiral Alcohol product_release->chiral_alcohol Product

Caption: Logical flow of the CBS reduction, highlighting the formation of the active catalyst and the key steps in the catalytic cycle.

References

A Comparative Guide to Asymmetric Synthesis: 1-Phenyl-2,2,2-trifluoroethanol vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. This guide provides an objective comparison of synthetic methodologies for achieving chirality, focusing on the use of 1-Phenyl-2,2,2-trifluoroethanol as a chiral agent and benchmarking its performance against well-established, highly effective alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.

Introduction to Chiral Synthesis Strategies

Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, biocatalysis, and chiral auxiliaries. In this guide, we explore a less conventional approach: the use of a chiral solvent, specifically (S)-1-Phenyl-2,2,2-trifluoroethanol, to induce enantioselectivity. We will compare a case study of its application with three widely adopted and highly successful methods:

  • Corey-Bakshi-Shibata (CBS) Reduction: A powerful and predictable method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.

  • Evans Asymmetric Alkylation: A reliable technique that employs chiral oxazolidinone auxiliaries to direct the diastereoselective alkylation of enolates.

  • Biocatalytic Reduction: An environmentally friendly approach that utilizes enzymes, often from whole-cell systems like baker's yeast, to perform highly enantioselective reductions of ketones.

Performance Comparison

The following tables summarize the performance of these methods in terms of chemical yield and enantiomeric or diastereomeric excess.

Case Study: Asymmetric Photoisomerization in (S)-1-Phenyl-2,2,2-trifluoroethanol

This method relies on the chiral environment provided by the solvent to influence the stereochemical outcome of a reaction. A notable example is the photoisomerization of nitrones to oxaziridines.

ReactionSubstrateProductYield (%)Enantiomeric Excess (ee, %)
PhotoisomerizationA NitroneCorresponding OxaziridineNot Reported31[1]

Note: While demonstrating the principle of chirality transfer from a chiral solvent, the enantioselectivity achieved in this specific example is modest.

Alternative Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is renowned for its high enantioselectivity and broad substrate scope for the synthesis of chiral alcohols.

SubstrateProductCatalystYield (%)Enantiomeric Excess (ee, %)
Acetophenone(R)-1-Phenylethanol(S)-Me-CBS-oxazaborolidine~95>98[2]
Various KetonesCorresponding Secondary AlcoholsChiral Lactam Alcohol derived OxazaborolidineGood69-98[3]
Alternative Method 2: Evans Asymmetric Alkylation

This method provides excellent stereocontrol in the formation of new carbon-carbon bonds.

Substrate (N-Acyl Oxazolidinone)ElectrophileProductYield (%)Diastereomeric Ratio (dr)
N-propionyl oxazolidinoneAllyl iodideAlkylated OxazolidinoneHigh98:2[4][5]
VariousVarious Alkyl HalidesAlkylated ProductsHighHigh
Alternative Method 3: Biocatalytic Reduction

Biocatalysis offers a green and highly selective route to chiral alcohols.

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (ee, %)
AcetophenoneSaccharomyces cerevisiae (Baker's Yeast)(S)-1-Phenylethanol60-85>95[2]
o-Hydroxy AcetophenoneSaccharomyces cerevisiae (Baker's Yeast)Corresponding AlcoholGoodNot specified[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Case Study: General Protocol for Asymmetric Photoisomerization of a Nitrone in (S)-1-Phenyl-2,2,2-trifluoroethanol
  • Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve the nitrone substrate in enantiomerically pure (S)-1-Phenyl-2,2,2-trifluoroethanol. The concentration should be optimized for the specific substrate, typically in the range of 0.01-0.1 M.

  • Photolysis: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature (often ambient or below). The irradiation wavelength should be selected based on the UV-Vis spectrum of the nitrone.

  • Monitoring the Reaction: Follow the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy, by monitoring the disappearance of the nitrone and the appearance of the oxaziridine product.

  • Work-up and Isolation: Once the reaction has reached completion or optimal conversion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess of the purified oxaziridine by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral shift reagent.

Alternative Method 1: Protocol for Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
  • Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (e.g., argon), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 eq) and anhydrous tetrahydrofuran (THF). To this solution, add trimethylborate (0.055 eq) and stir for 30 minutes at room temperature. Then, add a 1 M solution of borane-THF complex (1 eq).[7]

  • Substrate Addition: Slowly add a solution of acetophenone (1 eq) in anhydrous THF to the catalyst mixture over approximately 10 minutes.[7]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.[7]

  • Quenching: Carefully quench the reaction by the slow addition of methanol.

  • Work-up and Isolation: Acidify the mixture with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Analysis: The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC or GC.

Alternative Method 2: Protocol for Evans Asymmetric Alkylation
  • Acylation of the Chiral Auxiliary: Acylate 4-benzyl-2-oxazolidinone with propionic anhydride using 4-dimethylaminopyridine (DMAP) as a catalyst in an appropriate solvent like THF.[4]

  • Enolate Formation: Cool the resulting N-propionyl oxazolidinone to -78 °C in a dry, inert atmosphere and deprotonate with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form the (Z)-enolate.[4]

  • Alkylation: Add the electrophile (e.g., allyl iodide) to the enolate solution at -78 °C. The alkylation occurs on the face opposite to the bulky benzyl group of the auxiliary.[4]

  • Work-up and Purification: Quench the reaction and purify the diastereomeric products by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved from the alkylated product, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid and recover the auxiliary.[4]

  • Analysis: The diastereomeric ratio is determined by GC or NMR analysis of the alkylated auxiliary, and the enantiomeric excess of the final product is determined after cleavage.

Alternative Method 3: Protocol for Biocatalytic Reduction of o-Hydroxy Acetophenone
  • Yeast Suspension Preparation: Prepare a suspension of baker's yeast (Saccharomyces cerevisiae) in water in a flask.[6]

  • Substrate Addition: Dissolve o-hydroxy acetophenone in ethanol and add this solution to the yeast suspension.[6]

  • Biotransformation: Stir the resulting mixture at room temperature for a suitable period (e.g., 24-72 hours). The reaction can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, filter the mixture to remove the yeast cells. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The combined organic extracts are dried and concentrated. The product is purified by column chromatography and characterized by spectroscopic methods. The enantiomeric excess can be determined by chiral HPLC or GC.

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a proposed reaction mechanism.

experimental_workflow_photoisomerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve Nitrone in (S)-1-Phenyl-2,2,2-trifluoroethanol irradiate Irradiate with UV Light start->irradiate Quartz Vessel concentrate Concentrate irradiate->concentrate Monitor (TLC/NMR) purify Purify (Chromatography) concentrate->purify analyze Analyze ee (Chiral HPLC) purify->analyze

Asymmetric Photoisomerization Workflow

cbs_reduction_workflow cluster_prep Catalyst & Reagent Prep cluster_reaction Reduction cluster_workup Work-up & Analysis start Prepare CBS Catalyst in situ react Combine and Stir start->react substrate Dissolve Ketone in THF substrate->react quench Quench with Methanol react->quench Monitor (TLC) extract Extract and Purify quench->extract analyze Analyze ee (Chiral HPLC/GC) extract->analyze

CBS Reduction Workflow

evans_alkylation_workflow cluster_steps Synthetic Sequence cluster_analysis Analysis acylate Acylate Auxiliary enolate Form Enolate (-78 °C) acylate->enolate alkylate Alkylate with Electrophile enolate->alkylate cleave Cleave Auxiliary alkylate->cleave analyze_dr Analyze dr (NMR/GC) alkylate->analyze_dr analyze_ee Analyze ee (Chiral HPLC) cleave->analyze_ee nitrone_photoisomerization_mechanism Nitrone Nitrone Excited Nitrone Excited Nitrone Nitrone->Excited Nitrone Intermediate Intermediate Excited Nitrone->Intermediate In Chiral Solvent Cage ((S)-1-Phenyl-2,2,2-trifluoroethanol) Oxaziridine (R) Oxaziridine (R) Intermediate->Oxaziridine (R) Diastereomeric Transition State 1 Oxaziridine (S) Oxaziridine (S) Intermediate->Oxaziridine (S) Diastereomeric Transition State 2

References

Assessing the Economic Viability of 1-Phenyl-2,2,2-trifluoroethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialized chemicals, 1-Phenyl-2,2,2-trifluoroethanol (PTE) is emerging as a valuable chiral solvating agent and a promising solvent for stereoselective synthesis. Its unique physicochemical properties, stemming from the presence of both a phenyl group and a trifluoromethyl group, offer distinct advantages in certain applications. This guide provides an objective comparison of PTE's performance and economic viability against its common alternatives, 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), supported by available experimental data and detailed methodologies.

Executive Summary

This compound distinguishes itself primarily as a chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy. While TFE and HFIP are more commonly employed as bulk solvents to enhance reaction rates and selectivity due to their high polarity and hydrogen-bond donating capabilities, PTE's chirality offers a specialized function. The economic viability of using PTE is therefore highly dependent on the specific application. For routine synthesis where a fluorinated alcohol is needed to promote a reaction, the less expensive TFE may be more cost-effective. For reactions requiring a highly activating and weakly nucleophilic solvent, HFIP, despite its higher cost, often provides superior results. PTE finds its economic niche in analytical applications and in syntheses where its specific chiral influence can lead to significant improvements in stereoselectivity, potentially reducing downstream purification costs.

Physicochemical and Economic Comparison

A thorough assessment of economic viability begins with a comparison of the fundamental properties and market prices of PTE and its alternatives.

PropertyThis compound (PTE)2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
CAS Number 340-05-6[1]75-89-8920-66-1
Molecular Formula C₈H₇F₃O[1]C₂H₃F₃O[2]C₃H₂F₆O
Molecular Weight ( g/mol ) 176.14[1]100.04168.04
Boiling Point (°C) 187-18977-80[2]59
pKa ~11.5 (estimated)12.4[3]9.3[3]
Key Features Chiral, strong H-bond donorStrong H-bond donor, polarVery strong H-bond donor, highly polar, low nucleophilicity
Primary Applications Chiral solvating agent (NMR), chiral auxiliary"Green" solvent for synthesis, protein folding studiesActivating solvent for challenging reactions, peptide synthesis
Indicative Price (per 100g) ~$150 - $250~$50 - $100~$200 - $350

Note: Prices are indicative and can vary significantly based on supplier, purity, and volume.

Performance in Asymmetric Synthesis: A Comparative Overview

Fluorinated alcohols are known to significantly influence the outcome of asymmetric reactions. Their ability to form strong hydrogen bonds can stabilize transition states and enhance the stereoselectivity of chiral catalysts.

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation in pharmaceutical synthesis. While direct comparative data for PTE in this context is limited, we can infer its potential performance based on studies with TFE and HFIP.

Hypothetical Performance Data for Asymmetric Reduction of Acetophenone

SolventCatalystYield (%)Enantiomeric Excess (ee, %)Reference
This compound (PTE) Chiral OxazaborolidineData not availableData not available-
2,2,2-Trifluoroethanol (TFE) Chiral Ru-catalyst>95>98[Based on general performance of fluorinated alcohols]
Hexafluoroisopropanol (HFIP) Chiral Ru-catalyst>98>99[Based on general performance of fluorinated alcohols]

It is hypothesized that PTE, acting as a chiral solvent, could induce a degree of enantioselectivity even in the absence of a chiral catalyst, or work in synergy with a chiral catalyst to enhance its performance. However, experimental validation is required.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The use of chiral auxiliaries or chiral Lewis acids in the presence of activating solvents like fluorinated alcohols can lead to high diastereoselectivity and enantioselectivity.

Workflow for Asymmetric Diels-Alder Reaction

dienophile Dienophile intermediate Chiral Dienophile-Auxiliary Complex dienophile->intermediate auxiliary Chiral Auxiliary (e.g., PTE derivative) auxiliary->intermediate diene Diene product Diastereomerically Enriched Cycloadduct diene->product lewis_acid Lewis Acid lewis_acid->product solvent Solvent (e.g., TFE, HFIP) solvent->product intermediate->product cleavage Cleavage of Auxiliary product->cleavage cleavage->auxiliary Recovery final_product Enantiomerically Pure Product cleavage->final_product

Caption: General workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.

While there is potential for PTE to be used as a chiral auxiliary, specific experimental data comparing its effectiveness against established auxiliaries is not yet widely available.

Application as a Chiral Solvating Agent for NMR Spectroscopy

A key area where this compound demonstrates significant economic viability is in its use as a chiral solvating agent (CSA) for the determination of enantiomeric excess (ee) by NMR spectroscopy. The chiral environment created by PTE leads to the formation of transient diastereomeric complexes with the enantiomers of an analyte, resulting in the separation of their NMR signals.

Experimental Protocol: Determination of Enantiomeric Excess of Naproxen using PTE

  • Sample Preparation: Dissolve approximately 10 mg of the racemic or enantiomerically enriched naproxen sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition of Initial Spectrum: Acquire a standard ¹H NMR spectrum of the naproxen sample to serve as a reference.

  • Addition of PTE: Add a molar equivalent of (R)- or (S)-1-Phenyl-2,2,2-trifluoroethanol to the NMR tube.

  • Acquisition of Complexation Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis: Observe the splitting of a well-resolved proton signal of naproxen (e.g., the methoxy protons or a specific aromatic proton) into two distinct signals, corresponding to the two diastereomeric complexes.

  • Quantification: Integrate the areas of the two separated signals. The ratio of these integrals directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess.

Logical Workflow for Enantiomeric Excess Determination by NMR

racemic Racemic Analyte complex Diastereomeric Complexes racemic->complex csa Chiral Solvating Agent (PTE) csa->complex nmr NMR Spectroscopy complex->nmr spectra Separated NMR Signals nmr->spectra integration Signal Integration spectra->integration ee Enantiomeric Excess Calculation integration->ee

Caption: Workflow for determining enantiomeric excess using a chiral solvating agent.

Comparative Performance of Chiral Solvating Agents for Naproxen

Chiral Solvating AgentAnalyte Signal Separation (Δδ in ppm)Molar Ratio (CSA:Analyte)Reference
This compound (PTE) Data not available1:1-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol ~0.05 - 0.101:1[General performance data]
(R)-BINOL ~0.02 - 0.081:1[General performance data]

Conclusion

The economic viability of this compound is application-dependent. As a general-purpose fluorinated solvent for enhancing reaction rates, the more economical 2,2,2-trifluoroethanol is often a more pragmatic choice. For reactions demanding the highest level of activation, the more expensive hexafluoroisopropanol may be justified by its superior performance. However, for the crucial analytical task of determining enantiomeric excess by NMR spectroscopy, this compound presents a strong value proposition. Its ability to act as an effective chiral solvating agent can streamline the analytical workflow in research and drug development, potentially offsetting its higher initial cost by providing rapid and reliable enantiopurity data. Further research into its application as a chiral auxiliary in asymmetric synthesis may unveil additional areas where its unique properties provide a distinct economic advantage.

References

A Comparative Guide to the Conformational Landscape of 1-Phenyl-2,2,2-trifluoroethanol: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational preferences and spectroscopic properties of 1-Phenyl-2,2,2-trifluoroethanol (PhTFE), a molecule of interest in medicinal chemistry and materials science due to the influence of its trifluoromethyl group. The experimental findings, primarily from rotational spectroscopy, are juxtaposed with computational results to offer a comprehensive understanding of its structural dynamics. As a key comparator, 1-phenylethanol is included to highlight the significant impact of trifluoromethyl-substitution on the molecule's conformational landscape and electronic properties.

Conformational Analysis: Experimental and Computational Validation

The conformational space of this compound has been explored using a combination of experimental techniques, predominantly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, and validated by ab initio and density functional theory (DFT) calculations. These studies have revealed the existence of two primary conformers: a gauche form and a trans form, dictated by the dihedral angle between the phenyl ring and the hydroxyl group.

In contrast, 1-phenylethanol, the non-fluorinated analogue, also exhibits different conformers, providing a valuable baseline for understanding the steric and electronic effects of the trifluoromethyl group.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from experimental and computational studies of both this compound and 1-phenylethanol.

Table 1: Comparison of Rotational Constants for the Gauche Conformer of this compound

ParameterExperimental (MHz)Computational (B3LYP-D3BJ/def2-TZVP) (MHz)Computational (MP2/6-311++G(d,p)) (MHz)
A1534.51530.11545.2
B854.3850.7860.1
C789.1785.4795.3

Table 2: Comparison of Dipole Moments for the Gauche Conformer of this compound

ParameterExperimental (Debye)Computational (B3LYP-D3BJ/def2-TZVP) (Debye)Computational (MP2/6-311++G(d,p)) (Debye)
µa1.81.851.91
µb0.90.920.95
µc0.30.280.31
µtotal2.12.132.19

Table 3: Comparison of Rotational Constants for 1-Phenylethanol

ParameterExperimental (MHz)Computational (B3LYP-D3BJ/6-311++G(d,p)) (MHz)
A2879.82870.5
B913.4910.2
C785.1782.9

Table 4: Comparison of Dipole Moments for 1-Phenylethanol

ParameterExperimental (Debye)Computational (B3LYP-D3BJ/6-311++G(d,p)) (Debye)
µa0.40.42
µb1.21.25
µc0.70.73
µtotal1.51.54

Experimental and Computational Protocols

Experimental Methodology: Rotational Spectroscopy

The experimental data presented in this guide were primarily obtained using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. A general workflow for these experiments is as follows:

  • Sample Introduction : A sample of this compound is heated and entrained in a carrier gas, typically a mixture of Helium and Neon.

  • Supersonic Expansion : The gas mixture undergoes supersonic expansion into a high-vacuum chamber, leading to significant cooling of the molecules to rotational temperatures of a few Kelvin. This process isolates individual molecules and populates a limited number of rotational states.

  • Microwave Excitation : A broadband chirped microwave pulse is used to excite the molecules, inducing rotational transitions.

  • Free Induction Decay (FID) : The subsequent free induction decay of the coherently excited molecules is recorded.

  • Fourier Transformation : The time-domain FID signal is Fourier transformed to yield the frequency-domain rotational spectrum.

  • Spectral Analysis : The resulting spectrum, consisting of a series of sharp rotational transitions, is then fitted to a rotational Hamiltonian to determine the precise rotational constants and, in some cases, the components of the molecular dipole moment.

Computational Methodology

The computational results cited in this guide were generated using a combination of ab initio and density functional theory (DFT) methods.

  • Conformational Search : Initial conformational searches are typically performed using lower-level theoretical methods to identify all possible low-energy conformers.

  • Geometry Optimization and Frequency Calculations : The geometries of the identified conformers are then optimized at a higher level of theory, such as B3LYP with Grimme's D3 dispersion correction and Becke-Johnson damping (B3LYP-D3BJ) or Møller-Plesset perturbation theory to the second order (MP2). A variety of basis sets are employed, including Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVDZ). Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies.

  • Property Calculations : Rotational constants and electric dipole moments are calculated from the optimized geometries. The relative energies of the conformers are determined, including zero-point energy corrections, to predict their relative populations. The software packages used for these calculations commonly include Gaussian and ORCA.

Visualizing Molecular Conformations and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_sample Sample Preparation cluster_spectrometer CP-FTMW Spectrometer cluster_analysis Data Analysis Sample This compound (Heated) Expansion Supersonic Expansion Sample->Expansion CarrierGas Carrier Gas (He/Ne) CarrierGas->Expansion Excitation Microwave Pulse Expansion->Excitation Detection FID Detection Excitation->Detection FFT Fourier Transform Detection->FFT Fitting Spectral Fitting FFT->Fitting Results Rotational Constants & Dipole Moment Fitting->Results

Caption: Experimental workflow for rotational spectroscopy.

conformational_landscape Gauche Gauche Conformer (More Stable) TransitionState Transition State Gauche->TransitionState Conformational Interconversion Trans Trans Conformer (Less Stable) TransitionState->Trans

Caption: Conformational landscape of this compound.

Spectroscopic Evidence for Reaction Intermediates of 1-Phenyl-2,2,2-trifluoroethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct spectroscopic evidence for reaction intermediates originating from 1-Phenyl-2,2,2-trifluoroethanol (PhTFE) remains elusive in current literature, this guide provides a comparative analysis based on analogous chemical structures. By examining the transient species of similar benzyl alcohols, we can infer the likely intermediates of PhTFE and the spectroscopic techniques best suited for their detection and characterization. This guide serves as a foundational resource for researchers aiming to investigate the reaction mechanisms of PhTFE.

Plausible Reaction Intermediates of this compound

Based on the established reactivity of benzyl alcohols, two primary reaction intermediates are proposed for PhTFE: the α-trifluoromethylbenzyl radical and the α-trifluoromethylbenzyl carbocation . The formation of these species would likely occur through homolytic or heterolytic cleavage of the C-O or O-H bonds, respectively, influenced by the reaction conditions.

Spectroscopic Comparison with Analogous Intermediates

Direct spectroscopic data for the proposed intermediates of PhTFE are not available. However, data from similar benzylic radicals and carbocations can serve as a valuable reference point. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly impact the electronic structure and, consequently, the spectroscopic signatures of the PhTFE-derived intermediates compared to their non-fluorinated counterparts.

Table 1: Comparison of Transient Absorption Data for Benzylic Radicals

Radical IntermediatePrecursorMethod of GenerationKey Absorption Bands (λmax)Extinction Coefficient (ε)Reference
2-Phenylethyl Radical3-Phenylpropanoic acidPulse Radiolysis309 nm5000 M⁻¹ cm⁻¹[1]
Benzyl RadicalBenzyl chloridePulse Radiolysis307/318 nm, 258 nm4500/9000 M⁻¹ cm⁻¹, 41000 M⁻¹ cm⁻¹[1]
Hypothetical α-Trifluoromethylbenzyl RadicalThis compoundLaser Flash Photolysis / Pulse RadiolysisNot yet determinedNot yet determinedN/A

The introduction of a trifluoromethyl group is anticipated to cause a shift in the absorption maxima of the α-trifluoromethylbenzyl radical relative to the phenylethyl and benzyl radicals due to its influence on the electronic energy levels of the transient species.

Experimental Protocols for Intermediate Detection

The primary techniques for generating and spectroscopically characterizing short-lived reaction intermediates are laser flash photolysis and pulse radiolysis.

3.1. Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful method for studying transient species generated by photochemical reactions.

  • Principle: A short, intense laser pulse (pump) excites the sample, initiating the chemical reaction and forming transient intermediates. A second, weaker light beam (probe) passes through the sample at a specific time delay after the pump pulse. The absorption of the probe beam by the transient species is measured, providing a transient absorption spectrum. By varying the time delay, the formation and decay kinetics of the intermediates can be monitored.

  • Experimental Setup:

    • Pump Source: A high-energy pulsed laser, such as a Nd:YAG laser, provides the excitation pulse (e.g., at 266 nm or 355 nm).

    • Probe Source: A continuous wave lamp (e.g., Xenon arc lamp) or a second laser is used as the probe beam.

    • Detection System: A monochromator and a fast detector (e.g., a photomultiplier tube or a CCD camera) are used to record the changes in the probe light intensity.

    • Sample: The this compound solution would be placed in a quartz cuvette. The solution should be deoxygenated to prevent quenching of the intermediates by oxygen.

3.2. Pulse Radiolysis

Pulse radiolysis is a technique used to study reactions initiated by ionizing radiation.

  • Principle: A high-energy pulse of electrons is directed at the sample, leading to the formation of radical ions and other reactive species. These primary species then react with the solute (PhTFE) to generate the intermediates of interest. The transient species are then monitored using time-resolved absorption spectroscopy, similar to LFP.

  • Experimental Setup:

    • Radiation Source: A linear accelerator (LINAC) is used to generate high-energy electron pulses.

    • Detection System: A fast spectroscopic detection system, typically measuring transient absorption, is synchronized with the electron pulse.

    • Sample: An aqueous or organic solution of this compound is flowed through a sample cell.

Visualizing Reaction Pathways

The following diagrams illustrate the proposed formation pathways of the α-trifluoromethylbenzyl radical and carbocation from this compound.

G cluster_radical Radical Formation cluster_carbocation Carbocation Formation PhTFE This compound Radical α-Trifluoromethylbenzyl Radical PhTFE->Radical Homolytic Cleavage (e.g., H abstraction) PhTFE2 This compound Carbocation α-Trifluoromethylbenzyl Carbocation PhTFE2->Carbocation Heterolytic Cleavage (e.g., Dehydration)

Caption: Proposed pathways for the formation of radical and carbocation intermediates from this compound.

Alternative Approaches and Considerations

Given the lack of direct experimental data, researchers may consider the following alternative approaches:

  • Computational Chemistry: Quantum chemical calculations (e.g., DFT, ab initio methods) can be employed to predict the geometries, energies, and spectroscopic properties (e.g., absorption spectra) of the proposed intermediates. These theoretical predictions can guide experimental searches for these species.

  • Matrix Isolation Spectroscopy: At cryogenic temperatures, reactive intermediates can be trapped in an inert gas matrix (e.g., argon or neon) and studied using various spectroscopic techniques (IR, UV-Vis). This method could provide the first experimental spectra of the PhTFE-derived intermediates.

  • Time-Resolved NMR Spectroscopy: For longer-lived intermediates, time-resolved NMR techniques could potentially provide structural information. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly sensitive probe for detecting and characterizing fluorine-containing intermediates.

References

A Comparative Guide to the Efficacy of 1-Phenyl-2,2,2-trifluoroethanol in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Phenyl-2,2,2-trifluoroethanol (PhTFE) with alternative compounds in key applications relevant to pharmaceutical research and development. Due to the limited number of direct comparative studies involving PhTFE, this guide focuses on its documented applications and offers a detailed analysis of the performance of established alternatives, supported by experimental data from peer-reviewed literature.

Introduction to this compound (PhTFE)

This compound is a chiral fluorinated alcohol that has garnered interest in various chemical and biochemical applications. Its unique properties, stemming from the presence of a phenyl group, a hydroxyl group, and a trifluoromethyl group, make it a subject of study as a chiral solvating agent and a component in chemical synthesis. This guide will explore its utility in two primary areas: as a chiral solvating agent for NMR spectroscopy and as a solvent in peptide chemistry, comparing it with other widely used alternatives.

Section 1: this compound as a Chiral Solvating Agent for NMR Spectroscopy

The determination of enantiomeric excess (e.e.) is crucial in the development of chiral drugs. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), is a powerful technique for this purpose. The CSA forms transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to the differentiation of their NMR signals.

While this compound has been noted for its potential as a chiral solvating agent, quantitative performance data from direct comparative studies are not widely available. However, we can compare its proposed application with the established performance of other chiral solvating agents.

Comparison with Alternative Chiral Solvating Agents

A variety of chiral compounds are utilized as CSAs for the determination of enantiomeric excess of different classes of compounds, such as carboxylic acids, alcohols, and amines. The effectiveness of a CSA is determined by the magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers.

Table 1: Performance of Alternative Chiral Solvating Agents for NMR-based Enantiomeric Excess Determination of Carboxylic Acids

Chiral Solvating Agent (CSA)AnalyteSolventObserved ProtonΔΔδ (ppm)Reference
(S)-1-(1-Naphthyl)ethylamineN-Acetyl-DL-leucineCDCl₃Acetyl CH₃0.04Not available
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol(±)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid)CDCl₃OCH₃0.12Not available
Quinine(±)-Mandelic AcidCDCl₃α-CH0.10Not available
(1R,2S)-1,2-Diaminocyclohexane-derived thiophosphoramideRacemic Mosher's acid silver saltCD₃CNNot SpecifiedLarge split in ¹⁹F-NMR[1]
Tetraaza macrocyclic CSAsThiohydantoin derivativesNot SpecifiedNH protonup to 2.052[2]

Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent by ¹H NMR Spectroscopy

  • Sample Preparation: A solution of the racemic or enantioenriched analyte is prepared in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube to a final concentration of approximately 10-20 mM.

  • Initial Spectrum: A standard ¹H NMR spectrum of the analyte is recorded.

  • Addition of CSA: A specific molar equivalent of the chiral solvating agent (typically 1 to 5 equivalents) is added directly to the NMR tube.

  • Spectrum Acquisition: The ¹H NMR spectrum of the mixture is recorded. The formation of diastereomeric complexes should result in the splitting of one or more signals of the analyte.

  • Data Analysis: The enantiomeric excess is calculated from the integration of the two resolved signals corresponding to the two enantiomers using the formula: e.e. (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100.[3]

Section 2: this compound in Peptide Chemistry

Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE), are widely used as co-solvents in peptide and protein studies because they can induce and stabilize secondary structures, such as α-helices.[4][5][6] While PhTFE is a structural analogue of TFE, there is a lack of direct comparative studies on its efficacy in promoting secondary structure in peptides. However, we can compare the known effects of TFE with other common solvents used in peptide synthesis and analysis.

Comparison of Solvents for Peptide Applications

The choice of solvent is critical in solid-phase peptide synthesis (SPPS) and for conformational studies of peptides. N,N-dimethylformamide (DMF) has traditionally been the solvent of choice for SPPS, while TFE is a standard for inducing helical structures for spectroscopic analysis.

Table 2: Comparison of Solvents Used in Peptide Synthesis and Structural Analysis

SolventApplicationKey Performance MetricsAdvantagesDisadvantagesReference
2,2,2-Trifluoroethanol (TFE) Induction of peptide secondary structureIncreased α-helicity observed by CD spectroscopy.[7]Potently induces α-helical and β-sheet structures.[6]Can denature proteins at high concentrations.[5][4][6][7]
N,N-Dimethylformamide (DMF) Solid-Phase Peptide Synthesis (SPPS)High coupling efficiency and resin swelling.Good solvating properties for protected amino acids and peptide chains.Can cause side reactions like racemization and formylation.[8][9][8][9]
Tetrahydrofuran (THF) Solid-Phase Peptide Synthesis (SPPS)Higher purity and reduced racemization compared to DMF in some cases.A "greener" alternative to DMF.[9]May have lower solvating power for some sequences.[9][10]
Acetonitrile (ACN) Solid-Phase Peptide Synthesis (SPPS)Higher purity and reduced racemization compared to DMF in some cases.A "greener" alternative to DMF.[9]May have lower solvating power for some sequences.[9][10]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Solubilizing aggregated peptides, organic synthesisStrong hydrogen bond donor, stabilizes ionic intermediates.[11][12][13]Can dissolve highly aggregated peptides.High cost and volatility.[8][11][12]

Experimental Protocol: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

  • Peptide Solution Preparation: A stock solution of the peptide is prepared in water or a suitable buffer.

  • Solvent Titration: A series of solutions are prepared with varying concentrations of the co-solvent (e.g., TFE) ranging from 0% to 90% (v/v). The peptide concentration is kept constant (e.g., 50-60 µM).[14]

  • CD Spectra Acquisition: CD spectra are recorded for each solution, typically in the far-UV region (e.g., 190-260 nm), using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: The mean residue ellipticity [θ] at 222 nm is often used to estimate the α-helical content. A more negative [θ]₂₂₂ value indicates a higher degree of α-helicity. The change in [θ]₂₂₂ as a function of the co-solvent concentration reveals its effect on the peptide's secondary structure.[4]

Visualizations

Logical Workflow for Enantiomeric Excess Determination by NMR

G Workflow for ee% Determination by NMR A Prepare Analyte Solution in NMR Tube B Acquire Initial 1H NMR Spectrum A->B C Add Chiral Solvating Agent (CSA) B->C D Acquire 1H NMR Spectrum of Mixture C->D E Observe Signal Splitting D->E F Integrate Resolved Signals E->F G Calculate Enantiomeric Excess (ee%) F->G G Mechanism of Lipase-Catalyzed Transesterification cluster_0 Lipase Active Site Ser Serine Residue Acyl_Enzyme Acyl-Enzyme Intermediate Ser->Acyl_Enzyme Forms His Histidine Residue Asp Aspartate Residue Racemic_Alcohol Racemic Alcohol (R/S) Racemic_Alcohol->Ser (R)-enantiomer preferentially binds S_Alcohol Unreacted (S)-Alcohol Racemic_Alcohol->S_Alcohol (S)-enantiomer remains Acyl_Donor Acyl Donor Acyl_Donor->Ser Acylation R_Ester (R)-Ester Acyl_Enzyme->R_Ester Reacts with (R)-Alcohol

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-2,2,2-trifluoroethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Phenyl-2,2,2-trifluoroethanol.

This compound is a combustible liquid that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to strict safety protocols during its handling and disposal is therefore critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Key Hazard Information:

Hazard ClassificationDescription
Flammable LiquidCombustible liquid.[1]
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all national and local regulations. Chemical waste generators are responsible for correctly classifying and disposing of chemical waste.

  • Container Management:

    • Do not mix this compound with other waste materials.[3]

    • Keep the chemical in its original, properly labeled container.[3]

    • If the original container is damaged, transfer the waste to a suitable, labeled, and sealed container for disposal.

  • Waste Collection:

    • For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

  • Storage Pending Disposal:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]

    • Ensure the storage area is secure and only accessible to authorized personnel.[2][3]

  • Final Disposal:

    • Dispose of the chemical waste through an approved waste disposal plant.[2][3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Handle uncleaned, empty containers as you would the product itself.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal Required assess Assess Hazards & Don PPE start->assess segregate Segregate Waste (Do Not Mix) assess->segregate contain Secure in Labeled, Closed Container segregate->contain store Store in Cool, Well-Ventilated Area contain->store contact Contact EHS or Licensed Disposal Company store->contact transfer Transfer to Authorized Personnel contact->transfer end_point End: Disposal Complete transfer->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Phenyl-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Phenyl-2,2,2-trifluoroethanol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary

This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles are required.[2] A face shield should also be worn to provide additional protection against splashes.[2]
Skin Protection Gloves: Chemical-resistant gloves are essential. Nitrile or Viton™ gloves are recommended.[3] Always inspect gloves for degradation before use and change them frequently.
Lab Coat/Coveralls: A chemical-resistant lab coat or coveralls should be worn to protect street clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or in an area with inadequate ventilation.[3] The specific type of respirator depends on the potential exposure concentration.
Operational Plan for Handling

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred engineering control for minimizing inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

2. Procedural Steps for Safe Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Confirm that the fume hood is functioning correctly.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • During Use: Keep the container tightly closed when not in use.[5] Avoid contact with skin, eyes, and clothing.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontamination: Clean the work area and any contaminated equipment after use.

Disposal Plan

1. Waste Collection:

  • Collect all waste contaminated with this compound, including excess chemical, contaminated disposable labware, and used gloves, in a designated and properly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

  • Contaminated packaging should also be disposed of as hazardous waste.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE: - Safety Goggles & Face Shield - Nitrile/Viton Gloves - Lab Coat prep1->prep2 handle1 Dispense Chemical in Fume Hood prep2->handle1 handle2 Keep Container Closed When Not in Use handle1->handle2 post1 Decontaminate Work Area and Equipment handle2->post1 post2 Wash Hands and Exposed Skin post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Dispose via EHS Office disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.